Desethylamodiaquine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFDHAGFYWGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229630 | |
| Record name | Desethylamodiaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79352-78-6 | |
| Record name | Desethylamodiaquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desethylamodiaquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079352786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylamodiaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((7-CHLORANYLQUINOLIN-4-YL)AMINO)-2-(ETHYLAMINOMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY36SG7NP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Desethylamodiaquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylamodiaquine is the active metabolite of the antimalarial drug amodiaquine and plays a crucial role in its therapeutic efficacy. Understanding its synthesis is vital for researchers in drug development and medicinal chemistry. This technical guide provides an in-depth overview of the synthetic pathways leading to this compound, with a focus on a common manufacturing process for its parent compound, amodiaquine, which can be adapted for this compound synthesis. This document includes detailed experimental protocols, quantitative data on reaction yields, and a visual representation of the synthesis pathway.
Introduction
Amodiaquine is a 4-aminoquinoline antimalarial drug that undergoes rapid and extensive metabolism in vivo to its primary active metabolite, this compound.[1] This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP2C8.[2] this compound exhibits potent antimalarial activity, and its prolonged half-life contributes significantly to the prophylactic and therapeutic effects of amodiaquine.[3][4] The direct synthesis of this compound is essential for its use as an analytical standard in pharmacokinetic and metabolic studies. Furthermore, understanding the synthetic routes to amodiaquine provides a clear blueprint for the laboratory- and industrial-scale production of this compound.
This guide will focus on a well-established synthetic route to amodiaquine, which can be logically modified for the synthesis of this compound by substituting the appropriate amine in the initial steps.
Core Synthesis Pathway
The most common and industrially viable synthesis of amodiaquine, and by extension this compound, commences from 4-acetamidophenol. The synthesis can be conceptually divided into two main stages:
-
Stage 1: Synthesis of the aminophenol side chain. This involves the introduction of an aminoalkyl group onto the 4-acetamidophenol backbone via a Mannich reaction, followed by deprotection.
-
Stage 2: Condensation with 4,7-dichloroquinoline. The functionalized aminophenol is then coupled with the quinoline core to yield the final product.
A visual representation of this pathway, adapted for this compound, is provided below.
Quantitative Data: Reaction Yields
The following table summarizes the reported yields for the key steps in the synthesis of amodiaquine, which are expected to be comparable for the synthesis of this compound.
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Mannich Reaction (Amodiaquine Synthesis) | 4-Acetamidophenol | 4-Acetamido-2-(diethylaminomethyl)phenol | 92%[5][6] |
| Condensation and Hydrolysis (Amodiaquine Synthesis) | Mannich Base | Amodiaquine Dihydrochloride Dihydrate | 90%[5][6] |
| Synthesis of 4,7-Dichloroquinoline (from meta-chloroaniline) | meta-Chloroaniline | 4,7-Dichloroquinoline | 89%[5][6] |
| One-Pot Synthesis (Amodiaquine) | 4,7-Dichloroquinoline, 4-Aminophenol, Diethylamine | Amodiaquine Dihydrochloride Dihydrate | 92%[7][8] |
Experimental Protocols
The following protocols are based on established procedures for the synthesis of amodiaquine and can be adapted for the synthesis of this compound by substituting diethylamine with ethylamine.[5][6]
Synthesis of 4-Acetamido-2-((ethylamino)methyl)phenol (Mannich Base Intermediate)
-
Reagents and Solvents: 4-Acetamidophenol, paraformaldehyde, ethylamine, toluene.
-
Procedure:
-
To a solution of paraformaldehyde (1.2 equivalents) in toluene, add ethylamine (1.25 equivalents) dropwise.
-
Stir the mixture for 2 hours at 40°C.
-
Add 4-acetamidophenol (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-85°C and stir for 15 hours.
-
Gradually cool the mixture to room temperature and then further cool to 5-10°C for 2 hours to facilitate precipitation.
-
Filter the precipitate, wash with cold toluene, and dry to yield the Mannich base.
-
Synthesis of this compound from the Mannich Base Intermediate
-
Reagents and Solvents: 4-Acetamido-2-((ethylamino)methyl)phenol, hydrochloric acid, 4,7-dichloroquinoline, ethanol.
-
Procedure:
-
Hydrolysis: Reflux the Mannich base intermediate in 20% hydrochloric acid at 80°C for 4 hours to hydrolyze the acetamido group.
-
Condensation: Following hydrolysis, distill off the excess hydrochloric acid. Add 4,7-dichloroquinoline and ethanol to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture and isolate the product, which may precipitate as a hydrochloride salt. Further purification can be achieved by recrystallization.
-
Direct Synthesis of Labeled this compound
A direct synthesis for isotopically labeled this compound has also been reported, which is suitable for smaller-scale preparations.[9]
-
Reagents: 4,7-dichloroquinoline and the corresponding labeled 4-amino-2-((ethylamino)methyl)phenol precursor.
-
Procedure:
Synthesis of the Key Intermediate: 4,7-Dichloroquinoline
The availability of 4,7-dichloroquinoline is critical for the synthesis of this compound. A cost-effective process starting from meta-chloroaniline has been developed.[5][6]
Conclusion
The synthesis of this compound can be efficiently achieved by adapting the well-established manufacturing processes for amodiaquine. The key steps involve the formation of an ethylaminomethyl side chain on a protected aminophenol, followed by condensation with 4,7-dichloroquinoline. The provided protocols and yield data offer a solid foundation for the laboratory synthesis and process development of this important active metabolite. The direct synthesis approaches, particularly for labeled compounds, are also valuable for research applications. This guide provides the necessary technical information for professionals in the field of drug development to pursue the synthesis of this compound for analytical and research purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amodiaquine synthesis - chemicalbook [chemicalbook.com]
- 8. WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Desethylamodiaquine: A Guide to Structural Elucidation and Isomerism for Drug Development Professionals
Introduction
Desethylamodiaquine (DEAQ) is the principal and pharmacologically active metabolite of the antimalarial drug amodiaquine (AQ).[1][2] Following oral administration, amodiaquine undergoes rapid and extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C8, to form DEAQ.[3][4] This biotransformation is a critical determinant of both the therapeutic efficacy and potential toxicity of amodiaquine treatment. Given that DEAQ is responsible for most of the observed antimalarial activity, a thorough understanding of its chemical structure, properties, and potential isomers is paramount for researchers, scientists, and drug development professionals.[5] This technical guide provides an in-depth overview of the structural elucidation of DEAQ, its isomeric forms, and the detailed experimental protocols used for its characterization.
Metabolic Pathway: From Amodiaquine to this compound
The primary metabolic pathway for amodiaquine is N-de-ethylation, a reaction catalyzed with high affinity and turnover by the CYP2C8 enzyme in the liver.[3][1] This process involves the removal of one of the N-ethyl groups from the parent amodiaquine molecule, yielding this compound. The specificity of this reaction is such that CYP2C8's contribution to DEAQ formation is estimated at 100%.[3] While other minor metabolites have been identified, DEAQ is the most significant in terms of plasma concentration and therapeutic effect.[4][5]
Metabolic pathway of Amodiaquine to this compound.
Chemical Structure and Physicochemical Properties
This compound is a 4-aminoquinoline derivative, retaining the core structure of its parent compound but with a modified side chain. Its formal IUPAC name is 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈ClN₃O | [6][7] |
| Molecular Weight | 327.81 g/mol | [6][7] |
| CAS Number | 79352-78-6 | [6] |
| UV max (Methanol) | 222, 254, 337 nm | [8] |
Structural Elucidation: A Multi-Technique Approach
The definitive determination of a molecule's structure is achieved through a combination of modern analytical techniques.[9] For this compound, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools, providing complementary information about its mass, fragmentation patterns, and the connectivity of its atoms.
General workflow for the structural elucidation of metabolites.
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying DEAQ in biological matrices.[10][11] Electrospray ionization (ESI) in positive mode is typically used.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | m/z Value | Description | Source |
| Precursor Ion [M+H]⁺ | 328.2 | Protonated molecule | [12][13] |
| Product Ion | 283.1 / 283.2 | Major fragment after collision-induced dissociation | [12][13] |
Experimental Protocol: LC-MS/MS for DEAQ Quantification
This protocol is a synthesized example based on common methodologies.[10][12][13]
-
Sample Preparation:
-
To 100 µL of plasma or microsomal incubation sample, add an internal standard (e.g., DEAQ-d₅).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation (HILIC):
-
Mass Spectrometry Detection:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. While full NMR characterization of DEAQ is less commonly published than MS data, the structural elucidation of its glutathione (GSH) conjugate has been confirmed using ¹H-NMR, demonstrating the technique's utility.[14] The chemical shifts observed for the aromatic protons of the DEAQ-GSH conjugate were nearly identical to those of the amodiaquine-GSH conjugate, confirming the core structure remains intact post-metabolism.[14]
Isomerism in this compound
Isomers are molecules that have the same molecular formula but different structural arrangements. For drug molecules, different isomers can have varied pharmacological activities and toxicological profiles.[15][16] In the case of this compound, the most relevant form of isomerism to consider is tautomerism.
Tautomerism
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[15] The quinoline and phenol groups in DEAQ create the potential for keto-enol and imine-enamine tautomerism. The equilibrium between these forms can be influenced by factors such as pH and solvent polarity. While the phenolic form is generally depicted, it is crucial for researchers to recognize that other tautomeric forms may exist and could be the biologically active species that interacts with a target receptor.[17]
Tautomeric equilibrium in this compound.
Investigating the presence and separation of such isomers typically relies on high-resolution chromatographic techniques, such as HPLC, which can sometimes resolve stable tautomers or other isomeric forms under specific conditions.
Experimental Protocol: Reversed-Phase HPLC for DEAQ Analysis
This protocol is a synthesized example based on published methods for separating DEAQ from its parent drug and other metabolites.[2][18]
-
Sample Preparation:
-
For whole blood, spot 200 µL onto filter paper and allow to dry.
-
Punch out the dried blood spot and place it in a microcentrifuge tube.
-
Add an internal standard (e.g., quinidine).
-
Perform liquid-liquid extraction with 1 mL of diethyl ether, vortexing for 30 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Separation:
Conclusion
This compound is the key active metabolite driving the therapeutic effects of amodiaquine. A comprehensive structural understanding, achieved through techniques like LC-MS/MS and NMR, is fundamental for its continued development and clinical use. While the primary structure is well-established, an awareness of potential isomerism, particularly tautomerism, is critical for a complete understanding of its pharmacology. The detailed analytical protocols provided herein serve as a practical guide for researchers engaged in the study of this important antimalarial compound, facilitating robust and reproducible characterization in a drug development setting.
References
- 1. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. This compound | C18H18ClN3O | CID 122068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. caymanchem.com [caymanchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theoretical Study of Tautomeric Equilibrium, the Stability, Polarizability, HOMO-LUMO Analysis and Acidity of 4,4-diméthyl-3,4-dihydroquinolin-2(1H)-one Derivatives, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepg.com]
- 18. researchgate.net [researchgate.net]
Desethylamodiaquine Hydrochloride: A Physicochemical Profile for the Drug Development Professional
An In-depth Technical Guide
Desethylamodiaquine, the primary active metabolite of the antimalarial drug amodiaquine, plays a pivotal role in the therapeutic efficacy against Plasmodium falciparum. A thorough understanding of its physicochemical properties is fundamental for researchers, scientists, and drug development professionals in the optimization of existing antimalarial therapies and the design of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound hydrochloride, details common experimental methodologies for their determination, and illustrates its metabolic generation and mechanism of action.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound hydrochloride are summarized below.
| Property | Value | References |
| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol dihydrochloride | |
| Synonyms | Monothis compound dihydrochloride, DEAQ dihydrochloride | |
| Molecular Formula | C₁₈H₁₈ClN₃O · 2HCl | [1] |
| Molecular Weight | 400.73 g/mol | [2][3] |
| Appearance | Pale yellow to yellow solid | [2][3] |
| Melting Point | 168-174 °C | [2] |
| Boiling Point | 477.8 ± 45.0 °C (Predicted) | [2] |
| pKa (Strongest Acidic) | 9.16 (Predicted) | |
| pKa (Strongest Basic) | 10.35 (Predicted) | |
| logP | 2.3 | |
| Solubility | Soluble in water, DMSO, and methanol. | [1][3] |
Experimental Protocols for Physicochemical Characterization
The accurate determination of physicochemical properties is essential for drug development. Standardized methodologies are employed to ensure reproducibility and reliability of the data.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.
Methodology:
-
A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube, which is sealed at one end.[4][5]
-
The capillary tube is placed in a heating apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[4][6]
-
The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the expected melting point.[4][6]
-
The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range.[4][5] For a pure substance, this range is typically narrow.[4]
Solubility Determination (Saturation Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.[7][8]
Methodology:
-
An excess amount of solid this compound hydrochloride is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, DMSO) in a flask.[7]
-
The flask is sealed and agitated, typically by shaking or stirring, at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][8]
-
After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
The concentration of this compound hydrochloride in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values.
Methodology:
-
A precise amount of this compound hydrochloride is dissolved in a suitable solvent, often a co-solvent mixture like methanol-water for compounds with limited aqueous solubility.[3]
-
The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.[3][9]
-
A standardized titrant (an acid or a base, depending on the analyte) is added in small, known increments.[3][9]
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is determined from the resulting titration curve, often by identifying the pH at the half-equivalence point or by using derivative plots to find the inflection point.[9][10]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a drug's lipophilicity, which influences its membrane permeability and distribution.[11]
Methodology:
-
A small amount of this compound hydrochloride is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD).[12][13]
-
The mixture is shaken vigorously for a set period to allow for the compound to partition between the two immiscible phases until equilibrium is reached.[12][14]
-
The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.[14]
-
The concentration of the compound in each phase is determined using an appropriate analytical method like HPLC-UV.[12][14]
-
The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]
Metabolic Pathway and Mechanism of Action
This compound is not administered directly but is formed in the body from its parent drug, amodiaquine. Its antimalarial activity is a result of a targeted disruption of a critical parasite metabolic pathway.
Metabolic Conversion of Amodiaquine
Amodiaquine acts as a prodrug and is rapidly and extensively metabolized in the liver to this compound.[1][15][16] This biotransformation is primarily mediated by the cytochrome P450 enzyme, CYP2C8.[15][16][17][18] The resulting this compound is responsible for most of the antimalarial activity observed in vivo.[16]
Figure 1. Metabolic activation of Amodiaquine to this compound.
Mechanism of Action: Inhibition of Heme Detoxification
As a 4-aminoquinoline derivative, the mechanism of action of this compound is analogous to that of chloroquine.[2][19] Inside the acidic food vacuole of the intraerythrocytic Plasmodium parasite, it interferes with the detoxification of heme.
During the digestion of host hemoglobin, the parasite releases large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[2] this compound is believed to inhibit this polymerization process, likely by forming a complex with the heme, which prevents its incorporation into the growing hemozoin crystal.[1] The accumulation of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.[1][19]
Figure 2. Mechanism of action of this compound in the parasite.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. davjalandhar.com [davjalandhar.com]
- 6. westlab.com [westlab.com]
- 7. biorelevant.com [biorelevant.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Shake Flask LogD | Domainex [domainex.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. ClinPGx [clinpgx.org]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Desethylamodiaquine in vitro antiplasmodial activity
An In-Depth Technical Guide on the In Vitro Antiplasmodial Activity of Desethylamodiaquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amodiaquine (AQ), a 4-aminoquinoline antimalarial, has been a significant component in the treatment of malaria, particularly as part of artemisinin-based combination therapies (ACTs).[1][2][3] Upon administration, amodiaquine acts as a prodrug, undergoing rapid and extensive metabolism in the liver primarily by the cytochrome P450 enzyme CYP2C8 to form its principal active metabolite, N-desethylamodiaquine (DEAQ).[4][5][6] It is this metabolite, DEAQ, that is responsible for the majority of the antimalarial activity observed in vivo due to its longer elimination half-life compared to the parent compound.[5][7][8] Understanding the in vitro antiplasmodial activity of DEAQ is therefore critical for evaluating the efficacy of amodiaquine-based treatments, monitoring for drug resistance, and developing new antimalarial agents. This guide provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, quantitative efficacy against Plasmodium falciparum, and the experimental protocols used for its evaluation.
Mechanism of Action
The antiplasmodial action of this compound, consistent with other quinoline antimalarials, targets the parasite's food vacuole. During its intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin to acquire essential amino acids. This process releases large quantities of free heme, which is toxic to the parasite. To neutralize this threat, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[7]
This compound, being a weak base, accumulates in the acidic environment of the parasite's digestive vacuole.[9][10] Here, it is thought to bind to free heme, forming a complex that prevents the polymerization into hemozoin.[7] The resulting accumulation of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[7] Resistance to 4-aminoquinolines is often associated with mutations in parasite genes such as the P. falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance gene 1 (pfmdr1), which can reduce drug accumulation in the vacuole.[11][12]
Quantitative In Vitro Antiplasmodial Activity
The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%. Studies have shown that while amodiaquine has intrinsic antiplasmodial activity, DEAQ is a potent antimalarial in its own right, though its activity can vary between different parasite strains and isolates.
A comparative study on 35 field isolates of P. falciparum from Thailand found the mean IC50 for this compound to be 67.5 nM.[13][14] In the same study, amodiaquine was found to be approximately 3.5 times more potent in vitro with a mean IC50 of 18.2 nM, while the isolates showed high resistance to chloroquine (mean IC50 = 313 nM).[13][14] Notably, a significant correlation has been observed between the IC50 values of this compound and chloroquine, suggesting a degree of cross-resistance.[13][14][15] Other studies have also confirmed that amodiaquine is slightly more active than DEAQ against various laboratory strains.[11][16] Interestingly, amodiaquine demonstrates a significant synergistic effect with DEAQ, where even picomolar concentrations of the parent drug can potentiate the activity of its metabolite.[11][16]
| Compound | P. falciparum Strains | Mean IC50 (nM) | Notes | Reference(s) |
| This compound | 35 Thai Field Isolates | 67.5 | - | [13][14] |
| Amodiaquine | 35 Thai Field Isolates | 18.2 | ~3.5x more potent than DEAQ in this study. | [13][14] |
| Chloroquine | 35 Thai Field Isolates | 313.0 | High level of resistance observed. | [13][14] |
| This compound | Kenyan Field Isolates | >60 | 26% of 66 isolates were resistant based on this cutoff. | [17][18] |
| Amodiaquine | Strains LS-1, LS-2, LS-3 | - | Slightly more active than DEAQ. | [11] |
| This compound | Strains LS-1, LS-2, LS-3 | - | Synergistic activity observed with amodiaquine. | [11][16] |
Experimental Protocols
Standardized in vitro assays are essential for determining the antiplasmodial activity of compounds like this compound. The most common methods involve the cultivation of P. falciparum in human erythrocytes and measuring the inhibition of parasite growth after exposure to the drug.
In Vitro Culture of Plasmodium falciparum
The foundation of any in vitro drug sensitivity assay is the successful cultivation of the parasite's asexual erythrocytic stages.[19]
-
Culture Medium: The standard medium is RPMI 1640, buffered and supplemented with essential components like 10% non-immune human serum or a serum substitute such as 0.5% Albumax I.[19][20][21]
-
Erythrocytes: Parasites are cultured in human erythrocytes (typically type O+) at a specified hematocrit.
-
Incubation Conditions: Cultures are maintained at 37°C in a low-oxygen atmosphere, usually a gas mixture of 5% CO2, 5% O2, and 90% N2.[19][21]
SYBR Green I-Based Fluorescence Assay
This is a widely used, simple, and cost-effective high-throughput method for assessing parasite viability.[22][23][24] The assay relies on the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA.[23][25]
-
Plate Preparation: 96-well microtiter plates are pre-dosed with serial dilutions of this compound.
-
Parasite Culture Addition: A synchronized culture of P. falciparum, typically at the ring stage with a defined parasitemia and hematocrit, is added to each well.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite maturation into schizonts.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. This buffer lyses the erythrocytes and allows the dye to bind to the parasitic DNA.[26]
-
Fluorescence Reading: After a dark incubation period (e.g., 1 hour), the fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm and ~530 nm, respectively).[26]
-
Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA, and thus to parasite growth. The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Schizont Maturation Inhibition Assay
This classic method involves the microscopic assessment of parasite development.
-
Protocol: The assay setup is similar to the SYBR Green I method, involving drug-dosed plates and parasite cultures.
-
Endpoint: After a 24-48 hour incubation period, thin blood smears are prepared from each well.
-
Analysis: The smears are stained with Giemsa, and the number of mature schizonts (containing multiple merozoites) per 200 asexual parasites is counted microscopically. The percentage of inhibition of schizont maturation relative to drug-free control wells is then calculated to determine the IC50.
Metabolic Pathway
The clinical efficacy of amodiaquine is intrinsically linked to its conversion to this compound. This biotransformation is a critical step that dictates the active compound's concentration and persistence in the body.
Conclusion
This compound is the principal effector molecule responsible for the therapeutic action of amodiaquine. Its potent in vitro antiplasmodial activity, which is mediated by the disruption of heme detoxification within the parasite, underscores its importance in malaria chemotherapy. While generally effective, variations in IC50 values across different P. falciparum strains and the observed cross-resistance with chloroquine highlight the continuous need for surveillance of parasite sensitivity. Standardized in vitro protocols, particularly the high-throughput SYBR Green I fluorescence assay, are indispensable tools for this monitoring and for the broader discovery and development of new antimalarial compounds. A thorough understanding of the in vitro profile of DEAQ is fundamental for optimizing treatment strategies and combating the evolution of drug-resistant malaria.
References
- 1. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin Combination Therapy for Malaria: Beyond Good Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 8. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amodiaquine accumulation in Plasmodium falciparum as a possible explanation for its superior antimalarial activity over chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergism between Amodiaquine and Its Major Metabolite, this compound, against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 13. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajtmh.org [ajtmh.org]
- 15. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum. | Semantic Scholar [semanticscholar.org]
- 16. Synergism between amodiaquine and its major metabolite, this compound, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. academic.oup.com [academic.oup.com]
- 19. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 23. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iddo.org [iddo.org]
Early Studies on Desethylamodiaquine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research on the metabolism of desethylamodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine (AQ). Understanding the metabolic pathways of DEAQ is crucial for optimizing drug efficacy and minimizing potential toxicity. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the metabolic processes.
Core Metabolic Pathways
Amodiaquine is rapidly and extensively metabolized in the liver to its principal and pharmacologically active metabolite, N-desethylamodiaquine.[1][2][3] This conversion is almost entirely catalyzed by the cytochrome P450 enzyme CYP2C8.[1][2][3] DEAQ itself undergoes further metabolism, leading to both inactive metabolites and reactive intermediates. One of the identified downstream metabolites is bis-desethylamodiaquine, which is considered inactive.[4] Additionally, early studies focused on the bioactivation of DEAQ into reactive quinoneimine species, a process implicated in the potential for hepatotoxicity. Several CYP enzymes have been identified as contributors to this bioactivation, including CYP1A1, CYP2C9, CYP2D6, and CYP3A4.[4][5][6]
Metabolic Pathway of Amodiaquine to this compound and Subsequent Metabolism
Caption: Metabolic conversion of amodiaquine to its metabolites.
Quantitative Data on this compound Metabolism
The following tables summarize the key kinetic parameters from early in vitro studies on the metabolism of amodiaquine and this compound. These studies typically utilized human liver microsomes (HLMs) and recombinant human cytochrome P450 enzymes to characterize the metabolic pathways.
Table 1: Enzyme Kinetics of Amodiaquine N-desethylation to this compound
| System | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes (HLMs) | 2.4 | 1462 pmol/min/mg protein | [1][3] |
| Recombinant CYP2C8 | 1.2 | 2.6 pmol/min/pmol CYP2C8 | [1][3] |
Table 2: Enzyme Kinetics of Amodiaquine and this compound Bioactivation
Bioactivation was assessed by trapping reactive metabolites with glutathione (GSH) and quantifying the resulting conjugates.
| Substrate | System | Km (μmol/L) | Vmax (pmol/min/mg protein) | CLint (μl/min/mg protein) | Reference |
| Amodiaquine | HLMs | 11.5 ± 2.0 | 59.2 ± 3.2 | 5.15 | [6] |
| This compound | HLMs | 6.1 ± 1.3 | 5.5 ± 0.4 | 0.90 | [6] |
Experimental Protocols
The foundational studies on DEAQ metabolism employed a range of in vitro techniques to elucidate the enzymatic processes and kinetics. Below are detailed methodologies from key experiments.
General Workflow for In Vitro Metabolism Studies
Caption: A typical experimental workflow for in vitro metabolism assays.
Determination of Enzyme Kinetics in Human Liver Microsomes
-
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of DEAQ from AQ and for the bioactivation of both AQ and DEAQ.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Amodiaquine and this compound
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Glutathione (for bioactivation studies)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
A pre-incubation mixture containing HLMs, the substrate (AQ or DEAQ at varying concentrations), and buffer is prepared and warmed to 37°C.
-
The reaction is initiated by adding the NADPH-generating system.
-
For bioactivation studies, glutathione is included in the incubation mixture to trap reactive metabolites.
-
The incubation is carried out for a specified time (e.g., 10-30 minutes) in a shaking water bath at 37°C.
-
The reaction is terminated by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate proteins.[7]
-
Samples are centrifuged to pellet the precipitated protein.
-
The supernatant is collected, and an internal standard is added.
-
The samples are then analyzed by a validated LC-MS/MS method to quantify the formation of DEAQ or the glutathione conjugate.[7][8]
-
The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Identification of CYPs Involved in Metabolism using Recombinant Enzymes
-
Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolism of DEAQ.
-
Materials:
-
A panel of recombinant human CYP enzymes (e.g., expressed in insect cells or yeast)
-
This compound
-
NADPH-generating system
-
Buffer (pH 7.4)
-
-
Procedure:
-
Individual incubations are set up for each recombinant CYP isoform.
-
Each incubation contains a specific CYP enzyme, DEAQ at one or more concentrations, and buffer.
-
The reaction is initiated and carried out as described in the HLM protocol.
-
The formation of metabolites is quantified by LC-MS/MS.
-
The activity of each CYP isoform is determined by the rate of metabolite formation.
-
Analytical Methodology: LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.
-
Typical LC-MS/MS parameters for DEAQ analysis:
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or reverse-phase chromatography.[7][9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid).[7][10]
-
Ionization: Positive electrospray ionization (ESI+).[7]
-
Detection: Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.[7]
-
Concluding Remarks
The early in vitro studies on this compound metabolism were pivotal in establishing the primary role of CYP2C8 in its formation from amodiaquine and in identifying the multiple CYP enzymes (CYP1A1, CYP2C9, CYP2D6, and CYP3A4) that contribute to its subsequent bioactivation. The quantitative kinetic data generated from these studies have been instrumental for drug development professionals in predicting potential drug-drug interactions and understanding the inter-individual variability in amodiaquine efficacy and toxicity. The detailed experimental protocols outlined here provide a foundation for researchers continuing to investigate the complex metabolism of this important antimalarial agent.
References
- 1. [PDF] Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. | Semantic Scholar [semanticscholar.org]
- 2. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile of amodiaquine and its active metabolite this compound in Ghanaian patients with uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
Desethylamodiaquine: A Technical Guide to the Active Metabolite of Amodiaquine
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Amodiaquine, a 4-aminoquinoline antimalarial agent, functions as a critical prodrug, undergoing rapid and extensive metabolism to its principal active metabolite, desethylamodiaquine (DEAQ). This biotransformation, primarily mediated by the cytochrome P450 enzyme CYP2C8, is central to its therapeutic efficacy against Plasmodium falciparum.[1][2][3] this compound exhibits a significantly longer terminal elimination half-life than its parent compound, making it the primary driver of the antimalarial effect following amodiaquine administration.[4] However, the metabolic pathways of amodiaquine also lead to the formation of reactive intermediates implicated in rare but severe toxicities. A thorough understanding of the distinct yet interconnected profiles of amodiaquine and this compound—spanning their metabolism, pharmacokinetics, pharmacodynamics, and toxicity—is indispensable for the optimization of existing antimalarial therapies and the development of novel agents. This guide provides a comprehensive analysis of this compound, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Metabolism of Amodiaquine to this compound
Upon oral administration, amodiaquine is quickly absorbed and undergoes extensive first-pass metabolism in the liver.[1][5] The primary metabolic pathway is the N-de-ethylation of amodiaquine by the cytochrome P450 enzyme CYP2C8 to form the pharmacologically active metabolite, this compound.[1][2][6][7] This conversion is rapid, leading to low plasma concentrations of the parent drug and substantially higher concentrations of this compound.[1]
This compound itself can be further metabolized to the inactive metabolite, bis-desethylamodiaquine, through an unknown pathway.[6][8] Minor metabolites, including 2-hydroxythis compound, have also been identified in circulation.[5][9] A secondary, toxicologically significant pathway involves the bioactivation of amodiaquine into a reactive quinoneimine metabolite, which is implicated in adverse effects like hepatotoxicity and agranulocytosis.[1][10]
Caption: Metabolic pathway of amodiaquine.
Comparative Pharmacokinetics: Amodiaquine vs. This compound
The pharmacokinetic profiles of amodiaquine and this compound differ substantially, which is critical for understanding the drug's overall activity. This compound has a much longer elimination half-life and consequently a greater total drug exposure (AUC) than amodiaquine, contributing most of the antimalarial effect.[8] Both compounds are extensively bound to plasma proteins (>90%).[1][5][6]
| Parameter | Amodiaquine | This compound | Reference(s) |
| Primary Metabolizing Enzyme | CYP2C8 | Formed from amodiaquine | [1][2][6] |
| Terminal Elimination Half-life (t½) | ~10 hours | ~9-18 days | [1][8] |
| Apparent Clearance (CL/F) | ~3410 L/h | Not directly administered | [1] |
| Apparent Volume of Distribution (V/F) | ~39200 L | Not directly administered | [1] |
| Protein Binding | >90% | >90% | [1][6] |
| Effect of High-Fat Meal | Cmax ↑ 23%, AUC ↑ 58% | Cmax ↑ 18%, AUC ↑ 12% | [11] |
Table 1: Summary of key pharmacokinetic parameters for amodiaquine and its active metabolite, this compound.
Pharmacokinetic parameters can be influenced by several factors. Body size and age are key covariates affecting amodiaquine clearance.[6] Studies have shown that while pregnancy does not appear to have a clinically relevant impact on the pharmacokinetics of either compound, amodiaquine exposure (AUC) can be significantly higher in infants compared to older children and adults.[8][12][13][14] Genetic polymorphisms in the CYP2C8 gene can also lead to a "poor metabolizer" phenotype, potentially reducing treatment efficacy and increasing toxicity.[2]
Pharmacodynamics and Mechanism of Action
Both amodiaquine and this compound exert their antimalarial effect by interfering with the detoxification of heme within the parasite's food vacuole.[1][3] The parasite digests hemoglobin from red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[1][3] Amodiaquine and this compound are thought to bind to free heme, preventing its polymerization into hemozoin.[3] The accumulation of this toxic heme-drug complex leads to oxidative stress and parasite death.[3][5] Some evidence also suggests the drugs may disrupt the parasite's DNA and RNA synthesis.[3]
Caption: Mechanism of action of this compound.
In Vitro Activity and Drug Resistance
In vitro studies are crucial for determining the intrinsic antimalarial activity of compounds. While amodiaquine is reported to be more potent in vitro, the sustained in vivo concentrations of this compound make its activity highly relevant.[5][15] Resistance to amodiaquine is a concern and is often linked to cross-resistance with chloroquine, involving mutations in genes like the P. falciparum chloroquine resistance transporter (PfCRT).[3][16][17]
| Compound | P. falciparum Isolates/Strains | Mean IC₅₀ (nM) | Reference(s) |
| Amodiaquine | Field Isolates (Thailand) | 18.2 | [15][18] |
| This compound | Field Isolates (Thailand) | 67.5 | [15][18] |
| Chloroquine | Field Isolates (Thailand) | 313 | [15][18] |
| Mefloquine | Field Isolates (Thailand) | 9.98 | [15][18] |
| Amodiaquine | V1/S (Resistant Control) | 15 | [19] |
| This compound | V1/S (Resistant Control) | 97 | [19] |
| Amodiaquine | 3D7 (Sensitive Control) | 8 | [19] |
| This compound | 3D7 (Sensitive Control) | 25 | [19] |
| This compound | Cambodian Isolates (AQ-S) | Median: 46.7 | [20] |
| This compound | Cambodian Isolates (AQ-R) | Median: 64.9 | [20] |
Table 2: Comparative in vitro 50% inhibitory concentrations (IC₅₀) against P. falciparum.
Interestingly, in vitro studies have demonstrated synergistic activity when amodiaquine and this compound are combined, suggesting that even the low, transient concentrations of the parent drug may potentiate the activity of its metabolite.[5][16][21]
Experimental Protocols
Quantification in Biological Matrices (LC-MS/MS)
A common method for the sensitive quantification of amodiaquine and this compound in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23][24]
-
Sample Preparation: Supported Liquid Extraction (SLE) is a high-throughput technique. A 100 µL plasma sample is loaded onto an SLE+ plate. The analytes are then eluted with an organic solvent.[22][23] Alternatively, protein precipitation with acetonitrile can be used.[7]
-
Chromatography: Separation is achieved using a reversed-phase column (e.g., Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm).[22][23] A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer like 20 mM ammonium formate with 1% formic acid.[22][23]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+).[7] Analytes are monitored in Selective Reaction Monitoring (SRM) mode.
-
Validation: The method is validated for linearity, accuracy, precision, and stability, with lower limits of quantification typically around 1.08 ng/mL for amodiaquine and 1.41 ng/mL for this compound.[22][23]
Caption: Workflow for LC-MS/MS analysis.
In Vitro Metabolism Studies
The formation of this compound is a specific marker for CYP2C8 activity and can be quantified in vitro using human liver microsomes (HLM).[7]
-
Incubation: Pooled HLMs are incubated with amodiaquine at various concentrations in a buffered solution containing a NADPH-generating system to initiate the metabolic reaction.
-
Reaction Termination: The reaction is stopped at specific time points by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[7]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by a validated LC-MS/MS method (as described in 6.1) to quantify the formation of this compound.[7]
-
Kinetics: By measuring the rate of metabolite formation at different substrate concentrations, key enzyme kinetic parameters (e.g., Kₘ and Vₘₐₓ) can be determined.
In Vitro Antimalarial Activity Assay
The 50% inhibitory concentration (IC₅₀) is determined using methods that measure parasite growth or viability.
-
Method: The isotopic microtest, often using [³H]-hypoxanthine uptake inhibition, is a common method.[25] Alternatively, schizont maturation inhibition assays can be used.[15][18]
-
Procedure: A synchronous culture of P. falciparum (typically at the ring stage) is exposed to serial dilutions of the test compounds (e.g., this compound) in a 96-well plate for a defined period (e.g., 48-72 hours).
-
Measurement: For the isotopic method, [³H]-hypoxanthine is added, and its incorporation into parasite nucleic acids is measured using a scintillation counter. Reduced incorporation indicates growth inhibition.
-
Analysis: The IC₅₀ value, the concentration at which parasite growth is inhibited by 50% compared to drug-free controls, is calculated by nonlinear regression analysis.
Drug-Drug Interactions and Safety Profile
Given its primary metabolism by CYP2C8, amodiaquine and this compound are susceptible to drug-drug interactions (DDIs).
-
CYP2C8 Inhibitors/Inducers: Co-administration with potent CYP2C8 inhibitors can increase amodiaquine exposure and decrease this compound exposure.[5] For instance, the antiretroviral drug efavirenz, when co-administered, increased amodiaquine exposure and was associated with asymptomatic hepatotoxicity in healthy volunteers.[5] Conversely, drugs that induce CYP enzymes, such as nevirapine, have been shown to significantly reduce the exposure to both amodiaquine and this compound.[26]
-
Inhibition of Other CYPs: Amodiaquine and/or this compound can act as inhibitors of other enzymes. Studies have shown that a single dose of amodiaquine can significantly decrease the in vivo activity of CYP2D6 and CYP2C9.[27]
The safety profile of amodiaquine is marked by generally minor to moderate side effects similar to chloroquine.[2] However, the formation of the quinoneimine metabolite is linked to rare but serious idiosyncratic reactions.[1][10] Furthermore, both amodiaquine and this compound have been shown to cause concentration-dependent decreases in pulse rate and blood pressure, as well as QT interval prolongation.[28]
| Interacting Drug | Effect on Amodiaquine (AQ) / this compound (DEAQ) | Consequence | Reference(s) |
| Efavirenz (CYP2C8 Inhibitor) | ↑ AQ exposure, ↓ DEAQ exposure | Potential for increased toxicity | [5] |
| Nevirapine (CYP Inducer) | ↓ AQ exposure, ↓ DEAQ exposure | Potential for reduced efficacy | [26] |
| Probe Drugs (Debrisoquine, Losartan) | AQ/DEAQ inhibit metabolism via CYP2D6 & CYP2C9 | Potential to increase exposure of co-administered drugs metabolized by these enzymes | [27] |
Table 3: Summary of selected drug-drug interactions.
Conclusion
This compound is unequivocally the principal driver of the antimalarial efficacy of its parent prodrug, amodiaquine. Its long half-life ensures sustained parasiticidal concentrations, but this same property, combined with the metabolic pathways of the parent drug, also contributes to the potential for drug interactions and toxicity. A comprehensive understanding of the biotransformation, detailed pharmacokinetic and pharmacodynamic profiles, and potential for drug interactions is paramount for the safe and effective clinical use of amodiaquine-based therapies. For professionals in drug development, the relationship between amodiaquine and this compound serves as a key case study in prodrug design, metabolic activation, and the complex interplay between efficacy and toxicity. Future research should continue to focus on optimizing dosing regimens, particularly in vulnerable populations, and mitigating the risks associated with its metabolic liabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Amodiaquine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 4. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. extranet.who.int [extranet.who.int]
- 12. Pharmacokinetic profile of amodiaquine and its active metabolite this compound in Ghanaian patients with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergism between Amodiaquine and Its Major Metabolite, this compound, against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 18. ajtmh.org [ajtmh.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacodynamic interactions of amodiaquine and its major metabolite this compound with artemisinin, quinine and atovaquone in Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ora.ox.ac.uk [ora.ox.ac.uk]
- 24. storage.googleapis.com [storage.googleapis.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Pharmacokinetic Drug Interactions Affecting Antimalarials | Basicmedical Key [basicmedicalkey.com]
- 27. Amodiaquine, its desethylated metabolite, or both, inhibit the metabolism of debrisoquine (CYP2D6) and losartan (CYP2C9) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cardiovascular concentration–effect relationships of amodiaquine and its metabolite this compound: Clinical and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Desethylamodiaquine: A Literature Review for Drug Development Professionals
An In-depth Technical Guide on the Core Aspects of Desethylamodiaquine's Discovery and Characterization
This compound (DEAQ) stands as a pivotal molecule in the history of antimalarial chemotherapy. Initially identified as the principal active metabolite of amodiaquine (AQ), its potent antiplasmodial activity and favorable pharmacokinetic profile have established it as the primary agent responsible for the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive review of the discovery of this compound, detailing the experimental methodologies, quantitative data, and key pathways involved in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial research.
The Metabolic Unveiling of an Active Agent
The journey to understanding this compound began with studies into the metabolism of amodiaquine, a 4-aminoquinoline antimalarial drug. It was observed that amodiaquine is rapidly and extensively metabolized in the liver following oral administration.[1][2][3][4][5][6] This metabolic conversion is so efficient that the concentration of the parent drug, amodiaquine, in the plasma is significantly lower than that of its major metabolite, N-desethylamodiaquine.[3]
The primary enzyme responsible for this N-desethylation reaction is Cytochrome P450 2C8 (CYP2C8), a key enzyme in drug metabolism.[2][4][5][7] While CYP2C8 is the main catalyst, other cytochrome P450 enzymes, including CYP1A1, CYP1B1, CYP2D6, CYP3A4, and CYP2C9, have been shown to play minor or extrahepatic roles in the metabolism of amodiaquine.[4][7][8][9]
This metabolic process is a critical determinant of the drug's overall activity and is visualized in the metabolic pathway diagram below.
Synthesis of this compound
While this compound is primarily studied as a metabolite, its chemical synthesis is crucial for in vitro and in vivo research, allowing for the direct assessment of its pharmacological properties. The synthesis of N-desethylamodiaquine can be achieved through a modification of the synthesis of amodiaquine. A general synthetic route involves the reaction of 4,7-dichloroquinoline with a suitable aminophenol derivative.
Experimental Protocol: Synthesis of N-Desethylamodiaquine
A plausible synthetic route for N-desethylamodiaquine, inferred from the synthesis of amodiaquine and its analogues, is as follows:
-
Preparation of the Amine Precursor: The synthesis of the side chain, 4-amino-2-(ethylaminomethyl)phenol, is a key initial step. This can be achieved through a Mannich reaction involving 4-aminophenol, formaldehyde, and ethylamine.
-
Condensation with 4,7-Dichloroquinoline: The synthesized aminophenol derivative is then condensed with 4,7-dichloroquinoline. This reaction typically occurs at elevated temperatures in a suitable solvent, such as ethanol or acetic acid, to facilitate the nucleophilic aromatic substitution at the 4-position of the quinoline ring.
-
Purification: The resulting crude N-desethylamodiaquine is then purified using standard techniques such as recrystallization or column chromatography to yield the final product.
-
Characterization: The structure and purity of the synthesized N-desethylamodiaquine are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Antiplasmodial Activity
The discovery of this compound's potent antiplasmodial activity was a landmark in understanding the efficacy of amodiaquine. Both amodiaquine and this compound exhibit activity against Plasmodium falciparum, the deadliest species of malaria parasite.[4][10] While some in vitro studies suggest that amodiaquine has higher intrinsic activity, the prolonged and high plasma concentrations of this compound in vivo mean it is the principal contributor to the overall therapeutic effect.[4][11][12][13] Interestingly, a synergistic effect between amodiaquine and this compound has also been reported, suggesting a complex interplay in their combined antimalarial action.[14]
Quantitative Data: In Vitro Potency
The following table summarizes the 50% inhibitory concentration (IC50) values of amodiaquine and this compound against various strains of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Amodiaquine | Field Isolates (Thailand) | 18.2 (mean) | [1][14] |
| This compound | Field Isolates (Thailand) | 67.5 (mean) | [1][14] |
| Amodiaquine | 3D7 (sensitive) | 8 | [7] |
| This compound | 3D7 (sensitive) | 25 | [7] |
| Amodiaquine | V1/S (resistant) | 15 | [7] |
| This compound | V1/S (resistant) | 97 | [7] |
| Amodiaquine | K1 (resistant) | 2-10 | [6] |
| This compound | Cambodian Isolates (resistant) | 20-190 | [15] |
| Amodiaquine | W2 (resistant) | 2-10 | [6] |
| This compound | Dd2 (resistant) | - | - |
Experimental Protocols for In Vitro Activity
The determination of in vitro antiplasmodial activity is typically performed using one of two main methods: the [3H]hypoxanthine incorporation assay or a SYBR Green I-based fluorescence assay.
Protocol 1: [3H]Hypoxanthine Incorporation Assay
This method is considered the "gold standard" for assessing parasite viability.[16][17]
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit (e.g., 2%) and parasitemia (e.g., 0.5%) in RPMI-1640 medium supplemented with human serum or Albumax.
-
Drug Dilution: A serial dilution of the test compound (this compound) is prepared in 96-well microtiter plates.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 24 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Radiolabeling: [3H]hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]hypoxanthine incorporation against the log of the drug concentration.
Protocol 2: SYBR Green I-Based Fluorescence Assay
This method offers a simpler, non-radioactive alternative for high-throughput screening.[1][8][10][18][19]
-
Parasite Culture and Drug Dilution: Similar to the [3H]hypoxanthine assay, parasite cultures are incubated with serial dilutions of the test compound for 48-72 hours.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasite's DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 value is determined by plotting the fluorescence intensity (proportional to parasite growth) against the drug concentration.
Pharmacokinetic Profile
A key aspect of this compound's discovery was the characterization of its pharmacokinetic profile, which starkly contrasts with that of its parent drug. This compound exhibits a much longer terminal elimination half-life, ranging from 9 to 18 days, compared to just a few hours for amodiaquine.[2][3][4][10][17][18][19] This extended half-life results in prolonged exposure of the malaria parasite to the active drug, which is crucial for its therapeutic efficacy and post-treatment prophylactic effect.
Quantitative Data: Pharmacokinetic Parameters
The following table presents a summary of key pharmacokinetic parameters for this compound in humans.
| Parameter | Value | Unit | Reference(s) |
| Tmax (Time to Maximum Concentration) | 2-6 | hours | [20] |
| Cmax (Maximum Concentration) | Variable (dose-dependent) | ng/mL | [20] |
| Terminal Elimination Half-life (t1/2) | 9-18 (211-288 hours) | days (hours) | [3][17][18][20][21] |
| Apparent Volume of Distribution (Vd/F) | High | L/kg | [18] |
| Apparent Clearance (CL/F) | Low | L/h | [18] |
Experimental Protocol: Pharmacokinetic Analysis
Pharmacokinetic studies typically involve the administration of amodiaquine to healthy volunteers or malaria patients, followed by the collection of blood samples at various time points.
-
Dosing and Sampling: A single oral dose of amodiaquine is administered. Blood samples are collected at pre-determined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours, and then periodically for several days) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of amodiaquine and this compound are quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][22][23][24][25]
-
Non-Compartmental Analysis (NCA): The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters. Software such as WinNonlin® is commonly used for this analysis.[26][27][28][29][30] The key parameters calculated include:
-
Cmax and Tmax: Determined directly from the observed data.
-
Area Under the Curve (AUC): Calculated using the linear trapezoidal rule.
-
Terminal Elimination Rate Constant (λz): Determined from the slope of the terminal log-linear phase of the concentration-time curve.
-
Terminal Half-life (t1/2): Calculated as 0.693/λz.
-
Apparent Clearance (CL/F): Calculated as Dose/AUC.
-
Apparent Volume of Distribution (Vd/F): Calculated as CL/F / λz.
-
Mechanism of Action and Toxicity
The mechanism of action of this compound, like other 4-aminoquinolines, is primarily attributed to the disruption of heme detoxification in the malaria parasite's food vacuole.[5][25][31][32]
While effective, both amodiaquine and this compound can undergo bioactivation to form reactive quinoneimine metabolites, which are implicated in idiosyncratic hepatotoxicity.[1][8] Some in vitro studies using HepG2 cells have suggested that this compound may be slightly more toxic than amodiaquine.[9][13][21]
Quantitative Data: In Vitro Cytotoxicity
The following table provides a summary of the 50% cytotoxic concentration (CC50) values for amodiaquine and this compound.
| Compound | Cell Line | CC50 (µM) | Reference(s) |
| Amodiaquine | HepG2 | Slightly less toxic than DEAQ | [13][21] |
| This compound | HepG2 | Slightly more toxic than AQ | [13][21] |
| Amodiaquine | HepG2 cells overexpressing CYP2C8 | Decreased IC50 | [11] |
| Amodiaquine | HepG2 cells overexpressing CYP3A4 | Decreased IC50 | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay
The cytotoxicity of this compound is often assessed in human liver carcinoma cells (HepG2) as a model for hepatotoxicity.
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of this compound for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Conclusion
The discovery of this compound as the principal active metabolite of amodiaquine was a pivotal moment in antimalarial drug research. Its identification underscored the critical importance of understanding drug metabolism in determining therapeutic outcomes. The potent antiplasmodial activity of this compound, combined with its long elimination half-life, firmly established it as the key driver of amodiaquine's efficacy. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview of the foundational research that led to our current understanding of this vital antimalarial agent. This knowledge continues to inform the development of new and improved therapies to combat the global threat of malaria.
References
- 1. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Green Chemical Synthesis of Amodiaquine, Purification, and Cocrystal Formation Studies of Piperine with HIV-1 Integrase Inhibitor: Dolutegravir - ProQuest [proquest.com]
- 5. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. iddo.org [iddo.org]
- 9. Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 20. Population pharmacokinetics of amodiaquine and this compound in pediatric patients with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
- 23. iddo.org [iddo.org]
- 24. researchgate.net [researchgate.net]
- 25. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. Development of R packages: ‘NonCompart’ and ‘ncar’ for noncompartmental analysis (NCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phoenix WNL Introduction [onlinehelp.certara.com]
- 29. researchgate.net [researchgate.net]
- 30. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Desethylamodiaquine's Assault on Plasmodium falciparum: A Technical Guide to Its Biological Targets
For Immediate Release
A deep dive into the molecular interactions of desethylamodiaquine (DAQ), the primary active metabolite of the antimalarial drug amodiaquine, reveals a multi-pronged attack on the malaria parasite, Plasmodium falciparum. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DAQ's biological targets, mechanisms of action, and the molecular basis of resistance, supported by quantitative data and detailed experimental methodologies.
The primary mechanism of action of this compound is the disruption of the parasite's heme detoxification pathway within the acidic digestive vacuole.[1] Like other 4-aminoquinolines, DAQ is thought to inhibit the biocrystallization of heme into hemozoin, leading to an accumulation of toxic free heme that damages parasite membranes and results in cell death.[1][2][3] Beyond this core mechanism, the efficacy and resistance profile of DAQ are critically influenced by its interaction with specific transporter proteins in the parasite, namely the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).
Key Biological Targets of this compound
-
Heme Detoxification Pathway: The central target of DAQ is the parasite's crucial process of converting toxic heme, a byproduct of hemoglobin digestion, into inert hemozoin crystals.[1][2][3] By inhibiting this process, DAQ induces a lethal buildup of reactive heme.
-
Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT): This transporter protein, located in the membrane of the parasite's digestive vacuole, plays a pivotal role in determining the parasite's susceptibility to DAQ.[4][5] Mutations in the pfcrt gene, particularly the K76T mutation, are strongly associated with reduced sensitivity to DAQ, suggesting that PfCRT is involved in the efflux of the drug from its site of action.[4][6]
-
Plasmodium falciparum Multidrug Resistance Protein 1 (PfMDR1): While considered a secondary modulator, polymorphisms in the pfmdr1 gene have been shown to influence the in vitro susceptibility of P. falciparum to DAQ.[7][8][9] Certain mutations can alter the parasite's response to the drug, often in conjunction with pfcrt mutations.
Quantitative Analysis of this compound Activity
The in vitro efficacy of this compound is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit parasite growth by 50%. The following tables summarize key quantitative data from various studies.
| Drug | P. falciparum Isolates/Strains | Mean IC50 (nM) | Reference |
| This compound | 35 field isolates (Thailand) | 67.5 | [10] |
| Amodiaquine | 35 field isolates (Thailand) | 18.2 | [10] |
| Chloroquine | 35 field isolates (Thailand) | 313 | [10] |
| Mefloquine | 35 field isolates (Thailand) | 9.98 | [10] |
| P. falciparum Strain | Drug | IC50 (nmol/L) | Notes | Reference |
| V1/S (resistant control) | Amodiaquine | 15 | [11] | |
| V1/S (resistant control) | This compound | 97 | [11] | |
| 3D7 (sensitive control) | Amodiaquine | 8 | [11] | |
| 3D7 (sensitive control) | This compound | 25 | [11] |
Signaling Pathways and Logical Relationships
The interplay between DAQ, its primary target, and the key resistance-mediating transporters can be visualized as follows:
Experimental Protocols
In Vitro Susceptibility Testing (Schizont Maturation Inhibition Assay)
This method is commonly used to determine the IC50 values of antimalarial compounds.
Principle: The assay measures the ability of a drug to inhibit the maturation of the parasite from the ring stage to the schizont stage.
Methodology:
-
Parasite Culture: P. falciparum isolates are cultured in vitro in human erythrocytes using standard methods (e.g., RPMI 1640 medium supplemented with human serum and Albumax).
-
Drug Preparation: The test compound (this compound) is serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: The drug dilutions are added to 96-well microtiter plates.
-
Parasite Inoculation: Asynchronous or synchronized ring-stage parasite cultures are added to the wells.
-
Incubation: The plates are incubated for 24-48 hours under appropriate conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Microscopy: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined microscopically to determine the percentage of schizonts relative to the total number of parasites.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the drug concentration against the percentage of inhibition of schizont maturation.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymorphism in the Plasmodium falciparum chloroquine-resistance transporter protein links verapamil enhancement of chloroquine sensitivity with the clinical efficacy of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergism between Amodiaquine and Its Major Metabolite, this compound, against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Pfmdr1 in in vitro Plasmodium falciparum susceptibility to chloroquine, quinine, monothis compound, mefloquine, lumefantrine, and dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection of pfmdr1 mutations after amodiaquine monotherapy and amodiaquine plus artemisinin combination therapy in East Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro Amodiaquine Resistance and its Association with Mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Initial Toxicological Screening of Desethylamodiaquine: A Technical Guide
Intended Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Desethylamodiaquine (DEAQ) is the primary, biologically active metabolite of the antimalarial drug amodiaquine (AQ). Due to its significantly longer half-life and higher plasma concentrations compared to the parent drug, the toxicological profile of DEAQ is of paramount importance for assessing the safety of amodiaquine therapy. This technical guide provides a consolidated overview of the initial toxicological screening of DEAQ, focusing on key preclinical safety endpoints including cytotoxicity, cardiovascular toxicity, and genotoxicity. While direct experimental data for DEAQ is available for cytotoxicity and cardiovascular effects, data for genotoxicity and acute systemic toxicity are inferred from studies on the parent compound, amodiaquine, highlighting critical areas for future investigation. This document summarizes available quantitative data, presents detailed experimental protocols for pivotal assays, and includes visualizations of experimental workflows and toxicological pathways to facilitate a comprehensive understanding of the current toxicological landscape of this compound.
Cytotoxicity Assessment
The initial evaluation of a compound's toxicity typically begins with in vitro cytotoxicity assays to determine its effect on cell viability. Studies have shown that DEAQ exhibits slightly greater cytotoxicity than its parent compound, amodiaquine, in human liver-derived cells.
Quantitative Cytotoxicity Data
An in vitro study utilizing the HepG2 human hepatocellular carcinoma cell line provides key quantitative data on the cytotoxic potential of this compound.
| Compound | Cell Line | Assay | Exposure Time (hours) | IC50 (µM) | Citation |
| This compound (DEAQ) | HepG2 | MTT | 48 | 15.0 | [1] |
| Amodiaquine (AQ) | HepG2 | MTT | 48 | 17.4 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity in HepG2 Cells
This protocol outlines the methodology used to determine the 50% inhibitory concentration (IC50) of this compound on HepG2 cells.
Objective: To assess the dose-dependent cytotoxic effect of this compound on HepG2 cell viability.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (DEAQ) stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: HepG2 cells are harvested and seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A dilution series of DEAQ is prepared in culture medium. The existing medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of DEAQ (e.g., ranging from 1.56 to 50 µM). Control wells receive medium with vehicle (e.g., DMSO) at the same final concentration used for the test compound.
-
Incubation: Cells are incubated with the compound for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for MTT-based cytotoxicity assay.
Mechanism of Cytotoxicity: Apoptosis Induction
In HepG2 cells, this compound-induced cytotoxicity is associated with the induction of apoptosis. This process is mediated by the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, treatment with DEAQ leads to a marked increase in the phosphorylation of JNK, extracellular signal-regulated kinase (ERK1/2), and p38.[1][2]
Caption: DEAQ-induced apoptosis signaling pathway.
Cardiovascular Toxicity
Cardiovascular safety is a critical component of preclinical toxicology. Clinical and preclinical studies have demonstrated that amodiaquine and its active metabolite, DEAQ, have concentration-dependent effects on cardiovascular parameters, including heart rate, blood pressure, and ventricular repolarization.
Quantitative Cardiovascular Data
The following table summarizes the concentration-dependent effects of amodiaquine and this compound on key cardiovascular parameters from a clinical study.[3]
| Parameter | Effect per 100 nmol/L Increase in Drug Concentration | 95% Confidence Interval |
| Pulse Rate | -1.9 beats/minute | -1.5 to -2.4 |
| Supine Systolic Blood Pressure | -1.7 mmHg | -1.2 to -2.1 |
| Erect Systolic Blood Pressure | -1.5 mmHg | -1.0 to -2.0 |
| Erect Diastolic Blood Pressure | -1.4 mmHg | -1.0 to -1.7 |
| QT Interval Prolongation | +1.4 ms | - |
Note: The effects are based on the summed plasma concentrations of amodiaquine and this compound.
Ex vivo studies on isolated mouse atria showed that both amodiaquine and DEAQ caused a significant, concentration-dependent reduction in the spontaneous beating rate, with no significant difference in potency between the two compounds.[3]
Experimental Protocol: Ex Vivo Mouse Atrial Preparation
This protocol describes a method to assess the direct effects of this compound on cardiac chronotropy.
Objective: To determine the concentration-dependent effect of this compound on the spontaneous beating rate of isolated mouse atria.
Materials:
-
Male C57BL/6 mice
-
Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)
-
This compound (DEAQ) stock solution
-
Dissection microscope
-
Organ bath with temperature control (37°C) and superfusion system
-
Force transducer
-
Data acquisition system
Procedure:
-
Animal Euthanasia and Heart Extraction: Mice are euthanized by a humane method. The heart is rapidly excised and placed in chilled Krebs-Henseleit solution.
-
Atrial Dissection: Under a dissection microscope, the atria are carefully dissected from the ventricles.
-
Mounting: The atrial preparation is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously superfused with the gassed solution. One end of the atria is fixed, and the other is connected to a force transducer to record spontaneous contractions.
-
Equilibration: The preparation is allowed to equilibrate for at least 30 minutes until a stable spontaneous beating rate is achieved.
-
Compound Administration: DEAQ is added to the superfusion solution in a cumulative, concentration-dependent manner (e.g., 1, 3, 10, 30 µM). The preparation is exposed to each concentration for a sufficient period to reach a steady-state effect.
-
Data Recording: The spontaneous beating rate is continuously recorded throughout the experiment.
-
Data Analysis: The change in beating rate from baseline is calculated for each concentration of DEAQ. The results are expressed as a percentage of the baseline rate.
Caption: Workflow for ex vivo mouse atrial preparation experiment.
hERG Liability Assessment (Standard Protocol)
While clinical data indicates QT prolongation, a direct in vitro assessment of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a standard component of initial toxicological screening. No specific hERG assay data for DEAQ was identified. The following is a standard protocol for such an assessment.
Objective: To determine the IC50 of this compound for the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Patch-clamp electrophysiology rig (manual or automated)
-
External and internal recording solutions
-
This compound (DEAQ) stock solution
-
Positive control (e.g., Cisapride, Dofetilide)
Procedure:
-
Cell Culture: hERG-expressing HEK293 cells are cultured under standard conditions.
-
Electrophysiology Recording: Whole-cell patch-clamp recordings are performed. Cells are held at a holding potential (e.g., -80 mV).
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels (e.g., +20 mV) followed by a repolarizing step (e.g., -50 mV) to measure the peak tail current.
-
Baseline Recording: Stable baseline hERG currents are recorded in the vehicle control solution.
-
Compound Application: The cells are perfused with increasing concentrations of DEAQ, and the hERG current is recorded at each concentration until a steady-state block is achieved.
-
Data Analysis: The percentage of inhibition of the peak tail current is calculated for each concentration relative to the baseline. The IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., Hill equation).
Genotoxicity Assessment
Genotoxicity testing is crucial to assess the potential of a compound to cause damage to genetic material. While no direct genotoxicity studies for DEAQ were found, studies on the parent compound, amodiaquine, indicate a genotoxic potential.
Genotoxicity Profile of Amodiaquine
Amodiaquine has been evaluated in a battery of genotoxicity tests with the following outcomes:
-
Ames Test: Amodiaquine showed a very weak mutagenic effect in Salmonella typhimurium strains TA97a and TA100, both with and without metabolic activation (S9), and in TA104 only with S9 mix.[1][4]
-
In Vivo Chromosome Aberration Assay: Amodiaquine was shown to be genotoxic in an in vivo chromosome aberration assay in the bone marrow cells of mice.[1][4]
-
In Vivo Sister Chromatid Exchange (SCE) Assay: Amodiaquine induced sister chromatid exchanges in the bone marrow cells of mice.[1][4]
These findings for the parent compound strongly suggest that a thorough genotoxic assessment of its primary, long-lived metabolite, this compound, is warranted.
Standard Genotoxicity Testing Protocols
The following are standard protocols for an initial genotoxicity screening battery.
Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.
Materials:
-
Salmonella typhimurium strains (e.g., TA97a, TA98, TA100, TA102, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
Top agar
-
Minimal glucose agar plates
-
This compound (DEAQ)
-
Positive controls (with and without S9)
-
S9 fraction (for metabolic activation)
-
Cofactor solution (for S9 mix)
Procedure:
-
Preparation: Test strains are grown overnight in nutrient broth. DEAQ is dissolved in a suitable solvent.
-
Treatment (Plate Incorporation Method):
-
To molten top agar, add the bacterial culture, the test compound at various concentrations (or positive/negative controls), and either S9 mix or a buffer (for non-activation conditions).
-
The mixture is poured onto minimal glucose agar plates.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the increase is at least twofold greater than the background (spontaneous reversion rate) for at least one strain.
Objective: To detect the potential of this compound to induce chromosomal damage (clastogenicity or aneugenicity) in mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO, V79, L5178Y, TK6)
-
Culture medium and supplements
-
This compound (DEAQ)
-
Cytochalasin B (to block cytokinesis)
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
S9 fraction (for metabolic activation)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, DAPI)
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of DEAQ, along with positive and negative controls, both with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to allow for nuclear division without cell division, resulting in binucleated cells.
-
Harvesting: Cells are harvested at an appropriate time after treatment (typically 1.5-2.0 normal cell cycle lengths).
-
Slide Preparation: Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining: Slides are stained to visualize the cytoplasm and nuclei.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Caption: Standard genotoxicity testing workflow.
Acute Systemic Toxicity
No dedicated acute toxicity studies (e.g., determination of LD50) for this compound were identified in the public domain. However, information on overdoses of the parent drug, amodiaquine, provides an indication of its potential for acute toxicity.
Amodiaquine Overdose and Toxicity
The dose at which amodiaquine causes serious toxicity is estimated to be around 2 grams as a single dose in adults.[5] Symptoms of acute toxicity may appear within 30 minutes of ingestion and include:
-
Headache and dizziness
-
Visual disturbances
-
Nausea and vomiting
-
Cardiovascular collapse
-
Seizures
-
Sudden respiratory and cardiac arrest[6]
Given that DEAQ is the active moiety and has a long half-life, it is reasonable to assume it is a primary contributor to the acute toxicity observed after amodiaquine overdose.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This is a standard protocol used to determine the LD50 while minimizing animal use.
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
Materials:
-
Female rats or mice (e.g., Wistar rats)
-
This compound (DEAQ)
-
Vehicle for administration (e.g., corn oil, water)
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Animals are acclimated to laboratory conditions.
-
Dosing: A single animal is dosed at a starting dose level selected based on available information.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Stopping Criteria: Dosing is continued sequentially until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome have occurred).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death) at the different dose levels.
Conclusion and Recommendations
The initial toxicological screening data for this compound (DEAQ) indicates a clear profile of concentration-dependent cytotoxicity in hepatic cells and significant cardiovascular effects, including bradycardia, hypotension, and QT prolongation. The cytotoxicity is mediated, at least in part, by the induction of apoptosis via the MAPK signaling pathway.
Significant data gaps remain, most notably in the area of genotoxicity. While the parent drug, amodiaquine, has demonstrated genotoxic potential, direct testing of DEAQ is essential for a complete safety assessment. Similarly, a direct in vitro hERG assay and a formal in vivo acute toxicity study are required to quantify these specific risks.
Based on this initial screening profile, the following recommendations are made for the continued development of any therapeutic agent that has this compound as its primary metabolite:
-
Conduct a standard battery of genotoxicity tests for DEAQ , including an Ames test and an in vitro micronucleus assay. If results are positive, in vivo follow-up studies will be necessary.
-
Perform an in vitro hERG patch-clamp assay to determine a specific IC50 value for DEAQ, which will allow for a more precise calculation of the safety margin for QT prolongation.
-
Conduct an in vivo acute oral toxicity study (e.g., OECD 425) to establish an LD50 value for DEAQ.
-
Further mechanistic studies into the cardiovascular effects, particularly the specific ion channels involved beyond hERG, should be considered.
References
- 1. researchgate.net [researchgate.net]
- 2. Amodiaquine Hydrochloride (PIM 030) [inchem.org]
- 3. Amodiaquine-Associated Adverse Effects After Inadvertent Overdose and After a Standard Therapeutic Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative mutagenic and genotoxic effects of three antimalarial drugs, chloroquine, primaquine and amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Desethylamodiaquine in Biological Matrices by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction: Desethylamodiaquine (DEAQ) is the primary active metabolite of the antimalarial drug amodiaquine (AQ). Due to its longer half-life and significant pharmacological activity, accurate quantification of DEAQ in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often used for its high sensitivity, high-performance liquid chromatography with ultraviolet (HPLC-UV) detection remains a robust, accessible, and cost-effective method for this purpose.[1][2] Published HPLC-UV methods demonstrate sufficient sensitivity for many applications, though they may require larger sample volumes compared to LC-MS/MS techniques.[1][2] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.
Principle: This method utilizes reversed-phase high-performance liquid chromatography to separate this compound from its parent drug, amodiaquine, and other endogenous components in a biological matrix (e.g., whole blood, plasma). The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., Phenyl or C18) and a polar mobile phase. Following separation, the compound is detected by a UV detector at a wavelength where DEAQ exhibits strong absorbance, typically around 340 nm.[3] Quantification is performed by comparing the peak area of the analyte to that of an internal standard and referencing a standard calibration curve.
Experimental Protocol
This protocol is based on established liquid-liquid extraction and HPLC-UV analysis methods.[3][4]
1. Materials and Reagents:
-
This compound (DEAQ) reference standard
-
Amodiaquine (AQ) reference standard
-
Internal Standard (IS), e.g., Quinine (QD) or a structural analogue[3][4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Triethylamine (TEA)
-
Phosphoric acid or Formic acid
-
Potassium hydroxide
-
Ultrapure water
-
Drug-free human plasma or whole blood for blanks and calibration standards
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
Variable wavelength UV-Vis detector.
-
Chromatography data acquisition and processing software.
3. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve DEAQ and the internal standard in methanol or a water-acetonitrile mixture to obtain a final concentration of 1 mg/mL. Store at -20°C or below.[1]
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the mobile phase or an appropriate solvent to create working standards for spiking calibration curve samples and quality controls (QCs).
-
Mobile Phase (example): Prepare a solution of 25 mM KH₂PO₄ in water. Mix with methanol in a ratio of 80:20 (v/v). Add 1% (v/v) triethylamine and adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter and degas before use.[3]
4. Sample Preparation (Liquid-Liquid Extraction): This procedure is adapted for samples collected on filter paper but can be modified for liquid plasma or whole blood.
-
To a 200 µL whole blood spot on filter paper (or 200 µL liquid plasma) in a centrifuge tube, add 50 µL of methanol containing the internal standard (e.g., 500 ng of Quinine).[3]
-
Add 2.5 mL of distilled water and vortex for 30 seconds.
-
For whole blood, alkalinize the sample to approximately pH 9.2 with potassium hydroxide.[4]
-
Add 5 mL of diethyl ether, cap the tube, and mix on a rotator for 15 minutes.[3]
-
Centrifuge at 1500 x g for 10 minutes to separate the layers.[3]
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[3]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[3]
-
Vortex briefly, and inject a 50 µL aliquot into the HPLC system.[3]
Data Presentation
Quantitative data from validated methods are summarized below for easy reference.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Reversed-Phase Phenyl, 5 µm[3] |
| Mobile Phase | 25 mM KH₂PO₄ : Methanol (80:20, v/v) + 1% Triethylamine, pH 2.8[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL[3] |
| Detection Wavelength | 340 nm[3] |
| Column Temperature | Ambient |
| Retention Time (DEAQ) | ~8.9 min[3] |
| Retention Time (AQ) | ~6.8 min[3] |
| Retention Time (IS - Quinine) | ~16.0 min[3] |
Table 2: Method Validation Parameters
| Parameter | Typical Performance Value |
|---|---|
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 10 ng[3] |
| Limit of Quantification (LOQ) | 20 ng/mL to 50 nM[4][5] |
| Extraction Recovery (DEAQ) | 48% - 76%[1][4] |
| Precision (Intra-day %CV) | < 15%[1][5] |
| Precision (Inter-day %CV) | < 15%[1][5] |
| Accuracy | 96.8% - 103.9%[5] |
Visual Workflow
The following diagram illustrates the logical workflow for the quantification of this compound from sample collection to final data analysis.
Caption: Workflow for DEAQ quantification by HPLC-UV.
References
- 1. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of high performance liquid chromatography-electrochemical detection methods with simultaneous extraction procedure for the determination of artesunate, dihydroartemisinin, amodiaquine and this compound in human plasma for application in clinical pharmacological studies of artesunate-amodiaquine drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Desethylamodiaquine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amodiaquine (AQ) is an antimalarial drug widely used in combination therapies for the treatment of uncomplicated malaria. Its primary active metabolite, desethylamodiaquine (DEAQ), exhibits a longer half-life and is responsible for most of the antimalarial activity.[1] Accurate quantification of DEAQ in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The primary metabolic conversion of amodiaquine to this compound is carried out by the cytochrome P450 enzyme CYP2C8 in the liver.[2][3][4]
Metabolic Pathway of Amodiaquine
Amodiaquine is extensively metabolized in the liver, primarily through N-de-ethylation by the CYP2C8 enzyme, to form its main active metabolite, this compound.[2][3][5]
Caption: Metabolic conversion of Amodiaquine to this compound.
Experimental Protocol
This protocol is based on a supported liquid extraction (SLE) method coupled with LC-MS/MS, which offers high recovery and throughput.[6][7]
1. Materials and Reagents
-
This compound and its stable isotope-labeled internal standard (e.g., this compound-d5).
-
Human plasma (K2-EDTA).
-
Ammonium hydroxide (0.5 M).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate.
-
Water (LC-MS grade).
-
Supported Liquid Extraction (SLE+) 96-well plates.
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of the this compound working solution to achieve a concentration range of approximately 1.41 ng/mL to 610 ng/mL.[6]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Supported Liquid Extraction)
-
Allow all samples (standards, QCs, and unknown plasma samples) to thaw at room temperature.
-
To 100 µL of plasma, add the internal standard solution.[6]
-
Add 350 µL of 0.5 M ammonium hydroxide.[6]
-
Vortex the samples for 2 minutes and then centrifuge at 1100 x g for 2 minutes.[6]
-
Load the pre-treated plasma samples onto the SLE+ 96-well plate and apply a gentle vacuum or positive pressure to load the samples into the sorbent.
-
Elute the analytes with an appropriate organic solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions [6][8]
| Parameter | Value |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
| Mobile Phase A | Acetonitrile/20 mM Ammonium Formate with 1% Formic Acid (15:85, v/v), pH ~2.6 |
| Mobile Phase B | Methanol/Acetonitrile (75:25, v/v) |
| Flow Rate | 700 µL/min |
| Injection Volume | 2 µL |
| Total Run Time | 6.5 min (including washout gradient) |
Table 2: Mass Spectrometric Conditions [8]
| Parameter | Value |
| Mass Spectrometer | API 5000 Triple Quadrupole or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Spray Voltage | 5500 V |
| Temperature | 650°C |
| Nebulizer Gas (GS1) | 60 psi |
| Auxiliary Gas (GS2) | 60 psi |
| Curtain Gas (CUR) | 25 psi |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters [8]
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (V) |
| This compound | 328.2 | 283.1 | 29 |
| This compound-d5 (IS) | 333.3 | 283.2 | 29 |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters are summarized below.
Table 4: Method Validation Parameters [6][9][10]
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| LLOQ | S/N > 10, Precision ≤ 20%, Accuracy ± 20% | 1.41 ng/mL[6] |
| Intra-batch Precision | ≤ 15% CV | < 15% |
| Inter-batch Precision | ≤ 15% CV | < 15% |
| Accuracy | ± 15% of nominal value | Within ± 15% |
| Recovery | Consistent and reproducible | 66% to 76%[6][7] |
| Matrix Effect | Normalized matrix factor close to 1 | No significant matrix effect observed[6] |
| Stability | Within ± 15% of nominal concentration | Stable under various conditions (freeze-thaw, short-term, long-term)[6][8] |
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Caption: Workflow for this compound analysis in plasma.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The use of supported liquid extraction simplifies sample preparation and reduces matrix effects, making it suitable for large-scale clinical and pharmacokinetic studies. Proper validation of the method is essential to ensure data reliability and compliance with regulatory standards.
References
- 1. ClinPGx [clinpgx.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. storage.googleapis.com [storage.googleapis.com]
Application Notes and Protocols for Desethylamodiaquine Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of desethylamodiaquine (DEAQ), the active metabolite of the antimalarial drug amodiaquine, in whole blood for quantitative analysis. The methods described are suitable for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
Accurate quantification of this compound in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Whole blood analysis provides a more comprehensive understanding of drug distribution compared to plasma, as amodiaquine and its metabolites are known to concentrate in red blood cells. However, the complexity of the whole blood matrix necessitates robust sample preparation to remove interfering substances like proteins and phospholipids prior to analysis. This document outlines three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the quantitative performance of different sample preparation methods for the analysis of amodiaquine (AQ) and this compound (DEAQ).
| Parameter | Liquid-Liquid Extraction (Whole Blood on Filter Paper)[1][2] | Supported Liquid Extraction (Plasma)[3][4] | Solid-Phase Extraction (Plasma)[5] | Dried Blood Spot Extraction[6] |
| Analyte(s) | Amodiaquine & this compound | Amodiaquine & this compound | Amodiaquine & this compound | Amodiaquine & this compound |
| Sample Volume | 200 µL | 100 µL | 250 µL | ~15 µL (from 50 µL spot) |
| Linearity Range (DEAQ) | 200–2500 ng/mL | 1.41–610 ng/mL | 1.50–180 ng/mL | 3.13–1570 ng/mL |
| Lower Limit of Quantification (LLOQ) (DEAQ) | 200 ng/mL (LOD: 10 ng) | 1.41 ng/mL | 1.50 ng/mL | 3.13 ng/mL |
| Recovery (DEAQ) | 74.3% | 66% to 76% | Not explicitly stated | Not explicitly stated (Matrix effects were absent) |
| Intra-assay Precision (%CV) | 3.9% - 10.1% | Within ±15.0% | 1.7% - 8.3% | 2% - 14% |
| Inter-assay Precision (%CV) | 2.3% - 4.6% | Within ±15.0% | 1.7% - 8.3% | 2% - 14% |
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflows for the described sample preparation techniques.
Experimental Protocols
Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for whole blood spotted on filter paper and is suitable for liquid whole blood samples.[1][2][7]
Materials:
-
Whole blood with EDTA as anticoagulant
-
Internal Standard (IS) solution (e.g., a deuterated analog of DEAQ)
-
Deionized water
-
Sodium carbonate buffer (0.2 M, pH 9.7)
-
Potassium hydroxide (KOH, 1 M)
-
Diethyl ether (or other suitable organic solvent)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of whole blood into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add 1 mL of deionized water and sonicate for 15 minutes.[7]
-
Add 2 mL of sodium carbonate buffer (0.2 M, pH 9.7) and 120 µL of 1 M KOH.[7]
-
Add 8 mL of diethyl ether.[7]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 3500 x g for 10 minutes to separate the aqueous and organic layers.[7]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
While a specific SPE protocol for this compound in whole blood was not found, this general protocol can be adapted. A pre-treatment step to lyse red blood cells and precipitate proteins is necessary.[5][8]
Materials:
-
Whole blood with EDTA as anticoagulant
-
Internal Standard (IS) solution
-
Pre-treatment solution (e.g., Zinc Sulfate in Methanol/Water or Acetonitrile)[8][9]
-
SPE cartridges (e.g., polymeric cation exchange)
-
SPE manifold
-
Conditioning, wash, and elution solvents as per cartridge manufacturer's recommendation.
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Pre-treatment:
-
SPE:
-
Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Load the supernatant from the pre-treatment step onto the cartridge.
-
Wash the cartridge to remove interfering components (e.g., with a weak organic solvent mixture).
-
Elute this compound and the internal standard with an appropriate elution solvent.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solvent.
-
Transfer to an autosampler vial for analysis.
-
Protein Precipitation (PPT)
This is a rapid and straightforward method for sample cleanup.[9][10][11]
Materials:
-
Whole blood with EDTA as anticoagulant
-
Internal Standard (IS) solution
-
Precipitating solvent: Acetonitrile (ice-cold)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of at least 14,000 x g
Procedure:
-
Pipette 100 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[11]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at room temperature to pellet the precipitated proteins.[9][10]
-
Carefully transfer the supernatant to a clean autosampler vial for direct injection or for evaporation and reconstitution if further concentration is needed.
Conclusion
The choice of sample preparation method for this compound analysis in whole blood depends on the specific requirements of the study, including required sensitivity, sample throughput, and available equipment. Liquid-liquid extraction and solid-phase extraction generally provide cleaner extracts, leading to lower matrix effects and potentially better sensitivity. Protein precipitation is a simpler and faster method, well-suited for high-throughput applications, but may result in higher matrix effects. It is recommended to validate the chosen method to ensure it meets the required performance characteristics for the intended application.
References
- 1. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Field-adapted sampling of whole blood to determine the levels of amodiaquine and its metabolite in children with uncomplicated malaria treated with amodiaquine plus artesunate combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Desethylamodiaquine Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of Plasmodium falciparum to Desethylamodiaquine (DEAQ), the active metabolite of the antimalarial drug amodiaquine. Accurate and reproducible susceptibility testing is critical for monitoring drug resistance, guiding treatment policies, and advancing the development of new antimalarial agents.
This compound acts within the parasite's food vacuole to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death. Understanding the potency of DEAQ against various P. falciparum strains is therefore a key component of antimalarial drug efficacy assessment.
This document outlines three commonly employed methods for determining the 50% inhibitory concentration (IC50) of DEAQ: the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the schizont maturation assay. Each protocol is presented with detailed, step-by-step instructions to facilitate implementation in a laboratory setting.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound (DEAQ) against Plasmodium falciparum, providing a comparative overview of its potency.
Table 1: Comparative In Vitro Activity of this compound (DEAQ) Against P. falciparum
| Drug | Mean IC50 (nM) | Notes | Reference |
| This compound | 67.5 | Activity was approximately 3.5 times lower than that of amodiaquine. | [1][2] |
| Amodiaquine | 18.2 | Parent drug of DEAQ. | [1][2] |
| Chloroquine | 313 | Highly resistant field isolates were tested. | [1][2] |
| Mefloquine | 9.98 | Parasites were generally sensitive. | [1][2] |
Table 2: In Vitro Susceptibility of P. falciparum Clinical Isolates to this compound (DEAQ) using the [³H]-hypoxanthine Assay
| Patient Group | Number of Isolates | Median DEAQ IC50 (nM) | Interquartile Range (IQR) |
| All Patients | 63 | 174.5 | 90.7–213.1 |
| Patients with Recrudescence | 12 | 193.8 | 156.6–240.3 |
| Patients with Adequate Clinical and Parasitological Response (ACPR) | 51 | 165.0 | 88.3–212.0 |
Data from a study in Cambodia investigating clinical and in vitro resistance to artesunate-amodiaquine.[3]
Experimental Protocols
Protocol 1: SYBR Green I-Based Fluorescence Assay
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA. It is a widely used, high-throughput method.[4][5]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, and human serum or Albumax I)
-
Human erythrocytes (O+)
-
This compound (DEAQ) stock solution
-
Control antimalarials (e.g., chloroquine, artemisinin)
-
96-well black, clear-bottom microtiter plates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, pH 7.5)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, 90% N₂
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Preparation:
-
Drug Plate Preparation:
-
Prepare serial two-fold dilutions of DEAQ in complete culture medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the assay plate in triplicate.
-
Include drug-free control wells (medium only) and positive control wells with known antimalarials.
-
-
Assay Incubation:
-
Add 100 µL of the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plate at 37°C for 72 hours in a humidified, gassed incubator.[8]
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in the lysis buffer.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[9]
-
Subtract the background fluorescence from the drug-free control wells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme released upon cell lysis, as an indicator of parasite viability.[10][11]
Materials:
-
P. falciparum culture (asynchronous or synchronized)
-
Complete culture medium
-
Human erythrocytes (O+)
-
This compound (DEAQ) stock solution
-
96-well microtiter plates
-
Malstat™ reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Incubator with a gas mixture
-
Microplate reader (650 nm)
Procedure:
-
Parasite and Drug Plate Preparation:
-
Prepare parasite suspension and drug dilutions in a 96-well plate as described in Protocol 1.
-
-
Assay Incubation:
-
Incubate the plate at 37°C for 72 hours in a humidified, gassed incubator.
-
-
Enzyme Reaction:
-
After incubation, lyse the cells by freeze-thawing the plate.
-
In a separate flat-bottomed 96-well plate, add 20 µL of the lysed culture from each well.
-
Add 100 µL of Malstat™ reagent to each well.
-
Add 25 µL of NBT/PES solution to each well to start the colorimetric reaction.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 650 nm using a microplate reader.
-
The absorbance is directly proportional to the pLDH activity and, therefore, parasite viability.
-
Calculate the percentage of parasite growth inhibition and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Schizont Maturation Assay
This microscopic assay assesses the ability of DEAQ to inhibit the maturation of ring-stage parasites into schizonts.[2][12]
Materials:
-
P. falciparum clinical isolate or culture (predominantly ring stages)
-
Complete culture medium
-
This compound (DEAQ) stock solution
-
96-well microtiter plates
-
Incubator with a gas mixture
-
Microscope
-
Giemsa stain
Procedure:
-
Sample and Drug Plate Preparation:
-
Use fresh clinical isolates with a parasitemia between 0.1% and 1.0%.
-
Prepare drug dilutions in the 96-well plate as previously described.
-
Add the parasite-infected blood to each well.
-
-
Assay Incubation:
-
Incubate the plate for 24-48 hours, a duration sufficient for ring-stage parasites to mature into schizonts in the control wells.[13]
-
-
Slide Preparation and Examination:
-
After incubation, prepare a thin blood smear from each well.
-
Stain the smears with Giemsa.
-
Examine the slides under a microscope and count the number of schizonts per 200 asexual parasites.
-
-
Data Analysis:
-
Calculate the percentage of schizont maturation inhibition for each drug concentration compared to the drug-free control.
-
Determine the IC50 value, which is the concentration of DEAQ that inhibits schizont maturation by 50%.
-
References
- 1. ajtmh.org [ajtmh.org]
- 2. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scielo.br [scielo.br]
- 13. journals.asm.org [journals.asm.org]
Protocol for Assessing Desethylamodiaquine in Drug Metabolism Studies
Application Note
This document provides a comprehensive protocol for the quantitative analysis of desethylamodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine (AQ), in biological matrices for drug metabolism studies. The methodologies detailed herein are essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and in vitro metabolism studies.
Amodiaquine is extensively metabolized to this compound, a compound with a significantly longer elimination half-life that is largely responsible for the therapeutic efficacy and potential toxicity of the parent drug.[1] Therefore, accurate quantification of DEAQ is critical for understanding the overall disposition of amodiaquine. The principal metabolic pathway for the formation of DEAQ is N-desethylation, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP2C8.[2][3][4]
The protocols outlined below describe validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of DEAQ in human plasma and dried blood spots (DBS). Additionally, a protocol for an in vitro metabolism study using human liver microsomes (HLMs) is provided to assess the formation of DEAQ and determine key enzyme kinetic parameters.
These methods are designed to be high-throughput and sensitive, making them suitable for large-scale clinical and preclinical studies.[5][6] Adherence to these protocols will enable the generation of robust and reliable data crucial for regulatory submissions and for advancing our understanding of amodiaquine metabolism.
I. Quantitative Analysis of this compound in Biological Matrices
This section details the LC-MS/MS methodology for the quantification of this compound in human plasma and dried blood spots.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | Zorbax SB-CN (50 x 4.6 mm, 3.5 µm) or equivalent | [5][7] |
| Mobile Phase A | Acetonitrile: 20 mM Ammonium Formate with 0.5% Formic Acid (15:85, v/v) | [7][8] |
| Mobile Phase B (Washout) | Methanol: Acetonitrile (75:25, v/v) | [5][7] |
| Flow Rate | 700 µL/min | [7] |
| Injection Volume | 2 µL | [7][9] |
| Run Time | Approximately 6.5 minutes | [5][7] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][7] |
| MS/MS System | Triple Quadrupole Mass Spectrometer | [7][10] |
| Monitored Transition (SRM) | m/z 328.2 → 283.1 | [7] |
| Internal Standard (DEAQ-d5) | m/z 333.3 → 283.2 | [7] |
| Collision Energy | 29 V | [7] |
Experimental Protocol: Quantification in Human Plasma
This protocol is adapted from high-throughput methods utilizing supported liquid extraction (SLE).[5][6]
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., EDTA)
-
This compound (DEAQ) and this compound-D5 (DEAQ-D5) analytical standards
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide (0.5 M)
-
Supported Liquid Extraction (SLE+) 96-well plates
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions (1 mg/mL) of DEAQ and DEAQ-D5 in a 50:50 (v/v) mixture of acetonitrile and water containing 1% formic acid.[5] Store at -80°C.
-
Prepare working solutions by diluting the stock solutions in 50:50 (v/v) acetonitrile:water.
-
Spike blank human plasma with working solutions to create a calibration curve (e.g., 1.41–610 ng/mL) and QC samples at low, medium, and high concentrations.[5][9]
3. Sample Preparation:
-
Aliquot 100 µL of plasma samples, calibrators, or QCs into a 96-well plate.
-
Add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (DEAQ-D5, e.g., 8.08 ng/mL).[5]
-
Mix the samples (e.g., 1000 rpm for 2 minutes) and centrifuge (e.g., 1100 x g for 2 minutes).[5]
-
Load the pre-treated samples onto the SLE+ plate and apply a vacuum to extract the analytes.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tertiary butyl ether).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system using the parameters outlined in Table 1.
-
Quantify DEAQ by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Protocol: Quantification in Dried Blood Spots (DBS)
This protocol is suitable for studies with limited sample volumes, such as pediatric research.[7][8]
1. Materials and Reagents:
-
Whole blood
-
Filter paper for DBS
-
Reagents as listed for plasma analysis.
2. Sample Collection and Preparation:
-
Spot a known volume of whole blood (e.g., 50 µL) onto the filter paper and allow it to dry completely.
-
Using a robotic punch instrument, punch out a specific number of discs (e.g., five 3.2 mm discs, equivalent to ~15 µL of whole blood) into a 96-well plate.[7][11]
-
Add 200 µL of extraction solution (0.5% formic acid in 50:50 v/v water:acetonitrile) containing the internal standard (DEAQ-D5).[7][11]
-
Mix and centrifuge the plate.
-
Add 200 µL of acetonitrile, mix, and centrifuge again.[11]
-
Transfer the supernatant to a phospholipid removal plate for further cleanup before analysis.[11]
3. LC-MS/MS Analysis:
-
Analyze the cleaned extracts using the LC-MS/MS parameters in Table 1.
Workflow for DEAQ Quantification in Biological Samples
References
- 1. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. A LC‐MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper — MORU Tropical Health Network [tropmedres.ac]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Desethylamodiaquine in Malaria Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylamodiaquine (DEAQ) is the primary active metabolite of the antimalarial drug amodiaquine (AQ). Following administration, AQ is rapidly converted to DEAQ in the liver by the cytochrome P450 enzyme CYP2C8.[1][2][3] DEAQ is considered the main contributor to the therapeutic effect of amodiaquine due to its longer terminal elimination half-life, which is approximately 9 to 18 days, compared to about 10 hours for the parent drug.[3][4] These application notes provide a comprehensive overview of the use of DEAQ in malaria resistance studies, including its mechanism of action, key resistance markers, and detailed protocols for in vitro susceptibility testing.
Mechanism of Action and Resistance
DEAQ, like other 4-aminoquinolines, is thought to exert its antimalarial activity by interfering with the detoxification of heme in the parasite's digestive vacuole.[3][5] During the blood stage of its lifecycle, the Plasmodium parasite digests hemoglobin, which releases toxic free heme. The parasite normally polymerizes this heme into an inert crystalline substance called hemozoin. DEAQ is believed to bind to free heme, preventing its polymerization into hemozoin.[5] The accumulation of the DEAQ-heme complex leads to oxidative stress and damage to parasite membranes, ultimately resulting in parasite death.
Resistance to DEAQ is multifactorial and primarily associated with mutations in two key transporter proteins: the Plasmodium falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1).[6][7][8]
-
PfCRT : Mutations in the pfcrt gene, particularly the K76T mutation, are strongly associated with chloroquine resistance and can also reduce susceptibility to DEAQ.[8][9][10] Mutant PfCRT is thought to efflux the drug from the digestive vacuole, reducing its concentration at the site of action.[10][11]
-
PfMDR1 : Polymorphisms in the pfmdr1 gene, which encodes a P-glycoprotein homolog, can modulate the level of resistance to various antimalarials, including DEAQ.[7][9][12] Specific mutations, such as N86Y, Y184F, and D1246Y, have been associated with altered susceptibility to amodiaquine and DEAQ.[9][13][14] The PfMDR1 haplotype can influence the in vitro IC50 of DEAQ.[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to DEAQ from various studies.
Table 1: In Vitro Susceptibility of P. falciparum to this compound (DEAQ)
| Parasite Strain/Isolate | Resistance Phenotype | Geometric Mean IC50 (nM) | 95% Confidence Interval (CI) | Reference |
| Nigerian Isolates (Sensitive) | Amodiaquine Sensitive | 16.32 | 13.3–20.04 | [6] |
| Nigerian Isolates (Resistant) | Amodiaquine Resistant | 88.73 | 69.67–113.0 | [6] |
| Eastern Thailand Isolates | Chloroquine Resistant | 67.5 | - | [16] |
Table 2: Pharmacokinetic Parameters of this compound (DEAQ)
| Parameter | Value | Population | Reference |
| Terminal Elimination Half-life | ~9-18 days | Adults | [3] |
| Terminal Elimination Half-life | 211 hours (mean) | Kenyan Adults | |
| Apparent Clearance (CL/F) | Not applicable (metabolite) | - | [3] |
| Apparent Volume of Distribution (V/F) | Not applicable (metabolite) | - | [3] |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This protocol details the determination of the 50% inhibitory concentration (IC50) of DEAQ against P. falciparum asexual blood stages.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum)
-
This compound (DEAQ) stock solution
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1:5000 diluted SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator with 5% CO2, 5% O2, 90% N2 gas mixture at 37°C
Methodology:
-
Drug Plate Preparation:
-
Prepare serial 2-fold dilutions of DEAQ in complete medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the assay plate in triplicate.
-
Include drug-free control wells (parasitized red blood cells without drug) and background control wells (uninfected red blood cells).
-
-
Parasite Suspension Preparation:
-
Synchronize P. falciparum cultures to the ring stage using methods like sorbitol treatment.[17]
-
Dilute the synchronized culture with uninfected erythrocytes and complete medium to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
-
Assay Initiation:
-
Add 100 µL of the parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Place the plate in a humidified, airtight container and incubate at 37°C for 72 hours in the specified gas mixture.[17]
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control from all other readings.
-
Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (representing 100% growth).
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.[18]
-
Protocol 2: Molecular Characterization of Resistance Markers (pfcrt and pfmdr1)
This protocol outlines the general steps for identifying mutations in pfcrt and pfmdr1 from parasite genomic DNA.
Materials:
-
P. falciparum infected blood sample or in vitro culture
-
DNA extraction kit
-
Primers specific for flanking the regions of interest in pfcrt (e.g., codon 76) and pfmdr1 (e.g., codons 86, 184, 1246)
-
PCR master mix
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing reagents and access to a sequencer
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from the parasite sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Perform PCR to amplify the specific gene fragments of pfcrt and pfmdr1 containing the codons of interest. Use established primer sequences and cycling conditions.
-
-
PCR Product Verification:
-
Run the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.
-
-
DNA Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
Alternatively, use next-generation sequencing for a more comprehensive analysis.[8]
-
-
Sequence Analysis:
-
Align the obtained sequences with the reference sequences of pfcrt and pfmdr1 from a drug-sensitive parasite strain (e.g., 3D7) to identify single nucleotide polymorphisms (SNPs).
-
Analyze the identified SNPs to determine the amino acid changes at the key codons associated with resistance.
-
Visualizations
Caption: Mechanism of action of this compound (DEAQ) in the parasite's digestive vacuole.
Caption: Role of mutant PfCRT in DEAQ efflux from the digestive vacuole, leading to resistance.
Caption: Experimental workflow for determining the IC50 of DEAQ using the SYBR Green I assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and this compound in Women with Plasmodium vivax Malaria during and after Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 6. In vitro Amodiaquine Resistance and its Association with Mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. World Antimalarial Resistance Network (WARN) III: Molecular markers for drug resistant malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Resistance Molecular Markers of Plasmodium falciparum and Severity of Malaria in Febrile Children in the Sentinel Site for Malaria Surveillance of Melen in Gabon: Additional Data from the Plasmodium Diversity Network African Network [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Drug Resistance of the Plasmodium falciparum Transporter PfCRT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contribution of the pfmdr1 gene to antimalarial drug-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular markers of resistance to amodiaquine plus sulfadoxine-pyrimethamine in an area with seasonal malaria chemoprevention in south central Niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection of pfmdr1 mutations after amodiaquine monotherapy and amodiaquine plus artemisinin combination therapy in East Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Pfmdr1 in in vitro Plasmodium falciparum susceptibility to chloroquine, quinine, monothis compound, mefloquine, lumefantrine, and dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Desethylamodiaquine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylamodiaquine (DEAQ) is the primary and more slowly metabolized active metabolite of the antimalarial drug amodiaquine.[1][2][3][4] It is responsible for the majority of the therapeutic effect observed after amodiaquine administration.[2][5] In vivo efficacy testing of DEAQ is a critical step in preclinical drug development to determine its potential as a standalone antimalarial agent or as part of a combination therapy. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of DEAQ in a murine malaria model.
The primary objectives of these studies are to assess the suppressive, curative, and prophylactic activity of DEAQ against Plasmodium parasites in a living organism. Murine models, particularly using Plasmodium berghei, are widely accepted and utilized for initial in vivo screening of antimalarial compounds due to their cost-effectiveness, reproducibility, and the well-characterized course of infection.[6][7][8][9]
Key Concepts in In Vivo Efficacy Testing
-
4-Day Suppressive Test (Peter's Test): This is the standard and most common primary screening method to evaluate the early efficacy of a drug.[10][11][12][13] The test assesses the ability of the compound to suppress parasitemia when administered shortly after infection.
-
Rane's Test (Curative Assay): This model evaluates the efficacy of a drug against an established infection.[14][15][16] Treatment is initiated after parasitemia is detectable, mimicking a therapeutic scenario in humans.
-
Prophylactic Test: This assay determines the ability of a compound to prevent the establishment of an infection when administered prior to parasite inoculation.[12][14]
Data Presentation
Quantitative data from in vivo efficacy studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison between different treatment groups.
Table 1: 4-Day Suppressive Test Data
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 | % Suppression of Parasitemia | Mean Survival Time (Days) |
| Negative Control | Vehicle | 0 | ||
| Positive Control | Chloroquine (10 mg/kg) | |||
| DEAQ | Dose 1 | |||
| DEAQ | Dose 2 | |||
| DEAQ | Dose 3 |
Table 2: Rane's Test (Curative Assay) Data
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 3 (Pre-treatment) | Mean Parasitemia (%) on Day 7 (Post-treatment) | % Parasite Clearance | Mean Survival Time (Days) |
| Negative Control | Vehicle | N/A | |||
| Positive Control | Chloroquine (10 mg/kg) | ||||
| DEAQ | Dose 1 | ||||
| DEAQ | Dose 2 | ||||
| DEAQ | Dose 3 |
Experimental Protocols
General Materials and Methods
-
Test Compound: this compound (DEAQ) of high purity.
-
Vehicle: A suitable vehicle for dissolving or suspending DEAQ for administration (e.g., 7% Tween 80 in distilled water).
-
Animals: Swiss albino mice (6-8 weeks old, 20-25g).
-
Parasite Strain: Chloroquine-sensitive strain of Plasmodium berghei.
-
Positive Control: Chloroquine phosphate.
-
Equipment: Microscopes, slides, Giemsa stain, syringes, oral gavage needles, weighing balance.
Protocol 1: 4-Day Suppressive Test (Peter's Test)
This protocol is adapted from the widely used Peter's 4-day suppressive test.[10][11][17][18]
1. Parasite Inoculation:
- Infect donor mice with P. berghei.
- Once parasitemia reaches 20-30%, collect blood via cardiac puncture into a heparinized tube.
- Dilute the infected blood with normal saline to a final concentration of 1 x 10^7 infected red blood cells per 0.2 mL.
- Inoculate experimental mice intraperitoneally with 0.2 mL of the diluted infected blood on Day 0.
2. Animal Grouping and Treatment:
- Randomly divide the infected mice into groups of five.
- Group I (Negative Control): Administer 0.2 mL of the vehicle orally.
- Group II (Positive Control): Administer 10 mg/kg of chloroquine orally.
- Groups III, IV, V, etc. (Test Groups): Administer graded doses of DEAQ orally.
- Treatment is administered once daily for four consecutive days (Day 0 to Day 3), starting approximately 2-4 hours post-infection on Day 0.
3. Monitoring and Data Collection:
- On Day 4, prepare thin blood smears from the tail of each mouse.
- Stain the smears with Giemsa stain and determine the percentage of parasitemia under a microscope.
- Calculate the percentage suppression of parasitemia for each dose using the following formula: % Suppression = [(Mean Parasitemia of Negative Control - Mean Parasitemia of Test Group) / Mean Parasitemia of Negative Control] x 100
- Monitor the mice daily for 28-30 days to record the mean survival time for each group.
Protocol 2: Rane's Test (Curative Assay)
This protocol assesses the curative potential of DEAQ on an established infection.[14][15][16]
1. Parasite Inoculation:
- Follow the same procedure for parasite inoculation as in the 4-day suppressive test.
2. Animal Grouping and Treatment:
- Allow the infection to establish for 72 hours (Day 3).
- On Day 3, confirm parasitemia by making thin blood smears.
- Randomly divide the infected mice into treatment groups.
- Administer the vehicle, positive control (chloroquine), and graded doses of DEAQ orally once daily for five consecutive days (Day 3 to Day 7).
3. Monitoring and Data Collection:
- Prepare thin blood smears daily from Day 3 to Day 7 to monitor the change in parasitemia.
- Calculate the percentage of parasite clearance.
- Monitor the mice daily for 28-30 days to determine the mean survival time.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical mechanism of action of DEAQ and the experimental workflow for in vivo efficacy testing.
Caption: Proposed mechanism of action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 7. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery[v1] | Preprints.org [preprints.org]
- 10. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Four-Day Suppressive Test [bio-protocol.org]
- 12. mmv.org [mmv.org]
- 13. researchgate.net [researchgate.net]
- 14. Suppressive, Curative, and Prophylactic Effects of Maesa lanceolata Forssk. against Rodent Malaria Parasite Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Desethylamodiaquine as a Reference Standard in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylamodiaquine (DEAQ) is the primary and pharmacologically active metabolite of the antimalarial drug amodiaquine (AQ).[1][2] Following oral administration, amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form DEAQ.[2][3][4][5][6] Due to its longer terminal elimination half-life (approximately 9-18 days) compared to the parent drug (around 10 hours), DEAQ is considered the principal agent responsible for the antimalarial efficacy of amodiaquine treatment.[3][7][8] Therefore, the use of a well-characterized this compound reference standard is crucial for a variety of applications in pharmacology and drug development, including pharmacokinetic/pharmacodynamic (PK/PD) studies, in vitro metabolism assays, and quantitative bioanalysis.
These application notes provide detailed protocols and data for the use of this compound as a reference standard.
Physicochemical Properties and Reference Information
| Parameter | Value | Reference |
| Chemical Name | N-Desethylamodiaquine | [9] |
| CAS Number | 79049-30-2 | [9] |
| Molecular Formula | C18H18ClN3O | [8] |
| Molecular Weight | 327.81 g/mol | [8] |
| Appearance | Solid | - |
| Purity | ≥98% | Commercially available |
| Storage | Store at -20°C | General recommendation |
Applications in Pharmacology
Pharmacokinetic (PK) Studies
This compound is the major analyte measured in plasma, blood, or dried blood spots (DBS) to assess the exposure of amodiaquine in patients. Its long half-life makes it a key marker for therapeutic drug monitoring and for evaluating patient adherence to treatment regimens.[7][10]
Table 1: Summary of Pharmacokinetic Parameters for this compound
| Parameter | Population | Value | Source |
| Terminal Elimination Half-life (t½) | Kenyan Adults | 211 h | [10] |
| Pregnant Women | ~9-18 days | [3] | |
| General | ~10 days | [11] | |
| Apparent Clearance (CL/F) | Kenyan Adults | Not directly reported for DEAQ | [10] |
| Apparent Volume of Distribution (V/F) | Kenyan Adults | Not directly reported for DEAQ | [10] |
| Protein Binding | General | >90% | [2][12] |
In Vitro Metabolism Studies
The formation of this compound from amodiaquine is a specific enzymatic reaction used to determine the in vitro activity of CYP2C8.[13] Reference standards of both amodiaquine and this compound are essential for these assays to accurately quantify substrate turnover and metabolite formation.
Bioanalytical Method Development and Validation
A certified this compound reference standard is indispensable for the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the metabolite in biological matrices.[13][14][15][16][17][18][19]
Table 2: Example of LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Example 1 | Example 2 | Example 3 |
| Matrix | Human Liver Microsomes | Human Plasma | Dried Blood Spots |
| Extraction | Protein Precipitation | Solid Phase Extraction | Solvent Extraction |
| Chromatography | HILIC | Reversed Phase (Hypersil Gold) | Reversed Phase (Zorbax SB-CN) |
| Mobile Phase | 85% ACN, 5mM Ammonium Acetate, 0.1% Formic Acid | ACN, 2.0mM Ammonium Formate (pH 2.5) | ACN, 20mM Ammonium Formate, 1% Formic Acid |
| Detection | ESI+ MS/MS | ESI+ MS/MS | ESI+ MS/MS |
| Precursor Ion (m/z) | 328 | Not Specified | 328.2 |
| Product Ion (m/z) | 283 | Not Specified | 283.1 |
| LLOQ | 10 nM | 1.50 ng/mL | 3.13 ng/mL |
| Linearity Range | 10-1500 nM | 1.50-180 ng/mL | 3.13-1570 ng/mL |
| Intra-day Precision | < 7.0% | < 8.3% | < 15% |
| Inter-day Precision | < 7.0% | < 8.3% | < 15% |
| Accuracy | Within 3.4% | 93.3-105.0% | Within acceptance criteria |
| Source | [13] | [16] | [14] |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the powder in an appropriate solvent (e.g., methanol or DMSO) to a final volume of 1 mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed amber vial.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water).
-
These working solutions will be used to spike blank biological matrix for the preparation of calibration standards and quality control (QC) samples.
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[15][16][18]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d5).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 or other appropriate reversed-phase column (e.g., Hypersil Gold, 100 mm × 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 2.0 mM ammonium formate, pH 2.5).[16]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Transition: Monitor the transition of m/z 328 → 283 for this compound.[11][13]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x or 1/x²) to fit the data.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of Amodiaquine.
Caption: A typical bioanalytical workflow.
Caption: Proposed mechanism of antimalarial action.
References
- 1. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. [PDF] Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-Desethyl Amodiaquine Hydrochloride | LGC Standards [lgcstandards.com]
- 10. Population pharmacokinetics and pharmacodynamic considerations of amodiaquine and this compound in Kenyan adults with uncomplicated malaria receiving artesunate-amodiaquine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. storage.googleapis.com [storage.googleapis.com]
- 16. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for the Analytical Method Development of Desethylamodiaquine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amodiaquine (AQ) is an antimalarial drug that is rapidly and extensively metabolized in the body to its primary active metabolite, N-desethylamodiaquine (DEAQ). DEAQ is responsible for most of the therapeutic effect of the drug. Therefore, the development of robust and sensitive analytical methods for the simultaneous quantification of both AQ and DEAQ in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the analytical method development of Desethylamodiaquine and its parent compound.
Metabolic Pathway of Amodiaquine
Amodiaquine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to its active metabolite, this compound.[1][2][3] this compound can be further metabolized to bis-desethylamodiaquine, although this is a minor pathway.[2][4]
Metabolic conversion of Amodiaquine.
Analytical Methodologies
Several analytical techniques have been successfully employed for the quantification of this compound and Amodiaquine in biological samples, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity.
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analytes. Common methods include:
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous biological sample into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analytes while the matrix components are washed away. The analytes are then eluted with a suitable solvent.[6]
-
Supported Liquid Extraction (SLE): SLE is a high-throughput technique where the aqueous sample is absorbed onto a solid support, and the analytes are eluted with an organic solvent.[7][8]
-
Protein Precipitation (PPT): This is a simpler method where a protein precipitating agent (e.g., acetonitrile, methanol) is added to the sample to denature and remove proteins.[9]
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
This protocol is based on a high-throughput supported liquid extraction (SLE) method coupled with LC-MS/MS.[7][8]
1. Sample Preparation (Supported Liquid Extraction)
-
Aliquot 100 µL of human plasma into a 96-well plate.
-
Add 350 µL of 0.5 M ammonium hydroxide containing the internal standards (e.g., D10-amodiaquine and D5-desethylamodiaquine).[7]
-
Mix the samples for 2 minutes and then centrifuge.
-
Load the supernatant onto a supported liquid extraction plate.
-
Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: Agilent 1260 infinity system or equivalent.[7]
-
Mobile Phase: A gradient of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6).[7][8]
-
Flow Rate: 700 µL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
LC-MS/MS analytical workflow.
Protocol 2: HPLC-UV Method for Quantification in Whole Blood on Filter Paper
This protocol is adapted from a method suitable for pharmacokinetic studies in resource-limited settings.[5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Spot 200 µL of whole blood onto filter paper and allow it to dry.
-
Cut the dried blood spot and place it in a tube.
-
Add 50 µL of methanol containing the internal standard and 2.5 mL of distilled water. Shake for 30 minutes.
-
Add 5 mL of diethyl ether, vortex for 15 minutes, and centrifuge.[5]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.[5]
-
Reconstitute the residue in 100 µL of mobile phase.[5]
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Reversed-phase phenyl column.[5]
-
Mobile Phase: 25 mM KH2PO4–methanol (80:20 v/v) + 1% (v/v) triethylamine, pH 2.8.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.[5]
-
Injection Volume: 50 µL.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for this compound and Amodiaquine.
Table 1: LC-MS/MS Method Performance
| Parameter | Amodiaquine | This compound | Reference |
| Matrix | Human Plasma | Human Plasma | [7][8] |
| Linearity Range (ng/mL) | 1.08 - 263 | 1.41 - 610 | [7] |
| LLOQ (ng/mL) | 1.08 | 1.41 | [7] |
| Recovery (%) | 66 - 76 | 66 - 76 | [7][8] |
| Intra-day Precision (%CV) | < 15.0 | < 15.0 | [7] |
| Inter-day Precision (%CV) | < 15.0 | < 15.0 | [7] |
| Matrix | Dried Blood Spots | Dried Blood Spots | [10] |
| Linearity Range (ng/mL) | 2.03 - 459 | 3.13 - 1570 | [10] |
| Intra- & Inter-batch Precision (%CV) | < 15 | < 15 | [10] |
| Matrix | Human Plasma | Human Plasma | [6] |
| Linearity Range (ng/mL) | 0.250 - 30.0 | 1.50 - 180 | [6] |
| Intra- & Inter-day Precision (%CV) | 1.7 - 8.3 | 1.7 - 8.3 | [6] |
Table 2: HPLC-UV Method Performance
| Parameter | Amodiaquine | This compound | Reference |
| Matrix | Whole Blood on Filter Paper | Whole Blood on Filter Paper | [5] |
| Linearity Range (ng/mL) | 100 - 2500 | 200 - 2500 | [5] |
| Limit of Detection (ng) | 5 | 10 | [5] |
| Recovery (%) | 84.0 | 74.3 | [5] |
| Intra-assay CV (%) | 6.2 - 8.9 | 3.9 - 10.1 | [5] |
| Inter-assay CV (%) | 5.2 - 8.1 | 2.3 - 4.6 | [5] |
Conclusion
The presented analytical methods provide robust and reliable quantification of this compound and Amodiaquine in various biological matrices. The choice of method will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation. The LC-MS/MS methods offer higher sensitivity and are suitable for studies requiring low detection limits, while the HPLC-UV method provides a cost-effective alternative for studies where higher concentrations are expected. Proper validation of the chosen method is essential to ensure accurate and precise results.
References
- 1. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper. — Oxford Global Health [034.medsci.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Desethylamodiaquine Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting challenges related to the analysis of Desethylamodiaquine using reverse-phase High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should have a Gaussian or symmetrical shape.[1] For the analysis of this compound, a basic compound, peak tailing can lead to several issues, including:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
-
Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.
-
Lower Sensitivity: Broader, tailing peaks have a lower height, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
A common metric to quantify peak shape is the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal symmetrical peak has a Tf of 1.0. A value greater than 1.2 often indicates a problematic level of tailing that requires troubleshooting.[2]
Q2: What is the primary cause of peak tailing for this compound in reverse-phase HPLC?
A2: The most common cause of peak tailing for basic compounds like this compound in reverse-phase HPLC is the interaction between the positively charged analyte and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[1][3] These secondary interactions cause some analyte molecules to be retained more strongly, resulting in a delayed elution and a "tailing" effect on the peak.[1]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[3] By lowering the pH of the mobile phase (typically to a range of 2.5-3.5), the residual silanol groups on the stationary phase become protonated and thus less likely to interact with the positively charged this compound molecules.[2][3] This suppression of secondary interactions leads to more symmetrical peaks.
Q4: Can column choice impact peak tailing for this compound?
A4: Absolutely. Using a modern, high-purity silica column that is "end-capped" is highly recommended.[4] End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group), effectively shielding them from interacting with basic analytes.[4] Columns specifically designed for the analysis of basic compounds are also commercially available.
Q5: Are there other factors that can contribute to peak tailing?
A5: Yes, other factors can also cause or exacerbate peak tailing for all compounds, including this compound:
-
Column Contamination: Accumulation of strongly retained sample components or particulates on the column frit or packing material can distort peak shape.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
-
Extra-column Volume (Dead Volume): Excessive tubing length or internal diameter, as well as poorly made connections between the injector, column, and detector, can cause band broadening and peak tailing.[1]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving this compound peak tailing.
Guide 1: Initial Diagnosis and Quick Checks
This guide helps to quickly assess the potential source of the peak tailing.
| Question | Possible Cause | Recommended Action |
| Is the peak tailing observed for all peaks in the chromatogram? | System-related issue (e.g., dead volume, column contamination) | Inspect all tubing and connections for proper fit. Check for column blockage by reversing and flushing the column (if permissible by the manufacturer). |
| Is the peak tailing specific to the this compound peak? | Analyte-specific interaction (silanol interaction) | Proceed to Guide 2: Method Optimization. |
| Has the peak shape degraded over a series of injections? | Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column or the guard column. |
| Is the retention time also shifting? | Mobile phase issue or column equilibration | Ensure the mobile phase is correctly prepared and has had sufficient time to equilibrate with the column. A change in mobile phase pH as little as 0.1 units can shift retention times.[5] |
Guide 2: Method Optimization for Symmetrical Peaks
This guide focuses on adjusting chromatographic parameters to improve the peak shape of this compound.
| Parameter | Troubleshooting Step | Expected Outcome |
| Mobile Phase pH | Lower the pH of the aqueous portion of the mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. | Protonation of silanol groups, reducing secondary interactions and leading to a more symmetrical peak. |
| Buffer Concentration | If using a buffer, ensure its concentration is sufficient (typically 10-25 mM for UV detection) to maintain a stable pH.[2] | Consistent ionization state of the analyte and stationary phase, improving peak shape reproducibility. |
| Mobile Phase Additive | Consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). | TEA will preferentially interact with the active silanol sites, masking them from this compound. |
| Column Type | If not already in use, switch to a high-purity, end-capped C18 or C8 column, or a column specifically designed for basic compounds. | Minimized silanol interactions due to the stationary phase chemistry. |
| Sample Concentration | Dilute the sample by a factor of 10 and re-inject. | If peak shape improves, the original issue was likely column overload. |
Data Presentation
The following table illustrates the expected impact of mobile phase pH on the tailing factor of a basic compound like this compound. Note: This is representative data based on established chromatographic principles.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.5 | 1.2 | Acceptable Symmetry |
| 2.8 | 1.0 | Symmetrical |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be optimized based on the troubleshooting guides above.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Ammonium formate with 0.1% formic acid in water (pH ≈ 2.8)
-
Mobile Phase B: Acetonitrile
-
Gradient: 15% B to 85% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 340 nm
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition (15% Acetonitrile / 85% Mobile Phase A). If extracting from a biological matrix like plasma, a protein precipitation step followed by evaporation and reconstitution in the mobile phase is recommended.
Protocol 2: Sample Preparation from Plasma
This protocol outlines a general procedure for extracting this compound from plasma samples.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
Troubleshooting Workflow for Peak Tailing
This diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: A flowchart for systematic troubleshooting of peak tailing.
Signaling Pathway of Peak Tailing
This diagram illustrates the chemical interactions leading to peak tailing of basic analytes like this compound.
Caption: Chemical interactions causing peak tailing of basic compounds.
References
Technical Support Center: Optimizing Desethylamodiaquine Separation
Welcome to the technical support center for the chromatographic separation of Desethylamodiaquine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of Amodiaquine and this compound?
The most widely used and recommended technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and selectivity for accurate quantification in biological matrices.
Q2: Which type of HPLC column is most suitable for separating this compound?
Reverse-phase columns are the standard choice for this compound separation. Several studies have successfully employed C18 and CN (cyanopropyl) columns.[2][3] The choice between them may depend on the specific matrix and the desired selectivity. For instance, a Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm column has been shown to provide adequate separation.[1][2]
Q3: What are the typical components of a mobile phase for this compound separation?
A typical mobile phase for reverse-phase separation of this compound consists of an aqueous component and an organic solvent.[4]
-
Aqueous Phase: Often contains a buffer (e.g., ammonium formate) and an acidifier (e.g., formic acid or trifluoroacetic acid) to control pH and improve peak shape.[2][3][5]
-
Organic Solvent: Acetonitrile is a common choice due to its low viscosity and good UV transparency.[2][3][6] Methanol can also be used.[7]
Q4: Why is pH adjustment of the mobile phase important?
Adjusting the pH of the mobile phase is crucial for controlling the ionization state of this compound, which is a basic compound.[4][8] A low pH (typically between 2 and 4) ensures that the analyte is in its ionized form, leading to better retention and peak shape on a reverse-phase column.[8] Formic acid and trifluoroacetic acid are commonly used to lower the pH.[3][5][8]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Asymmetry) | 1. Suboptimal mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation.[1] | 1. Adjust the mobile phase pH to be at least one unit away from the analyte's pKa. 2. Add a competing base like triethylamine to the mobile phase to mask active silanol groups on the column.[7][9] 3. Use a new or thoroughly cleaned column. |
| Low Sensitivity | 1. Inefficient ionization in the mass spectrometer. 2. Matrix effects from the sample. 3. Insufficient sample cleanup.[1] | 1. Optimize ionization source parameters (e.g., capillary voltage, gas flow).[1] 2. Use a stable isotope-labeled internal standard (e.g., this compound-D5) to compensate for matrix effects.[1][2] 3. Employ effective sample preparation techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE).[1][2] |
| Carryover | Analyte adsorption in the injection port, tubing, or column. | 1. Use a strong organic solvent in the needle wash solution.[1] 2. Incorporate a washout gradient with a strong solvent like methanol:acetonitrile after each injection to clean the column.[1][2] 3. Inject blank solvent samples after high-concentration samples to check for and mitigate carryover.[1] |
| Retention Time Drift | Insufficient column equilibration between injections, especially in gradient elution.[10] | 1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[10] 2. Increase the equilibration time in your gradient program. |
Experimental Protocols
Below are examples of detailed methodologies for this compound separation.
Method 1: LC-MS/MS with Gradient Elution
-
Mobile Phase:
-
Gradient Program:
-
0-2 min: 100% A
-
2.2-3.7 min: 100% B
-
3.9-6.5 min: 100% A[2]
-
-
Flow Rate: Not specified, but typically 0.3-1.0 mL/min for a 4.6 mm ID column.
-
Injection Volume: 2 µL.[2]
-
Detection: Triple quadrupole mass spectrometer in positive ion mode.[2]
Method 2: Isocratic HPLC with UV Detection
-
Column: Agilent Zorbax C18.[7]
-
Mobile Phase: Distilled water/Methanol (80:20, v/v) with 2% (v/v) triethylamine, pH adjusted to 2.2.[7]
-
Flow Rate: 1 mL/min.[7]
-
Detection: UV at 340 nm.[9]
Quantitative Data Summary
The following tables summarize key performance data from various validated methods for this compound analysis.
Table 1: Chromatographic Parameters
| Parameter | Method 1 | Method 2 |
| Column | Zorbax SB-CN (50 x 4.6 mm, 3.5 µm)[2] | Hypersil Gold (50 x 4.6 mm, 4.6 µm)[3] |
| Mobile Phase | A: ACN/20mM Ammonium Formate + 1% Formic Acid (15:85) B: MeOH/ACN (75:25)[2] | Acetonitrile/10mM Ammonium Formate + 0.1% TFA (75:25)[3] |
| Elution Type | Gradient[2] | Isocratic[3] |
| Run Time | 6.5 min[2] | 2.5 min[3] |
| This compound Retention Time | Not explicitly stated | Not explicitly stated |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Lower Limit of Quantification (LLOQ) | 1.41 ng/mL[2][11] | Not specified |
| Linearity Range | 1.41–610 ng/mL[2] | Not specified |
| Intra-day Precision (%CV) | 1.64% to 12.6%[2] | Not specified |
| Inter-day Precision (%CV) | 1.64% to 12.6%[2] | Not specified |
| Accuracy | 93.7–104%[2] | Not specified |
| Absolute Recovery | 66% to 76%[2][11] | Not specified |
Visualized Workflows
General Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound from biological samples.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. mastelf.com [mastelf.com]
- 7. journals.asm.org [journals.asm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
Navigating the Challenges of Desethylamodiaquine Extraction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Desethylamodiaquine (DEAQ) extraction from biological matrices. Authored for professionals in drug development and research, this resource offers detailed experimental protocols, quantitative data summaries, and visual workflows to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the extraction of DEAQ from biological samples.
Q1: I am experiencing low recovery of DEAQ using Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?
A1: Low recovery in LLE can stem from several factors:
-
Incorrect pH: The pH of the aqueous phase is critical for efficient partitioning of DEAQ into the organic solvent. DEAQ is a basic compound, so the aqueous sample should be alkalinized (typically to a pH > 9) to ensure it is in its neutral, more organic-soluble form.
-
Inappropriate Organic Solvent: The choice of organic solvent is crucial. Solvents like methyl tertiary-butyl ether (MTBE) or mixtures of diethyl ether and dichloromethane have been used successfully. The polarity of the solvent should be optimized for DEAQ.
-
Insufficient Mixing/Vortexing: Inadequate mixing of the aqueous and organic phases will lead to incomplete extraction. Ensure thorough but not overly vigorous vortexing to prevent emulsion formation.
-
Emulsion Formation: Emulsions are a common issue in LLE, especially with plasma samples, and can trap the analyte, leading to poor recovery.[1]
-
Prevention: Gently swirl or rock the sample instead of vigorous shaking.[1]
-
Disruption: If an emulsion forms, several techniques can be employed to break it:
-
Centrifugation: This can help to separate the layers.[1]
-
Salting out: Adding a small amount of salt (e.g., sodium chloride) can increase the ionic strength of the aqueous layer and facilitate phase separation.[1]
-
Addition of a different organic solvent: A small volume of a different solvent can alter the properties of the organic phase and break the emulsion.[1]
-
-
Q2: My results show significant matrix effects when analyzing DEAQ by LC-MS/MS. How can I mitigate this?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS bioanalysis and can significantly impact accuracy and precision.[2][3][4]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering endogenous components from the sample.[2][3]
-
Solid-Phase Extraction (SPE): SPE is generally more efficient than LLE or protein precipitation at removing phospholipids and other matrix components.[5][6]
-
Phospholipid Removal Plates: Specialized plates, such as Phree Phospholipid Removal plates, can be used to effectively remove phospholipids, which are a major source of matrix effects.[7][8]
-
-
Optimize Chromatography:
-
Gradient Elution: A well-optimized gradient elution can help to separate DEAQ from co-eluting matrix components.[2] A washout step at the end of the gradient can also help to clean the column.[2][5]
-
Column Choice: Using a different stationary phase (e.g., a biphenyl or pentafluorophenyl column instead of a standard C18) can alter selectivity and improve separation from interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., DEAQ-D5) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5][7][9]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.[2]
Q3: I am using Protein Precipitation (PPT), but my extracts are still "dirty" and causing issues with my LC-MS/MS system. What can I do?
A3: While PPT is a simple and fast technique, it is the least clean of the common extraction methods.[2][6]
-
Choice of Precipitation Solvent: Acetonitrile is a common choice, but other organic solvents like methanol or acetone can be tested.[10] A combination of trichloroacetic acid (TCA) and acetone can be more effective than either alone.
-
Precipitation Temperature: Performing the precipitation at a low temperature (e.g., -20°C) can improve the precipitation of proteins and may reduce the co-extraction of other interfering substances.[10]
-
Post-Precipitation Cleanup: Consider adding a cleanup step after precipitation, such as passing the supernatant through a phospholipid removal plate or performing a quick LLE.
-
Centrifugation Conditions: Ensure that centrifugation is performed at a sufficient speed and for an adequate duration to effectively pellet all precipitated proteins.
Q4: What are the recommended storage conditions for DEAQ in biological samples to ensure its stability?
A4: DEAQ and its parent drug, amodiaquine (AQ), have shown good stability under various conditions.
-
Plasma: AQ and DEAQ are stable in plasma at -86°C and -20°C for at least 35 days, at 4°C for 14 days, and at 22°C for 1 day.[11][12] They are also stable through at least five freeze-thaw cycles.[5][13]
-
Whole Blood: AQ and DEAQ are stable in whole blood at -86°C and 4°C for 35 days, and at -20°C and 22°C for 7 days.[11][12]
-
Dried Blood Spots (DBS): Long-term stability in DBS has been demonstrated for up to 10 years when stored at -80°C and for 15 months at room temperature.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative data from various published methods for DEAQ extraction to facilitate comparison.
Table 1: Extraction Recovery of this compound (DEAQ)
| Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Plasma | Supported Liquid Extraction (SLE) | 66 - 76 | [5][14] |
| Plasma | Solid-Phase Extraction (SPE) | 95.12 - 98.56 (for DHA, a similar antimalarial) | |
| Plasma | Liquid-Liquid Extraction (LLE) | Not explicitly stated, but method was successful | [15] |
| Dried Blood Spots (DBS) | Phospholipid Removal Plate | Not explicitly stated, but method was successful | [7] |
Table 2: Lower Limit of Quantification (LLOQ) for this compound (DEAQ)
| Biological Matrix | Analytical Method | LLOQ (ng/mL) | Reference |
| Plasma | LC-MS/MS | 1.41 | [5][14] |
| Plasma | LC-MS/MS | 1.50 | [16] |
| Plasma | LC-MS/MS | 0.523 | [15] |
| Dried Blood Spots (DBS) | LC-MS/MS | 3.13 | [7][8][9] |
Detailed Experimental Protocols
This section provides detailed methodologies for common DEAQ extraction techniques.
Protocol 1: Supported Liquid Extraction (SLE) from Plasma
This protocol is adapted from a high-throughput method for the quantification of amodiaquine and DEAQ in plasma.[5][14]
1. Sample Pre-treatment:
- Aliquot 100 µL of plasma into a 96-well plate.
- Add 350 µL of 0.5 M ammonium hydroxide containing the stable isotope-labeled internal standards (e.g., DEAQ-D5).
2. Mixing and Centrifugation:
- Mix the plate on a plate mixer (e.g., 1000 rpm for 2 minutes).
- Centrifuge the plate (e.g., 1100 x g for 2 minutes).
3. Supported Liquid Extraction:
- Load the pre-treated plasma samples onto a supported liquid extraction (SLE+) 96-well plate.
- Apply a vacuum to absorb the aqueous phase onto the sorbent bed.
- Elute the analytes by passing a suitable organic solvent (e.g., methyl tertiary-butyl ether) through the plate.
4. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction from Dried Blood Spots (DBS) using Phospholipid Removal
This protocol is based on a method for quantifying amodiaquine and DEAQ in DBS samples.[7][8]
1. Sample Punching:
- Punch a 3.2 mm disc from the center of the dried blood spot. This corresponds to approximately 15 µL of blood.
2. Extraction:
- Place the DBS disc into a well of a 96-well plate.
- Add an extraction solution consisting of a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v) containing the stable isotope-labeled internal standards.
- Mix the plate (e.g., 1000 rpm for 10 minutes) and then centrifuge (e.g., 1100 x g for 2 minutes).
- Add acetonitrile to each well, mix again (e.g., 1000 rpm for 2 minutes), and centrifuge (e.g., 1100 x g for 2 minutes).
3. Phospholipid Removal:
- Load the extracted samples onto a Phree Phospholipid Removal 96-well plate.
- Apply a vacuum until the entire sample volume has passed through the column.
4. Dilution and Analysis:
- Dilute the collected eluate with water before LC-MS/MS analysis.
Visual Workflows
The following diagrams illustrate the experimental workflows for the described extraction methods.
Caption: Liquid-Liquid Extraction (LLE) Workflow for DEAQ.
Caption: Solid-Phase Extraction (SPE) Workflow for DEAQ.
Caption: Protein Precipitation (PPT) Workflow for DEAQ.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. A LC-MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A LC‐MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper — MORU Tropical Health Network [tropmedres.ac]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. A new approach to evaluate stability of amodiaquine and its metabolite in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. ora.ox.ac.uk [ora.ox.ac.uk]
- 15. storage.googleapis.com [storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
minimizing matrix effects in LC-MS/MS analysis of Desethylamodiaquine
Welcome to the technical support center for the LC-MS/MS analysis of Desethylamodiaquine (DEAQ). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize matrix effects and ensure accurate, reproducible results in your bioanalytical assays.
Troubleshooting Guide: Minimizing Matrix Effects
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, potentially compromising the accuracy and sensitivity of the method.[1][2] This guide provides a systematic approach to identifying and mitigating these effects during the analysis of this compound.
Issue 1: Poor Sensitivity and Inconsistent Peak Areas for DEAQ
Possible Cause: Significant ion suppression is likely occurring due to co-eluting endogenous components from the biological matrix (e.g., plasma, blood). Phospholipids are common culprits in plasma and serum samples.[3]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most critical step is to improve the sample cleanup process to remove interfering matrix components before injection.[1][3]
-
Protein Precipitation (PPT): While a simple and common technique, PPT may not effectively remove phospholipids, which are a major source of matrix effects.[4][5] If using PPT, consider adding a phospholipid removal step.[6]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning DEAQ into an immiscible organic solvent, leaving many matrix components behind.[3]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[3] This is often a highly effective method for minimizing matrix effects.
-
Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE and is amenable to high-throughput automation, effectively removing proteins and phospholipids.[4]
-
-
Optimize Chromatographic Separation: If sample preparation improvements are insufficient, focus on separating DEAQ from the interfering matrix components chromatographically.[2]
-
Modify Gradient Elution: Adjust the mobile phase gradient to increase the resolution between the DEAQ peak and any areas of ion suppression. A washout gradient can also help remove strongly retained compounds from the column.[4][7]
-
Change Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix interferences.
-
-
Sample Dilution: If the concentration of DEAQ is sufficiently high, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.[2][8]
Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible Cause: Inconsistent matrix effects across different samples, calibrators, and quality controls (QCs) are leading to variability in the analytical response.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as this compound-D5 (DAQ-D5), is chemically and physically almost identical to the analyte and will be affected by matrix effects in the same way.[4][6][9][10][11] The ratio of the analyte to the IS response should remain constant, even with variable ion suppression, leading to accurate quantification.
-
Use Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples.[12] This ensures that the standards and the unknown samples experience similar matrix effects, improving accuracy.
-
Assess Matrix Effect from Different Sources: During method validation, it is crucial to evaluate the matrix effect from multiple sources (i.e., different lots of plasma or blood) to ensure the method is robust.[12][13] The accuracy for low and high QCs prepared in at least six different matrix lots should be within ±15% of the nominal concentration.[12][13]
Logical Flow for Troubleshooting Matrix Effects
Caption: A flowchart outlining the systematic process for troubleshooting matrix effects in this compound LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to counteract matrix effects for DEAQ analysis?
A1: The most robust and widely accepted strategy is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-D5 (DAQ-D5).[4][6][9][10] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. This allows for reliable quantification based on the analyte-to-IS ratio, as the ratio remains consistent even if the absolute signal intensity varies.
Q2: How do I quantitatively assess the matrix effect for my DEAQ method?
A2: The matrix effect should be evaluated during method validation by comparing the response of DEAQ in a post-extraction spiked blank matrix sample with the response of DEAQ in a neat solution at the same concentration. The Internal Standard Normalized Matrix Factor is calculated, and a value close to 1.0 (typically between 0.85 and 1.15) indicates a negligible matrix effect.[6][9][14] According to regulatory guidelines, this should be tested using at least six different sources of the biological matrix.[12][13]
Q3: Can I use protein precipitation for sample preparation?
A3: Yes, protein precipitation (PPT) can be used, but it is considered a non-selective sample preparation technique that may not effectively remove phospholipids, a major cause of ion suppression.[4][5] If you observe significant matrix effects with PPT, you should consider adding a specific phospholipid removal step (e.g., using a phospholipid removal plate) or switching to a more selective technique like LLE or SPE.[3][6]
Q4: What are typical chromatographic conditions used for DEAQ analysis?
A4: A common approach involves reversed-phase chromatography. For example, a Zorbax SB-CN column (50 x 4.6 mm, 3.5 µm) with a mobile phase consisting of acetonitrile and an aqueous buffer like 20 mM ammonium formate with 0.5% formic acid has been shown to be effective.[4][6][9] The key is to achieve good separation of DEAQ from the matrix components that could cause ion suppression.
Q5: My results are still variable even with a SIL-IS. What else could be the problem?
A5: If you are using a SIL-IS and still see issues, consider the following:
-
Interference with the IS: Check for any interferences at the mass transition of your internal standard.
-
Carryover: Ensure that your chromatographic method does not have carryover from one injection to the next. A strong needle wash and a sufficient washout gradient can help.[4]
-
Analyte Stability: Verify the stability of DEAQ in the matrix and in the autosampler.[6][9] Degradation can lead to inconsistent results.
-
Non-linear Response: Ensure your calibration curve is linear and accurately reflects the concentration range of your samples.
Experimental Protocols & Data
Table 1: Sample Preparation Methodologies
| Method | Protocol | Advantages | Disadvantages |
| Supported Liquid Extraction (SLE) | 100 µL plasma is treated with 350 µL of 0.5 M ammonium hydroxide containing the SIL-IS. The mixture is loaded onto an SLE+ plate, and the analyte is eluted with an organic solvent.[4] | High-throughput, amenable to automation, effective removal of proteins and phospholipids.[4] | Requires specific SLE plates. |
| Dried Blood Spot (DBS) Extraction | Punches from a dried blood spot are extracted with a solution of 0.5% formic acid in water:acetonitrile (50:50, v/v) containing the SIL-IS.[6][9] | Minimally invasive sample collection, good long-term stability of the analyte.[6][9] | Requires specific DBS sample collection. |
| Phospholipid Removal | After protein precipitation with an organic solvent, the supernatant is passed through a phospholipid removal plate.[6] | Specifically targets a major source of matrix effects, cleaner extract than PPT alone. | Adds an extra step and cost to the process. |
Table 2: Method Validation Data for Matrix Effect Assessment
| Analyte | Matrix | Internal Standard | Normalized Matrix Factor Range | Recovery | Reference |
| This compound | Dried Blood Spots | DEAQ-D5 | 0.96 - 1.03 | Not specified | [6][9] |
| This compound | Plasma | DEAQ-D5 | Close to 1 | 66% - 76% | [4] |
Experimental Workflow for Sample Analysis
Caption: A generalized workflow for the bioanalysis of this compound, from sample receipt to final concentration reporting.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 6. A LC-MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. scispace.com [scispace.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: Optimization of Desethylamodiaquine In Vitro Assays
Welcome to the technical support center for the optimization of Desethylamodiaquine (DEAQ) in vitro assays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and refining their experimental protocols for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAQ) and why is it important to test its in vitro activity?
This compound is the primary and biologically active metabolite of the antimalarial drug amodiaquine (AQ).[1] Following administration, AQ is rapidly converted to DEAQ in the liver, primarily by the cytochrome P450 enzyme CYP2C8.[1][2] DEAQ has a much longer elimination half-life than its parent compound and is responsible for the majority of the antimalarial effect.[1] Therefore, determining the in vitro susceptibility of Plasmodium falciparum and other relevant organisms to DEAQ is crucial for understanding and monitoring drug efficacy, assessing potential cross-resistance with other antimalarials like chloroquine, and for the development of new antimalarial therapies.[3]
Q2: Which in vitro assays are commonly used to determine the antiplasmodial activity of DEAQ?
The most common in vitro assays for assessing the antiplasmodial activity of DEAQ against P. falciparum include:
-
SYBR Green I-based fluorescence assay: This is a widely used, high-throughput method that measures parasite DNA content as an indicator of parasite growth.[4][5] It is a relatively simple and cost-effective one-step procedure.[5]
-
Plasmodium Lactate Dehydrogenase (pLDH) assay: This enzymatic assay measures the activity of pLDH, a parasite-specific enzyme, to quantify parasite viability. It has shown high correlation with traditional radioisotopic methods.[6]
-
[3H]-hypoxanthine incorporation assay: This method, often considered a gold standard, measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as a marker of growth.[7][8]
-
Microscopic schizont maturation assay: This method involves the microscopic examination of Giemsa-stained blood smears to assess the inhibition of parasite maturation from the ring stage to the schizont stage.[3][7]
Q3: What are the typical IC50 values observed for DEAQ against Plasmodium falciparum?
The 50% inhibitory concentration (IC50) values for DEAQ can vary depending on the P. falciparum strain (sensitive vs. resistant) and the in vitro assay conditions. Generally, DEAQ is less potent than its parent compound, amodiaquine, in vitro.
| Drug | Mean IC50 (nM) | P. falciparum Strains | Reference |
| This compound | 67.5 | 35 field isolates from Thailand | [3] |
| Amodiaquine | 18.2 | 35 field isolates from Thailand | [3] |
| Chloroquine | 313 | 35 field isolates from Thailand | [3] |
| Mefloquine | 9.98 | 35 field isolates from Thailand | [3] |
Note: IC50 values can be influenced by various experimental factors. The data presented here is for comparative purposes.
Troubleshooting Guide
Problem 1: High background fluorescence in my SYBR Green I assay.
-
Possible Cause: The SYBR Green I dye binds to any double-stranded DNA, including DNA from white blood cells (leukocytes) present in whole blood samples.[9] This can lead to high background readings and reduced sensitivity, especially with low parasitemia samples.[9]
-
Solution:
-
Use culture-adapted parasites: The SYBR Green I assay is better suited for laboratory-adapted P. falciparum strains where leukocytes have been removed.[9]
-
Leukocyte depletion: If using clinical isolates, consider depleting leukocytes from the blood sample before starting the assay.
-
Include a background control: Always include wells with uninfected red blood cells (RBCs) to determine the background fluorescence, which can then be subtracted from the values of the infected samples.[10]
-
Problem 2: Inconsistent IC50 values between experiments.
-
Possible Cause 1: Variation in parasite synchronization. The stage of the parasite life cycle can influence its susceptibility to certain drugs. Inconsistent synchronization of the parasite culture to the ring stage can lead to variability in IC50 values.
-
Solution 1: Always synchronize the P. falciparum culture to the ring stage before drug exposure, for example, by using 5% D-sorbitol treatment.[10]
-
Possible Cause 2: Inaccurate drug concentrations. Errors in the preparation of serial drug dilutions can significantly impact the final IC50 determination.
-
Solution 2: Prepare fresh drug stock solutions and perform serial dilutions carefully. Validate the concentrations of your stock solutions if possible.
-
Possible Cause 3: Serum variability. The composition of serum used in the culture medium can vary between batches and donors, potentially affecting parasite growth and drug activity.[11]
-
Solution 3: To minimize variability, it is recommended to pool serum from several donors.[11] Alternatively, consider using a serum-free medium or a serum substitute like Albumax, although be aware that this may alter the IC50 values for some drugs.[11]
Problem 3: My IC50 curve has a poor fit.
-
Possible Cause 1: Inappropriate range of drug concentrations. If the tested concentrations are too high or too low, the full dose-response curve cannot be accurately captured.
-
Solution 1: Perform a preliminary range-finding experiment with a wide range of DEAQ concentrations to determine the optimal range for the definitive assay.
-
Possible Cause 2: Insufficient number of data points. Too few concentrations in the serial dilution will result in a poorly defined curve.
-
Solution 2: Use a sufficient number of dilutions (typically 8-12) to adequately define the sigmoidal dose-response curve.
-
Possible Cause 3: Data analysis issues. The choice of model for curve fitting can affect the calculated IC50.
-
Solution 3: Use a non-linear regression model to fit the dose-response curve and determine the IC50. Several software programs are available for this purpose.
Experimental Protocols
SYBR Green I-Based Antiplasmodial Assay
This protocol is adapted from the WWARN procedure for P. falciparum drug sensitivity testing and can be applied for DEAQ.[4]
1. Materials and Reagents:
-
This compound (DEAQ)
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, and supplemented with human serum or Albumax)
-
Uninfected human red blood cells (RBCs)
-
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye (added fresh).[10]
-
96-well black, clear-bottom microtiter plates
-
Modular incubation chamber
2. Assay Workflow:
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
3. Data Analysis:
-
Subtract the average fluorescence of the background control wells (uninfected RBCs) from all other wells.
-
Normalize the data by expressing the fluorescence of the drug-treated wells as a percentage of the fluorescence of the negative control wells (100% growth).
-
Plot the percentage of parasite growth against the log of the DEAQ concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
Analytical Method for DEAQ Quantification (LC-MS/MS)
This is a summary of a typical LC-MS/MS method for the quantification of DEAQ in biological matrices.
1. Sample Preparation:
-
Protein Precipitation: For plasma or microsomal incubation samples, protein precipitation with acetonitrile is a common and rapid method.[2]
-
Liquid-Liquid Extraction: An alternative method involves liquid-liquid extraction.[12]
-
Supported Liquid Extraction (SLE): This high-throughput technique can be automated for faster sample processing.[12]
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Typical Conditions | Reference(s) |
| Column | Reversed-phase C18 or CN column (e.g., Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm) | [12] |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate with 1% formic acid) | [12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2] |
| MS/MS Transition | m/z 328 → 283 | [2] |
| Internal Standard | Deuterated DEAQ (e.g., DEAQ-d5) | [13] |
3. Validation Parameters:
A validated analytical method should have the following parameters established:
| Parameter | Description | Typical Acceptance Criteria | Reference(s) |
| Linearity | The range over which the assay is accurate and precise. | R² ≥ 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | - | [2][12] |
| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-batch %CV ≤ 15% (≤ 20% at LLOQ) | [2][12][13] |
| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of the nominal value (±20% at LLOQ) | [13][14] |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible | [12] |
| Matrix Effect | The effect of co-eluting, endogenous matrix components on the ionization of the analyte. | No significant matrix effect | [12][13] |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte is stable | [12][14] |
Signaling Pathways and Logical Relationships
Caption: Metabolism of Amodiaquine to this compound and its antimalarial action.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 8. mmv.org [mmv.org]
- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. storage.googleapis.com [storage.googleapis.com]
overcoming poor solubility of Desethylamodiaquine in aqueous buffers
Welcome to the technical support center for Desethylamodiaquine (DEAQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the poor solubility of this compound dihydrochloride in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAQ) and why is its solubility a concern?
A1: this compound is the primary and biologically active metabolite of the antimalarial drug, Amodiaquine.[1][2] Like many drug compounds, achieving a desired concentration of DEAQ in aqueous buffers for in vitro assays can be challenging due to its limited solubility. This can lead to issues such as drug precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the general solubility of this compound dihydrochloride?
A2: this compound dihydrochloride is commercially available and is generally described as soluble in water, methanol, and DMSO.[1][2] However, achieving high concentrations in purely aqueous solutions can require specific techniques.
Q3: I am observing precipitation when I add my DMSO stock of DEAQ to my cell culture medium. What is causing this?
A3: This is a common issue known as "solvent-shifting" or "crashing out." DEAQ is significantly more soluble in a strong organic solvent like DMSO than in the aqueous environment of your cell culture medium. When the DMSO stock is diluted into the medium, the overall solvent strength dramatically decreases, causing the compound to precipitate out of the solution. The final concentration of DMSO should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced toxicity to the cells.
Q4: Can I adjust the pH of my buffer to improve the solubility of DEAQ?
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing solutions of this compound dihydrochloride for experimental use.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation upon addition to aqueous buffer/media | The concentration of DEAQ exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of DEAQ in your experiment if possible.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of cell toxicity (typically ≤ 0.5% DMSO for most cell lines).- Prepare a more dilute stock solution in DMSO and add a larger volume to your aqueous buffer, ensuring the final DMSO concentration remains low.- Utilize a stepwise dilution method: add the DEAQ stock solution to a small volume of buffer first, vortex well, and then add this to the final volume. |
| Cloudy or hazy solution after dissolving | Incomplete dissolution or formation of fine precipitates. | - Use sonication to aid dissolution. Product data sheets for DEAQ dihydrochloride often recommend ultrasonication.[3]- Gently warm the solution (e.g., in a 37°C water bath) while stirring or vortexing.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use in cell-based assays. |
| Inconsistent experimental results | Inaccurate concentration of the dissolved DEAQ due to partial dissolution or precipitation. | - Always visually inspect your final solution for any signs of precipitation before each experiment.- If you have access to analytical equipment, you can quantify the concentration of DEAQ in your prepared solution using techniques like HPLC. |
| Difficulty dissolving the powder directly in aqueous buffer | The intrinsic solubility of the dihydrochloride salt in the specific buffer is low at the desired concentration. | - First, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.- Consider using solubility-enhancing excipients such as cyclodextrins (e.g., SBE-β-CD) if compatible with your experimental system. |
Quantitative Data Summary
The following table summarizes the available solubility data for this compound dihydrochloride.
| Solvent | Reported Solubility | Notes | Source |
| Water | 100 mg/mL (249.54 mM) | Requires sonication | [3] |
| DMSO | 62.5 mg/mL (155.97 mM) | Requires sonication | |
| Methanol | Soluble | - | [1][2] |
| PBS | 100 mg/mL (249.54 mM) | Requires sonication | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Dihydrochloride in DMSO
Materials:
-
This compound dihydrochloride (MW: 400.73 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh out 4.01 mg of this compound dihydrochloride powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound dihydrochloride stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Dispense 999 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM DEAQ stock solution to the medium. Important: Add the stock solution dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
The final concentration of DMSO in this working solution will be 0.1% (v/v).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells. If precipitation is observed, refer to the Troubleshooting Guide.
Visualizations
Mechanism of Action: Inhibition of Heme Detoxification
This compound, like other 4-aminoquinoline antimalarials, exerts its parasiticidal effect by interfering with the detoxification of heme within the food vacuole of the Plasmodium parasite.
Caption: Inhibition of heme detoxification by this compound.
Experimental Workflow: Preparing a Working Solution for In Vitro Assays
This workflow outlines the key steps and decision points when preparing an aqueous working solution of this compound from a DMSO stock.
Caption: Workflow for preparing DEAQ working solutions.
References
Technical Support Center: Enhancing the Sensitivity of Desethylamodiaquine (DEAQ) Detection Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Desethylamodiaquine (DEAQ) detection methods. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEAQ) and why is its sensitive detection important?
A1: this compound (DEAQ) is the primary active metabolite of the antimalarial drug amodiaquine.[1][2] Amodiaquine is rapidly and extensively metabolized in the liver to DEAQ, which is responsible for most of the observed antimalarial activity.[1] DEAQ has a long terminal elimination half-life (9-18 days), meaning it persists in the body at low concentrations for an extended period.[2][3] Therefore, highly sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence to treatment regimens.[4]
Q2: Which analytical techniques are most suitable for achieving high sensitivity in DEAQ detection?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantifying DEAQ with high sensitivity and selectivity.[4][5] High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) or ultraviolet (UV) detection can also provide sensitive results, though generally with higher limits of quantification compared to LC-MS/MS.[6][7]
Q3: What are the typical lower limits of quantification (LLOQ) for DEAQ with different methods?
A3: Highly sensitive LC-MS/MS methods can achieve LLOQs for DEAQ in the range of 1-3 ng/mL in plasma and dried blood spots.[4][8][9][10] HPLC-ECD methods have reported LLOQs around 20 ng/mL in plasma.[6] HPLC-UV methods have detection limits of approximately 10 ng for DEAQ.[7]
Q4: What is the "matrix effect" in bioanalysis and how can it affect DEAQ detection?
A4: The matrix effect is the alteration of an analyte's response (suppression or enhancement) due to the presence of co-eluting, interfering components in the sample matrix (e.g., plasma, blood).[11][12][13] This phenomenon can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS assays.[12][13] For DEAQ analysis, endogenous phospholipids and other biological substances can interfere with the ionization process, leading to unreliable quantitative results.[11]
Q5: How can I minimize the matrix effect in my DEAQ assay?
A5: Strategies to minimize the matrix effect include:
-
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simpler methods like protein precipitation.[14][15] Supported liquid extraction (SLE) has also been shown to be an efficient high-throughput technique.[4][16]
-
Chromatographic Separation: Optimizing the HPLC method to ensure chromatographic separation of DEAQ from co-eluting matrix components is crucial.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for DEAQ is the best choice to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[15]
Troubleshooting Guide
Chromatography Issues
Q: I am observing significant peak tailing for my DEAQ peak in reverse-phase HPLC. What are the possible causes and solutions?
A: Peak tailing for basic compounds like DEAQ in reverse-phase chromatography is a common issue.
-
Possible Causes:
-
Secondary Interactions: Interaction of the basic analyte with acidic residual silanol groups on the silica-based column packing.
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of DEAQ, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or stationary phase.
-
Extra-column Volume: Excessive tubing length or diameter between the column and the detector.
-
-
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or acetic acid) to ensure the silanol groups are protonated and reduce secondary interactions.
-
Use an End-capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Column Maintenance: Use a guard column to protect the analytical column from contamination. If the column is contaminated, try flushing it with a strong solvent.
-
Minimize Extra-column Volume: Use tubing with a small internal diameter and keep the length as short as possible.
-
Q: My DEAQ and internal standard peaks are not well-resolved. How can I improve the separation?
A: Poor resolution can compromise the accuracy of your quantification.
-
Possible Causes:
-
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separation.
-
Unsuitable Column: The column chemistry may not be providing sufficient selectivity.
-
High Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases.
-
-
Solutions:
-
Optimize Mobile Phase:
-
Gradient Elution: If using isocratic elution, switch to a gradient method to improve separation.
-
Organic Modifier: Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity.
-
pH: Adjust the pH of the aqueous component of the mobile phase.
-
-
Change Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency.
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution.
-
Sample Preparation and Recovery Issues
Q: I am experiencing low recovery of DEAQ after solid-phase extraction (SPE). What should I investigate?
A: Low recovery in SPE is a frequent problem that can often be resolved by systematically evaluating each step of the process.
-
Possible Causes:
-
Inappropriate Sorbent: The SPE sorbent may not have the correct retention mechanism for DEAQ.
-
Analyte Breakthrough: DEAQ may not be retained on the cartridge during sample loading or may be washed off during the washing step.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb DEAQ from the sorbent.
-
Drying of the Sorbent Bed: If the sorbent bed dries out before sample loading, retention can be compromised.
-
-
Solutions:
-
Verify Sorbent Choice: For DEAQ, a cation-exchange or a reversed-phase sorbent is typically used. Ensure the chosen sorbent is appropriate for the sample matrix and pH.
-
Optimize Each Step:
-
Conditioning and Equilibration: Ensure these steps are performed correctly to activate the sorbent.
-
Sample Loading: Load the sample at a slow and consistent flow rate.
-
Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute DEAQ.
-
Elution: Use a strong enough elution solvent. You may need to increase the organic content or adjust the pH to ensure DEAQ is in a non-ionized state for efficient elution from a reversed-phase sorbent.
-
-
Collect and Analyze Fractions: Analyze the load, wash, and elution fractions to determine where the analyte is being lost.
-
Q: My recovery of DEAQ is inconsistent between samples after liquid-liquid extraction (LLE). What could be the cause?
A: Inconsistent LLE recovery is often due to variations in the extraction conditions.
-
Possible Causes:
-
pH Variation: Small changes in the sample pH can significantly affect the extraction efficiency of an ionizable compound like DEAQ.
-
Inconsistent Mixing: The degree of mixing (vortexing) can impact the partitioning of the analyte into the organic phase.
-
Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap the analyte and lead to poor and variable recovery.
-
-
Solutions:
-
Control pH: Ensure the pH of the aqueous phase is consistently adjusted to a level where DEAQ is in its neutral, non-ionized form to maximize partitioning into the organic solvent.
-
Standardize Mixing: Use a consistent vortexing time and speed for all samples.
-
Break Emulsions: If emulsions form, try centrifugation at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help to break emulsions.
-
Detection and Sensitivity Issues
Q: The signal-to-noise ratio for my DEAQ peak is low, limiting my sensitivity. How can I improve it?
A: A low signal-to-noise ratio can be due to either a weak signal or high background noise.
-
For LC-MS/MS:
-
Optimize Mass Spectrometer Parameters:
-
Ion Source: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) for DEAQ.
-
Collision Energy: Perform a compound optimization to determine the optimal collision energy for the fragmentation of DEAQ to its product ions.
-
-
Reduce Chemical Noise:
-
High-Purity Solvents: Use high-purity, MS-grade solvents and additives.
-
Mobile Phase Additives: Ensure mobile phase additives are volatile and used at the lowest effective concentration.
-
-
-
For HPLC-ECD:
-
Optimize Electrode Potential: Determine the optimal potential for the oxidation of DEAQ to maximize the signal.
-
Reduce Baseline Noise:
-
Degas Mobile Phase: Thoroughly degas the mobile phase to prevent bubbles in the detector cell.
-
Clean the Electrode: The electrode surface can become fouled over time, leading to increased noise. Follow the manufacturer's instructions for cleaning the electrode.
-
Stable Temperature: Ensure a stable column and detector temperature.
-
-
Quantitative Data Summary
Table 1: Comparison of LLOQs for DEAQ in Various Analytical Methods
| Analytical Method | Matrix | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Plasma | 1.41 | [4][9] |
| LC-MS/MS | Dried Blood Spot | 3.13 | [8][10] |
| LC-MS/MS | Plasma | 1.50 | [5] |
| HPLC-ECD | Plasma | 20 | [6] |
| HPLC-UV | Whole Blood | ~10 ng on-column | [7] |
Table 2: Reported Recovery Rates for DEAQ Using Different Sample Preparation Techniques
| Sample Preparation Technique | Matrix | Recovery (%) | Reference |
| Supported Liquid Extraction (SLE) | Plasma | 66 - 76 | [4] |
| Solid-Phase Extraction (SPE) | Plasma | 79.1 - 104.0 | [6] |
| Liquid-Liquid Extraction (LLE) | Whole Blood | 74.3 | [7] |
Experimental Protocols
High-Sensitivity LC-MS/MS Method for DEAQ in Plasma
This protocol is based on a high-throughput method using supported liquid extraction.[4][9]
-
Sample Preparation (Supported Liquid Extraction - SLE)
-
Aliquot 100 µL of plasma into a 96-well plate.
-
Add 350 µL of 0.5 M ammonium hydroxide containing the stable isotope-labeled internal standard (e.g., D5-desethylamodiaquine).
-
Mix the samples (e.g., 1000 rpm for 2 minutes) and centrifuge (e.g., 1100 x g for 2 minutes).
-
Load the supernatant onto an SLE+ plate and allow the sample to absorb for 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions
-
LC Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm particle size.[4][9]
-
Mobile Phase: A gradient of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6).[4][9]
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
DEAQ: Monitor the specific precursor-to-product ion transition (e.g., m/z 328.2 → 283.1).[8]
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
HPLC-Electrochemical Detection (ECD) Method for DEAQ in Plasma
This protocol is based on a method for the simultaneous determination of several antimalarial drugs and their metabolites.[6]
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., Supelclean LC-18) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute DEAQ and the internal standard with an appropriate solvent mixture.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC-ECD Conditions
-
HPLC Column: Inertsil C4 column.[6]
-
Mobile Phase: Acetonitrile-KH2PO4 (pH 4.0, 0.05M) (11:89, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detector: Electrochemical detector operating in the oxidative mode.[6]
-
Working Electrode: Glassy carbon electrode.
-
Potential: Set to an optimized potential for DEAQ oxidation.
-
Visualizations
Caption: Metabolic pathway of Amodiaquine to its primary active metabolite, DEAQ.
Caption: Experimental workflow for sensitive DEAQ detection using LC-MS/MS.
References
- 1. chromtech.com [chromtech.com]
- 2. welch-us.com [welch-us.com]
- 3. silicycle.com [silicycle.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hawach.com [hawach.com]
- 8. uhplcs.com [uhplcs.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. specartridge.com [specartridge.com]
- 16. chromatographyonline.com [chromatographyonline.com]
resolving co-elution of Desethylamodiaquine with interfering compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of desethylamodiaquine, particularly concerning co-elution with interfering compounds.
Troubleshooting Guide
This guide is designed to help you resolve specific issues of peak co-elution during the chromatographic analysis of this compound.
Issue: Poor resolution or peak co-elution observed for this compound.
Question: I am observing a broad, asymmetric, or shouldered peak for this compound, suggesting co-elution with an unknown interference. How can I resolve this?
Answer:
Co-elution occurs when this compound and another compound are not adequately separated by the chromatographic column, eluting at or near the same time.[1][2] This can compromise the accuracy and precision of your quantification. To address this, a systematic approach to method optimization is recommended. The following workflow and detailed steps will guide you through resolving the co-elution.
Caption: A logical workflow for troubleshooting co-eluting peaks in the HPLC/LC-MS analysis of this compound.
Detailed Troubleshooting Steps:
-
Optimize Chromatographic Selectivity (α): This is often the most effective approach to resolving co-eluting peaks.
-
Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
-
Adjust Mobile Phase pH: this compound is a basic compound. Modifying the pH of the aqueous portion of your mobile phase can change its ionization state and retention characteristics relative to the interfering compound. An acidic mobile phase (e.g., using formic acid or ammonium formate) is commonly employed.[3][4]
-
-
Adjust Retention Factor (k'): If your this compound peak is eluting very early (k' < 2), there is insufficient interaction with the stationary phase, increasing the likelihood of co-elution with other early-eluting compounds.[2]
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of this compound and may provide better separation from the interference.
-
-
Improve Column Efficiency (N): Higher efficiency leads to narrower peaks, which can improve the resolution of closely eluting compounds.
-
Use a Longer Column or Smaller Particle Size: Increasing column length or decreasing the particle size of the stationary phase (e.g., moving to UHPLC) increases the number of theoretical plates and can enhance separation.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve peak resolution, though it will increase the analysis time.
-
-
Change Stationary Phase Chemistry: If modifying the mobile phase is unsuccessful, the interaction between your analytes and the column may not be selective enough.
-
Try a Different Column: If you are using a standard C18 column, consider a column with a different stationary phase, such as a Cyano (CN) or Phenyl column. A Zorbax SB-CN column (50 mm × 4.6 mm, 3.5 µm) has been successfully used to separate this compound from its parent compound and endogenous plasma components.[3][4]
-
-
Enhance Sample Preparation: The interference may be an endogenous compound from the biological matrix. Improving your sample cleanup procedure can eliminate the interference before it reaches the analytical column.
-
Implement a More Selective Extraction: If you are using protein precipitation, which can leave many matrix components in the final extract, consider switching to a more selective technique like Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE).[3][5] These methods are effective at removing proteins and phospholipids from biological samples.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the common interfering compounds in this compound analysis?
A1: Interferences can stem from two main sources:
-
Endogenous Matrix Components: Compounds naturally present in the biological sample (e.g., plasma, whole blood), such as phospholipids, can cause signal suppression or enhancement in mass spectrometry and may co-elute with the analyte.[3]
-
Co-administered Drugs: In clinical studies, patients may be taking other medications. It is crucial to test for potential interference from other commonly used antimalarial drugs. Studies have shown that methods can be developed where drugs like piperaquine, pyronaridine, artesunate, primaquine, chloroquine, and desethylchloroquine do not interfere with the quantification of this compound.[3][6]
Q2: How can I confirm that a peak is truly this compound and not an interfering compound?
A2: For LC-MS/MS analysis, the most definitive confirmation comes from the Specificity of the detection method. A validated method will use specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) for this compound. The ratio of these transitions should be consistent between your sample and a known standard. If you are using a high-resolution mass spectrometer, you can confirm the identity by the accurate mass of the compound. For HPLC-UV, peak purity analysis using a Diode Array Detector (DAD) can be employed. If the UV spectra across the peak are not identical, it indicates the presence of more than one compound.[2]
Q3: Can I use an internal standard to correct for co-elution?
A3: An internal standard (IS) is critical for correcting for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound-D5, is the gold standard.[4] While a SIL-IS can compensate for matrix effects (ion suppression/enhancement), it cannot correct for the inaccurate quantification that occurs if an interfering compound co-elutes and contributes to the analyte's signal. The co-elution must be resolved chromatographically.
Q4: What are typical retention times for this compound?
A4: Retention times are highly method-dependent. However, in one reported HPLC method using a reversed-phase phenyl column, this compound eluted at approximately 8.9 minutes.[7] In an LC-MS/MS method with a Zorbax SB-CN column, amodiaquine and this compound were well-separated within an isocratic portion of the assay that lasted 2.2 minutes.[4] It is essential to develop a method with a stable and reproducible retention time for your specific conditions.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for the analysis of this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 (LC-MS/MS in Plasma)[3] | Method 2 (LC-MS/MS in DBS)[4] | Method 3 (HPLC-UV in Whole Blood)[7][8] |
| Column | Zorbax SB-CN, 50 x 4.6 mm, 3.5 µm | Zorbax SB-CN, 50 x 4.6 mm, 3.5 µm | Reversed-phase phenyl |
| Mobile Phase | Acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) | Acetonitrile and 20 mM ammonium formate with 0.5% formic acid | 25 mM KH₂PO₄–methanol (80:20 v/v) + 1% triethylamine (pH 2.8) |
| Detection | ESI+ MS/MS | ESI+ MS/MS | UV at 340 nm |
| Internal Standard | This compound-D5 | This compound-D5 | Quinidine |
| Retention Time | Not specified, total run time 6.5 min | Separated within 2.2 min | ~8.9 min |
Table 2: Method Performance Characteristics
| Parameter | Method 1 (LC-MS/MS in Plasma)[3] | Method 2 (LC-MS/MS in DBS)[4] | Method 3 (HPLC-UV in Whole Blood)[7][8] |
| Matrix | Plasma (100 µL) | Dried Blood Spot (~15 µL blood) | Whole Blood on filter paper (200 µL) |
| Calibration Range | 1.41–610 ng/mL | 3.13–1570 ng/mL | 200–2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.41 ng/mL | 3.13 ng/mL | 200 ng/mL |
| Limit of Detection (LOD) | Not specified | Not specified | 10 ng |
| Recovery | 66% to 76% | Not specified | ~74.3% |
| Intra-assay Precision (%CV) | < 15.0% | < 15.0% | 3.9% - 10.1% |
| Inter-assay Precision (%CV) | < 15.0% | < 15.0% | 2.3% - 4.6% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma[3]
This protocol is a summary of a high-throughput method using supported liquid extraction.
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
Pipette 100 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.
-
Add the internal standard (this compound-D5).
-
Load the entire sample onto an SLE+ plate.
-
Apply a brief pulse of vacuum or positive pressure to initiate flow into the sorbent.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes by passing a suitable organic solvent (e.g., methyl tert-butyl ether) through the plate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent with TurboIonSpray source.
-
Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM ammonium formate with 1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from 15% to 85% B is used.
-
Flow Rate: 0.7 mL/min (example, may need optimization).
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Monitor the specific SRM transition for this compound and its internal standard.
-
Protocol 2: HPLC-UV Analysis of this compound in Whole Blood[7][8]
This protocol outlines a method using liquid-liquid extraction and UV detection.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Spot 200 µL of whole blood (spiked with standards or patient sample) onto a filter paper strip and allow it to dry overnight.
-
Cut the spotted portion of the filter paper and place it into a test tube.
-
Add the internal standard (Quinidine).
-
Add an alkalinizing agent (e.g., 1 M NaOH) and an extraction solvent (diethyl ether).
-
Vortex mix for several minutes to extract the analytes into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase phenyl column.
-
Mobile Phase: A mixture of 25 mM KH₂PO₄ and methanol (80:20, v/v) with 1% (v/v) triethylamine, adjusted to pH 2.8.
-
Flow Rate: 1.0 mL/min (example, may need optimization).
-
Detection Wavelength: 340 nm.
-
Injection Volume: 50 µL (example).
-
Caption: A generalized experimental workflow for the bioanalysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the reproducibility of Desethylamodiaquine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving Desethylamodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine.
Troubleshooting Guides
This section addresses common issues encountered during the quantification and in vitro testing of DEAQ.
1. Analyte Quantification by LC-MS/MS
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | - Use a guard column to protect the analytical column. - Flush the column with a strong solvent. - If the problem persists, replace the analytical column. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure DEAQ is in a consistent ionization state. | |
| Sample overload. | - Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | - Ensure mobile phase components are accurately measured and mixed. - Prime the pumps to remove air bubbles. - Check for leaks in the LC system. |
| Column temperature variations. | - Use a column oven to maintain a stable temperature. | |
| Column aging. | - Monitor column performance with standards and replace as needed. | |
| Low Signal Intensity or No Peak | Ion suppression from matrix components. | - Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Adjust the chromatography to separate DEAQ from interfering matrix components. |
| Incorrect mass spectrometer settings. | - Optimize ion source parameters (e.g., temperature, gas flows) and collision energy for DEAQ.[1] | |
| Analyte degradation. | - Ensure proper storage of stock solutions and samples (-20°C or -80°C).[2] | |
| High Background Noise | Contaminated mobile phase or LC system. | - Use high-purity solvents and additives. - Flush the entire LC system. |
| Dirty ion source. | - Clean the ion source components according to the manufacturer's instructions. |
2. In Vitro Antiplasmodial Assays (e.g., SYBR Green I Assay)
| Issue | Potential Cause | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent cell seeding. | - Ensure homogenous parasite culture suspension before and during plating. - Use calibrated multichannel pipettes and proper pipetting technique. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate for experiments; fill them with sterile media or water to maintain humidity.[3] | |
| Contamination. | - Maintain sterile technique throughout the assay. | |
| No or Low Parasite Growth in Control Wells | Poor parasite viability. | - Use healthy, synchronized parasite cultures in the logarithmic growth phase. |
| Suboptimal culture conditions. | - Ensure correct gas mixture (5% CO2, 5% O2, 90% N2), temperature (37°C), and humidity.[3] | |
| Issues with culture medium. | - Use fresh, pre-warmed complete medium. | |
| Inconsistent IC50 Values | Inaccurate drug concentrations. | - Prepare fresh serial dilutions of DEAQ for each experiment. - Verify the concentration of the stock solution. |
| Variation in incubation time. | - Use a consistent incubation period (e.g., 72 hours) for all plates.[3] | |
| Fluctuation in hematocrit. | - Maintain a consistent hematocrit (e.g., 2%) in all wells.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound (DEAQ) stock solutions and samples to ensure stability?
A1: DEAQ stock solutions and plasma samples should be stored at -20°C or -80°C to maintain stability for extended periods. Studies have shown that DEAQ is stable for at least 10 years in dried blood spots when stored at -80°C and for 15 months at room temperature.[2] For short-term storage during an experiment, keeping samples at 4°C is acceptable for up to 48 hours.
Q2: What are the key sources of variability in DEAQ pharmacokinetic studies?
A2: Significant variability in DEAQ pharmacokinetics can arise from inter-individual differences in metabolism, primarily mediated by the CYP2C8 enzyme.[4][5] Other factors include patient's age, body weight, and disease state (e.g., malaria infection can alter drug bioavailability).[6][7] To improve reproducibility, it is crucial to carefully document patient demographics and clinical status.
Q3: My in vitro antiplasmodial assay results for DEAQ are not reproducible. What should I check first?
A3: First, verify the health and synchronization of your Plasmodium falciparum culture. Asynchronous cultures or parasites in poor health will lead to inconsistent results. Second, ensure the accuracy of your DEAQ serial dilutions, as small errors in concentration can significantly impact the IC50 value. Finally, review your plate setup and incubation conditions for consistency across experiments.
Q4: What is the mechanism of DEAQ-induced cytotoxicity?
A4: DEAQ-induced cytotoxicity in hepatic cells (like HepG2) is associated with the induction of apoptosis. This process is mediated by the activation of MAPK (mitogen-activated protein kinase) signaling pathways, specifically through the phosphorylation of JNK, ERK1/2, and p38.[8]
Quantitative Data
Table 1: In Vitro Activity of this compound (DEAQ) against Plasmodium falciparum Strains
| Strain | IC50 (nM) | Reference |
| 35 Field Isolates (Thailand) | Mean: 67.5 | [9] |
| K1 (Chloroquine-Resistant) | ~20-190 | [10] |
| 3D7 (Chloroquine-Sensitive) | ~20-190 | [10] |
| W2 (Chloroquine-Resistant) | ~2-10 | [11] |
| D6 (Chloroquine-Sensitive) | ~2-10 | [11] |
Table 2: Pharmacokinetic Parameters of this compound (DEAQ) in Humans
| Population | Cmax (ng/mL) | Tmax (days) | AUC0-∞ (ng·h/mL) | t1/2 (hours) | Reference |
| Ghanaian Patients (uncomplicated malaria) | Median: 18.8 (amodiaquine) | Median: 2 (amodiaquine) | Median: 1318 (amodiaquine) | - | [7] |
| Kenyan Adults (uncomplicated malaria) | - | - | - | Mean: 211 | [6][12] |
| Pregnant Women (P. vivax malaria) | - | - | - | - | [3] |
| Postpartum Women (P. vivax malaria) | - | - | - | - | [3] |
Experimental Protocols
1. Protocol: In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-Based Assay)
This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
-
Materials:
-
DEAQ stock solution (e.g., 1 mg/mL in DMSO)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax)
-
Synchronized P. falciparum culture (ring stage, ~0.5% parasitemia, 2% hematocrit)
-
96-well microplates
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
-
Procedure:
-
Prepare serial dilutions of DEAQ in complete culture medium in a separate 96-well plate.
-
Transfer the diluted drug solutions to the test plate. Include drug-free wells as negative controls and parasite-free wells as background controls.
-
Add the parasite culture to each well of the test plate.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[3]
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.[6]
-
Read the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Protocol: In Vitro Metabolism of Amodiaquine to this compound
This protocol provides a general framework for studying the formation of DEAQ from its parent drug, amodiaquine, using human liver microsomes.
-
Materials:
-
Amodiaquine (substrate)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (or 20 mM NADPH solution)
-
100 mM Phosphate buffer (pH 7.4)
-
Acetonitrile (or other organic solvent) for reaction termination
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Pre-warm a solution of HLMs in phosphate buffer at 37°C.
-
In a microcentrifuge tube, combine the HLM solution and amodiaquine.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the formation of DEAQ.
-
Visualizations
Caption: A general workflow for the in vitro evaluation of this compound (DEAQ).
Caption: MAPK signaling pathway activated by DEAQ leading to apoptosis in hepatic cells.
References
- 1. shimadzu.at [shimadzu.at]
- 2. rsc.org [rsc.org]
- 3. iddo.org [iddo.org]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DOT Drug Testing Procedures | American Substance Abuse Professionals [go2asap.com]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - IN [thermofisher.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Desethylamodiaquine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of desethylamodiaquine, the primary active metabolite of the antimalarial drug amodiaquine. The accurate measurement of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document presents a detailed overview of various analytical techniques, their performance characteristics, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, sample matrix, available equipment, and desired throughput. While HPLC coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity, other detectors and sample preparation techniques offer viable alternatives.[1][2] The following tables summarize the performance characteristics of different validated methods.
Table 1: Comparison of HPLC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 (Plasma)[1][3] | Method 2 (Dried Blood Spots)[4][5] | Method 3 (Plasma)[6] | Method 4 (Human Liver Microsomes)[7] |
| Sample Matrix | Plasma | Dried Blood Spot (DBS) | Plasma | Human Liver Microsomes |
| Extraction Method | Supported Liquid Extraction (SLE) | Liquid Extraction | Solid Phase Extraction (SPE) | Protein Precipitation |
| Linearity Range | 1.41 - 610 ng/mL | 3.13 - 1570 ng/mL | 1.50 - 180 ng/mL | 10 - 1500 nM |
| Lower Limit of Quantification (LLOQ) | 1.41 ng/mL | 3.13 ng/mL | 1.50 ng/mL | 10 nM |
| Intra-day Precision (%CV) | 1.64 - 12.6% | < 15% | 1.7 - 8.3% | < 7.0% |
| Inter-day Precision (%CV) | 1.64 - 12.6% | < 15% | 1.7 - 8.3% | < 7.0% |
| Accuracy | 93.7 - 104% | Within ±15% | 93.3 - 105.0% | Within 3.4% |
| Recovery | 66 - 76% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: Comparison of HPLC Methods with Alternative Detectors for this compound Quantification
| Parameter | HPLC-Electrochemical Detection (Plasma)[8] | HPLC-UV Detection (Whole Blood on Filter Paper)[9] |
| Detector | Electrochemical | UV (340 nm) |
| Sample Matrix | Plasma | Whole Blood on Filter Paper |
| Extraction Method | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction |
| Linearity Range | 50 - 1400 ng/mL (for Amodiaquine & this compound) | 200 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | Not explicitly stated (LOD = 10 ng) |
| Intra-day Precision (%CV) | < 15% | 3.9 - 10.1% |
| Inter-day Precision (%CV) | < 15% | Not explicitly stated |
| Accuracy | 96.8 - 103.9% | Not explicitly stated |
| Recovery | 79.1 - 104.0% | 74.3% |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the primary HPLC-MS/MS method and an alternative HPLC-UV method.
Protocol 1: High-Throughput LC-MS/MS Quantification of this compound in Plasma[1][3]
This method utilizes supported liquid extraction for rapid sample preparation and tandem mass spectrometry for sensitive detection.
1. Sample Preparation (Supported Liquid Extraction):
- To 100 µL of plasma, add the internal standard solution.
- Load the sample onto the supported liquid extraction plate.
- Elute the analytes with an appropriate organic solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
- Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.[1][3]
- Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) in a gradient elution.[1][3]
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Selected Reaction Monitoring (SRM).
- Precursor → Product Ion Transition for this compound: m/z 328 → 283.[7][10]
Protocol 2: HPLC-UV Quantification of this compound in Whole Blood Spotted on Filter Paper[9]
This method is suitable for laboratories where LC-MS/MS is not available and offers a cost-effective alternative.
1. Sample Preparation (Liquid-Liquid Extraction):
- Punch out a defined diameter disc from the dried blood spot.
- Add an internal standard and an extraction solvent (e.g., diethyl ether).
- Vortex and centrifuge the sample.
- Transfer the organic layer and evaporate to dryness.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: Reversed-phase phenyl column.[9]
- Mobile Phase: 25 mM KH2PO4–methanol (80:20% v/v) + 1% (v/v) triethylamine, pH 2.8.[9]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 340 nm.[9]
Visualizations
Metabolic Pathway of Amodiaquine
The following diagram illustrates the metabolic conversion of amodiaquine to its active metabolite, this compound, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C8.[7]
Caption: Metabolic conversion of amodiaquine.
Experimental Workflow for HPLC Method Validation
The validation of a bioanalytical method is a critical step to ensure the reliability of the data.[11][12][13] The workflow below outlines the key parameters that must be assessed according to regulatory guidelines.
Caption: HPLC method validation workflow.
References
- 1. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. A LC-MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of high performance liquid chromatography-electrochemical detection methods with simultaneous extraction procedure for the determination of artesunate, dihydroartemisinin, amodiaquine and this compound in human plasma for application in clinical pharmacological studies of artesunate-amodiaquine drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective and sensitive liquid chromatographic assay of amodiaquine and this compound in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Desethylamodiaquine vs. Amodiaquine: A Comparative Analysis of In Vivo Antimalarial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amodiaquine (AQ), a 4-aminoquinoline compound, has long been a component of combination therapies for uncomplicated malaria. However, its therapeutic action in the body is primarily mediated by its principal active metabolite, desethylamodiaquine (DEAQ). This guide provides a detailed comparison of the in vivo efficacy of amodiaquine and this compound, supported by pharmacokinetic data, clinical outcomes, and experimental methodologies. The evidence presented underscores the role of amodiaquine as a prodrug and highlights this compound as the key driver of the in vivo antimalarial effect.
I. The Metabolic Conversion of Amodiaquine to this compound
Upon oral administration, amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form this compound.[1] This conversion is a critical step, as it dictates the pharmacokinetic profile and, consequently, the therapeutic efficacy of the drug.
Caption: Metabolic pathway of amodiaquine to this compound.
II. Comparative Pharmacokinetics: The Foundation of In Vivo Efficacy
The profound difference in the pharmacokinetic profiles of amodiaquine and this compound is the cornerstone of their differing in vivo efficacy. This compound exhibits a significantly longer elimination half-life and a much greater systemic exposure (as measured by the area under the concentration-time curve, AUC) compared to its parent compound.[2] This sustained presence in the bloodstream allows DEAQ to exert a prolonged antimalarial effect.
Table 1: Comparative Pharmacokinetic Parameters of Amodiaquine and this compound in Adults
| Parameter | Amodiaquine (AQ) | This compound (DEAQ) | Significance for In Vivo Efficacy |
| Elimination Half-life (t½) | ~10 hours[2] | 9-18 days[3] | The much longer half-life of DEAQ ensures sustained parasiticidal concentrations, crucial for clearing residual parasites and preventing recrudescence. |
| Total Drug Exposure (AUC) | ~100-fold lower than DEAQ[2] | Substantially higher than AQ[2] | The vast majority of the antimalarial drug exposure the parasite encounters is from DEAQ, making it the primary driver of the therapeutic effect. |
| Time to Peak Concentration (Tmax) | Rapid | Slower than AQ | Amodiaquine is quickly converted, leading to a rapid decline in its own plasma concentrations. |
III. In Vivo Efficacy: Parasite Clearance and Recrudescence
Direct comparative in vivo efficacy studies administering amodiaquine versus this compound are not feasible as DEAQ is not used as a standalone therapeutic. However, the in vivo efficacy of amodiaquine treatment is almost entirely attributable to this compound.[4][5][6] Clinical studies on amodiaquine-containing therapies provide strong evidence for the potent and sustained action of its active metabolite.
In a study of pregnant women with P. vivax malaria treated with amodiaquine, a concentration-effect relationship was established for the post-treatment prophylactic effect of this compound.[2] Amodiaquine treatment reduced the risk of recurrent infections from 22.2% to 7.4% at day 35, an effect largely mediated by the sustained concentrations of DEAQ.[2][4][7][8]
Table 2: In Vivo Efficacy Data from Amodiaquine Treatment (Primarily Reflecting DEAQ Activity)
| Study Population | Parasite Species | Key Efficacy Outcome | Finding |
| Pregnant Women[6] | P. vivax | Parasite Clearance Time | Median of 2 days (range 1-4 days).[6] |
| Pregnant Women[6] | P. vivax | Recurrence Rate at Day 28 | 0% (0 out of 20 women).[6] |
| Kenyan Adults[9] | P. falciparum | Parasite Clearance | All patients achieved parasite clearance within 4 days.[9] |
IV. Experimental Protocols
A. Human Clinical Trial Protocol for Amodiaquine Efficacy (Illustrative)
The following is a generalized protocol based on studies of amodiaquine in combination therapies for uncomplicated malaria.
-
Patient Recruitment: Patients with confirmed uncomplicated P. falciparum or P. vivax malaria, based on microscopic examination of blood smears or rapid diagnostic tests (RDTs), are enrolled.[3][10] Inclusion criteria typically include age (e.g., ≥6 months), presence of fever or history of fever, and informed consent.[3][10]
-
Drug Administration: Amodiaquine is administered orally, typically as a daily dose of 10 mg/kg body weight for three consecutive days.[8][11]
-
Follow-up and Monitoring:
-
Clinical Assessment: Daily monitoring of symptoms and temperature for the first few days, followed by scheduled weekly check-ups.[6]
-
Parasitological Assessment: Thick and thin blood smears are prepared at baseline and at specified intervals (e.g., days 1, 2, 3, 7, 14, 21, 28, and any day of recurrent symptoms) to monitor parasite clearance and detect recrudescence.[6]
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points to measure plasma concentrations of amodiaquine and this compound.[9]
-
-
Efficacy Endpoints:
-
Adequate Clinical and Parasitological Response (ACPR): Absence of parasitemia on day 28, irrespective of axillary temperature, without previously meeting criteria for treatment failure.
-
Treatment Failure: Defined by early or late clinical or parasitological failure, including the presence of danger signs, high parasite densities on specific days, or recurrent parasitemia within the follow-up period.
-
Recrudescence vs. New Infection: Molecular methods (e.g., PCR genotyping) are used to distinguish between a recrudescence of the original infection and a new infection.[12]
-
B. Murine Model for In Vivo Efficacy Testing (Generalized)
This protocol describes a general workflow for assessing the in vivo efficacy of an antimalarial compound like amodiaquine in a mouse model.
-
Animal Model: Female BALB/c or A/J mice are commonly used.[13][14]
-
Parasite Strain: A suitable Plasmodium strain that infects mice (e.g., P. berghei) is used. For studies mimicking human malaria, transgenic parasite lines may be employed.[14]
-
Infection: Mice are infected intraperitoneally (i.p.) with a standardized inoculum of parasitized red blood cells.[14]
-
Drug Administration: Amodiaquine is administered orally by gavage at various dose levels. Due to the shorter half-life of amodiaquine and this compound in mice, multiple administrations per day (e.g., every 12 hours) for a defined period (e.g., 5 days) are often necessary.[13][15]
-
Monitoring:
-
Parasitemia: Thin blood smears are prepared from tail blood at regular intervals to determine the percentage of infected red blood cells.
-
Survival: Mice are monitored daily for signs of illness and survival is recorded over a period of time (e.g., 26 days).[13]
-
-
Efficacy Evaluation: The efficacy of the compound is assessed by its ability to reduce parasitemia and prolong the survival of the infected mice compared to a vehicle-treated control group.
Caption: Generalized workflow for in vivo efficacy testing in a murine model.
V. Conclusion
The available evidence compellingly demonstrates that while amodiaquine is the administered drug, its in vivo antimalarial efficacy is overwhelmingly due to its active metabolite, this compound. The superior pharmacokinetic profile of DEAQ, characterized by a prolonged half-life and high systemic exposure, ensures sustained pressure on the parasite population, leading to effective parasite clearance and a reduced risk of recrudescence. For drug development professionals, understanding this prodrug-metabolite relationship is crucial for optimizing dosing regimens, interpreting clinical outcomes, and designing novel antimalarial agents that leverage favorable pharmacokinetic properties for enhanced in vivo efficacy.
References
- 1. content.protocols.io [content.protocols.io]
- 2. journals.asm.org [journals.asm.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic and pharmacodynamic modeling of amodiaquine and this compound in women with Plasmodium vivax malaria during and after pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Population pharmacokinetics and pharmacodynamic considerations of amodiaquine and this compound in Kenyan adults with uncomplicated malaria receiving artesunate-amodiaquine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Triple therapy with artemether-lumefantrine plus amodiaquine versus artemether-lumefantrine alone for artemisinin-resistant, uncomplicated falciparum malaria: an open-label, randomised, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics and Pharmacodynamic Considerations of Amodiaquine and this compound in Kenyan Adults with Uncomplicated Malaria Receiving Artesunate-Amodiaquine Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Activity of Repurposed Amodiaquine as a Host-Targeting Therapy for the Treatment of Anthrax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.nyu.edu [med.nyu.edu]
- 15. pubs.acs.org [pubs.acs.org]
Navigating Amodiaquine Quantification: A Comparative Guide to Immunoassays and Desethylamodiaquine Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in antimalarial drug discovery and clinical pharmacology, the accurate quantification of amodiaquine and its active metabolite, desethylamodiaquine, is paramount. Immunoassays offer a high-throughput and cost-effective alternative to traditional chromatographic methods, but an understanding of their performance, particularly regarding the cross-reactivity of key metabolites, is crucial for reliable data interpretation. This guide provides a comprehensive comparison of amodiaquine immunoassays, with a focus on the cross-reactivity of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Amodiaquine Immunoassays
The specificity of an immunoassay for amodiaquine is critically influenced by the cross-reactivity of its primary active metabolite, this compound. The extent of this cross-reactivity determines the assay's ability to selectively measure the parent drug. Below is a comparison of two distinct monoclonal antibody-based indirect competitive ELISAs (icELISAs) and their performance characteristics relative to the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Assay/Method | Analyte | IC50 (ng/mL) | Working Range (ng/mL) | Cross-Reactivity with this compound (%) | Reference |
| icELISA (mAb JUN7) | Amodiaquine | 0.16 | 0.06 - 0.46 | 72.7 | [1] |
| This compound | 0.22 | 0.07 - 0.68 | - | [1] | |
| icELISA (mAb TE7) | Amodiaquine | 0.38 | 0.14 - 1.67 | 9.5 | [1] |
| LC-MS/MS | Amodiaquine | LLOQ: 2.03 | 2.03 - 459 | Not Applicable | [2] |
| This compound | LLOQ: 3.13 | 3.13 - 1570 | Not Applicable | [2] |
Key Observations:
-
The icELISA utilizing monoclonal antibody JUN7 exhibits significant cross-reactivity (72.7%) with this compound, indicating that this assay measures a combination of both the parent drug and its metabolite.[1]
-
In contrast, the icELISA with monoclonal antibody TE7 demonstrates substantially lower cross-reactivity (9.5%), making it a more specific choice for quantifying amodiaquine with minimal interference from this compound.[1]
-
LC-MS/MS provides the highest specificity and a wider dynamic range for the simultaneous quantification of both amodiaquine and this compound, serving as the benchmark for accuracy.[2]
Experimental Protocols
Indirect Competitive ELISA (icELISA) for Amodiaquine
This protocol is based on the methodology described for the development of monoclonal antibody-based immunoassays for amodiaquine.[1][3]
Materials:
-
Amodiaquine-ovalbumin (AQ-OVA) conjugate (for coating)
-
Monoclonal antibody (JUN7 or TE7)
-
Amodiaquine standard solutions
-
This compound standard solutions
-
Goat anti-mouse IgG-HRP conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Coating:
-
Dilute the AQ-OVA conjugate to an optimal concentration (e.g., 0.25 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with washing buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with washing buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of amodiaquine standards, this compound (for cross-reactivity assessment), and unknown samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard, control, or sample with 50 µL of the diluted monoclonal antibody (JUN7 or TE7 at optimal dilution) for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
-
Detection:
-
Add 100 µL of diluted goat anti-mouse IgG-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity
Cross-reactivity is determined by comparing the concentration of amodiaquine and the cross-reactant (this compound) that cause 50% inhibition of the maximal signal (IC50).
Formula:
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of amodiaquine and the experimental workflow of the indirect competitive ELISA.
References
- 1. Development of single and multiplexing immunoassays for rapid detection and quantitation of amodiaquine in ACT drugs and rat serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC‐MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper — MORU Tropical Health Network [tropmedres.ac]
- 3. proquest.com [proquest.com]
Desethylamodiaquine Demonstrates Superior Potency Against Chloroquine-Resistant Malaria Strains
A comparative analysis of the in vitro 50% inhibitory concentrations (IC50) reveals that Desethylamodiaquine (DEAQ), the active metabolite of amodiaquine, maintains significant efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide provides a comprehensive comparison of the performance of DEAQ and chloroquine (CQ), supported by experimental data, to inform researchers and drug development professionals.
The emergence and spread of chloroquine-resistant malaria parasites have compromised the effectiveness of this once cornerstone antimalarial drug, necessitating the development and evaluation of alternative therapies.[1] Amodiaquine, a structural analogue of chloroquine, and its primary active metabolite, DEAQ, have shown promise in overcoming this resistance. This guide synthesizes available in vitro data to objectively compare the potency of DEAQ and CQ against well-characterized chloroquine-resistant P. falciparum strains.
Quantitative Comparison of IC50 Values
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound (DEAQ) and Chloroquine (CQ) against various chloroquine-resistant P. falciparum strains. The data clearly indicates that while CQ exhibits high IC50 values, confirming its resistance, DEAQ remains potent with significantly lower IC50 values.
| Compound | P. falciparum Strain | IC50 (nM) | Assay Method | Reference |
| This compound (DEAQ) | Dd2 | 61 ± 8 | SYBR Green I | [2] |
| Dd2 | 91 ± 9 | LDH Assay | [2] | |
| K1 | ~8* | Not Specified | [3] | |
| W2 | Potent Activity Observed | Not Specified | [1] | |
| Field Isolates (Thailand) | 67.5 (mean) | Inhibition of schizont maturation | [4] | |
| Chloroquine (CQ) | Dd2 | 2313 ± 475 | SYBR Green I | [2] |
| Dd2 | 211 ± 16 | LDH Assay | [2] | |
| K1 | 275 ± 12.5 | SYBR Green I | [5][6] | |
| W2 | High Resistance Observed | Not Specified | [1] | |
| Field Isolates (Thailand) | 313 (mean) | Inhibition of schizont maturation | [4] |
Note: The IC50 value for DEAQ against the K1 strain is for a benzoxazole analogue of amodiaquine and is from a different study than the CQ value. Direct comparison should be made with caution due to potential inter-laboratory variations in experimental conditions.
A study on 35 field isolates from Thailand, where chloroquine resistance is prevalent, showed a mean IC50 for chloroquine of 313 nM, while this compound had a mean IC50 of 67.5 nM.[4] Furthermore, a significant rank-order correlation between the IC50s of this compound and chloroquine has been observed, suggesting a degree of cross-resistance.[4]
Experimental Protocols
The determination of IC50 values is critical for assessing antimalarial drug efficacy. The two primary in vitro methods used in the cited studies are the SYBR Green I-based fluorescence assay and the [3H]-hypoxanthine incorporation assay.
SYBR Green I-Based Fluorescence Assay
This method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite.
Workflow:
References
- 1. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Desethylamodiaquine and Other Key Antimalarial Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Desethylamodiaquine (DEAQ), the primary active metabolite of amodiaquine, with other significant antimalarial metabolites: dihydroartemisinin (the active metabolite of artemisinin derivatives), monodesethylchloroquine (a metabolite of chloroquine), and cycloguanil (the active metabolite of proguanil). This objective analysis is intended to support research and development efforts in the field of antimalarial drug discovery.
Executive Summary
This compound (DEAQ) is a potent antimalarial agent that plays a crucial role in the clinical efficacy of amodiaquine-based therapies. Its long half-life provides sustained antimalarial activity, a key advantage in treatment regimens. In terms of in vitro potency, dihydroartemisinin generally exhibits the highest activity against Plasmodium falciparum. While DEAQ is a highly effective metabolite, its potency can be influenced by cross-resistance with chloroquine, primarily through its interaction with the chloroquine-resistant transporter. Cycloguanil, an inhibitor of dihydrofolate reductase, offers a different mechanism of action but faces challenges from resistance mediated by mutations in its target enzyme. This guide delves into the quantitative data supporting these comparisons, details the experimental methodologies used to generate this data, and visualizes the key pathways and workflows involved.
Data Presentation: Quantitative Comparison of Antimalarial Metabolites
The following tables summarize the in vitro efficacy and pharmacokinetic parameters of this compound and other selected antimalarial metabolites. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in parasite strains and experimental protocols.
Table 1: In Vitro Efficacy (IC50) Against Plasmodium falciparum
| Metabolite | IC50 Range (nM) | Notes | Reference(s) |
| This compound (DEAQ) | 67.5 - 327 | Activity can be affected by chloroquine resistance.[1][2] | |
| Dihydroartemisinin | 0.3 - 4.3 | Generally the most potent metabolite in vitro.[3] | |
| Monodesethylchloroquine | Not widely reported in direct comparisons | Activity is significantly compromised in chloroquine-resistant strains. | |
| Cycloguanil | 11.1 - >500 | Efficacy is dependent on the resistance profile of the parasite's dihydrofolate reductase (DHFR) enzyme.[4] |
Table 2: Comparative Pharmacokinetic Parameters
| Metabolite | Elimination Half-life (t½) | Apparent Volume of Distribution (Vd/F) | Apparent Clearance (CL/F) | Reference(s) |
| This compound (DEAQ) | ~9-18 days | 39,200 L | 3,410 L/h | [5] |
| Dihydroartemisinin | ~1 hour | ~1.5 - 3.8 L/kg | ~1.1 - 2.9 L/h/kg | |
| Monodesethylchloroquine | 1-2 months (similar to parent drug) | >100 L/kg (similar to parent drug) | Not explicitly detailed for metabolite | [6] |
| Cycloguanil | ~11.7 - 14.5 hours | Not consistently reported | Reduced in poor metabolizers |
Signaling Pathways and Mechanisms of Action
Heme Detoxification Pathway: The Target of this compound
This compound, like its parent compound amodiaquine and chloroquine, primarily exerts its antimalarial effect by interfering with the parasite's heme detoxification process within the digestive vacuole. The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. DEAQ is thought to inhibit this polymerization process, leading to an accumulation of toxic heme that damages parasite membranes and leads to cell death.
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Testing
The in vitro activity of antimalarial compounds is commonly assessed using one of the following methods to determine the 50% inhibitory concentration (IC50).
1. SYBR Green I-based Fluorescence Assay
This assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus reflecting parasite growth.
-
Materials : 96-well microplates, P. falciparum culture, complete medium, lysis buffer with SYBR Green I, fluorometer.
-
Method :
-
Prepare serial dilutions of the test compounds in the microplate.
-
Add synchronized ring-stage parasite culture to each well.
-
Incubate for 72 hours under standard culture conditions.
-
Add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark to allow for cell lysis and dye intercalation.
-
Measure fluorescence using a fluorometer (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting the percentage of growth inhibition against the drug concentration.
-
2. Histidine-Rich Protein 2 (HRP2)-based ELISA
This method quantifies the amount of HRP2, a protein secreted by P. falciparum, as an indicator of parasite viability.
-
Materials : 96-well microplates, P. falciparum culture, complete medium, HRP2-specific antibodies (capture and detection), substrate, and a plate reader.
-
Method :
-
Prepare drug dilutions and add parasite culture as described for the SYBR Green I assay.
-
Incubate for 72 hours.
-
Lyse the cells and transfer the supernatant to an ELISA plate pre-coated with a capture antibody for HRP2.
-
Incubate to allow HRP2 binding.
-
Wash the plate and add a labeled detection antibody.
-
Add a substrate to produce a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
Determine IC50 values based on the reduction in HRP2 levels.
-
3. Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon cell lysis.
-
Materials : 96-well microplates, P. falciparum culture, complete medium, lysis buffer, pLDH substrate solution, and a spectrophotometer.
-
Method :
-
Follow the same initial steps of drug dilution and parasite culture incubation as the other assays.
-
After 72 hours, lyse the cells to release pLDH.
-
Add a substrate solution containing lactate and a tetrazolium salt. pLDH will catalyze the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate IC50 values based on the decrease in pLDH activity.
-
Experimental and Analytical Workflows
In Vitro Drug Susceptibility Testing Workflow
The general workflow for determining the in vitro efficacy of antimalarial metabolites is a multi-step process that requires careful execution to ensure reliable and reproducible results.
Clinical Pharmacokinetic Study Workflow
Understanding the pharmacokinetic profile of an antimalarial metabolite is critical for optimizing dosing regimens. A typical clinical pharmacokinetic study follows a structured workflow.
References
- 1. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the in vitro activities of amodiaquine and this compound against isolates of Plasmodium falciparum. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Pharmacokinetics of quinine, chloroquine and amodiaquine. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Desethylamodiaquine with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic interactions between desethylamodiaquine (DEAQ), the active metabolite of the antimalarial drug amodiaquine (AQ), and other therapeutic agents. Understanding these synergies is critical for the rational design of combination therapies to enhance efficacy and combat drug resistance, particularly in the context of malaria treatment.
Executive Summary
This compound exhibits significant synergistic activity when combined with its parent drug, amodiaquine, and a range of other antimalarial compounds. This potentiation of activity is a key factor in the clinical effectiveness of amodiaquine-based combination therapies. In vitro studies have consistently demonstrated synergistic interactions with artemisinin derivatives, quinine, and atovaquone. The primary mechanism of action for DEAQ, similar to other 4-aminoquinolines, involves the inhibition of hemozoin formation in the malaria parasite. This guide summarizes the quantitative data from key studies, outlines the experimental protocols used to assess synergy, and provides visual representations of the underlying mechanisms and workflows.
Quantitative Assessment of Synergistic Interactions
The following tables summarize the in vitro synergistic effects of this compound (DEAQ) in combination with various drugs against Plasmodium falciparum. The primary metric for synergy is the Fractional Inhibitory Concentration (FIC) index, where a value < 0.5 typically indicates strong synergy.
Table 1: Synergistic Effects of this compound (DEAQ) with Amodiaquine (AQ)
| P. falciparum Strain | Combination | FIC Index (Mean) | Ratio of Observed to Expected Activity (Mean) | Reference |
| LS-2 | DEAQ + AQ | 0.0392 - 0.0746 | 0.0505 - 0.0642 | [1][2] |
| LS-3 | DEAQ + AQ | 0.1567 - 0.3102 | 0.0882 - 0.3820 | [1][2] |
| LS-1 | DEAQ + AQ | 0.025 - 0.3369 | 0.0752 - 0.2924 | [1][2] |
Table 2: Synergistic Effects of this compound (DEAQ) with Other Antimalarials
| Partner Drug | P. falciparum Strains | Observation | Concentration Ratios for Synergy | Reference |
| Artemisinin | F-32, FCR-3, K-1 | Predominantly Synergism | 70 to 9x10-7 | [3] |
| Quinine | F-32, FCR-3, K-1 | Predominantly Synergism | 70 to 9x10-7 | [3] |
| Atovaquone | F-32, FCR-3, K-1 | Marked Synergism (with Amodiaquine) | 90 to 9x10-7 | [3] |
| Dihydroartemisinin | K1 (CQR), 3D7 (CQS) | Indifferent to Antagonistic | Not Applicable | [4][5] |
Experimental Protocols
The assessment of drug synergy in vitro typically involves the following key steps, as synthesized from the cited literature.[6]
1. Parasite Culture and Synchronization:
-
Plasmodium falciparum strains (e.g., F-32, FCR-3, K-1, LS-1, LS-2, LS-3) are cultured in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Cultures are maintained in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Parasites are synchronized at the ring stage using methods such as sorbitol lysis before drug exposure.
2. In Vitro Drug Susceptibility Assay (Checkerboard Method):
-
A checkerboard titration is performed in 96-well microtiter plates.
-
Serial dilutions of each drug are prepared and dispensed along the x- and y-axes of the plate. The combination of drugs at different concentrations is thus tested.
-
Control wells contain either no drug or each drug individually.
-
Synchronized parasite cultures (at ~0.5% parasitemia and 2.5% hematocrit) are added to each well.
-
Plates are incubated for 48-72 hours.
3. Assessment of Parasite Growth Inhibition:
-
Parasite growth can be quantified using several methods:
-
Microscopy: Giemsa-stained thin blood smears are prepared from each well, and the number of schizonts per 200 asexual parasites is counted.
-
Hypoxanthine Incorporation Assay: [³H]-hypoxanthine is added to the cultures, and its incorporation into parasite nucleic acids is measured using a scintillation counter.
-
Lactate Dehydrogenase (pLDH) Assay: The activity of parasite-specific LDH is measured spectrophotometrically.
-
4. Data Analysis and Synergy Determination:
-
The 50% inhibitory concentration (IC50) for each drug alone and in combination is determined by non-linear regression analysis of the dose-response data.
-
The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
The FIC Index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B.
-
Synergy is typically defined as an FIC Index < 0.5, additivity as 0.5 ≤ FIC Index ≤ 4.0, and antagonism as an FIC Index > 4.0.
-
Isobologram analysis is also a common graphical method to visualize and quantify drug interactions.[7]
Visualizing Mechanisms and Workflows
Diagram 1: Amodiaquine Metabolism and Synergistic Interaction
References
- 1. Synergism between Amodiaquine and Its Major Metabolite, this compound, against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergism between amodiaquine and its major metabolite, this compound, against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic interactions of amodiaquine and its major metabolite this compound with artemisinin, quinine and atovaquone in Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of piperaquine, chloroquine, and amodiaquine on drug uptake and of these in combination with dihydroartemisinin against drug-sensitive and -resistant Plasmodium falciparum strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
comparative pharmacokinetic profiling of Desethylamodiaquine in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of Desethylamodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine, across different species. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of DEAQ is crucial for the preclinical development and clinical application of amodiaquine-based therapies. The data presented herein is compiled from various preclinical and clinical studies to aid in the objective evaluation of this compound.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in humans, rats, and rhesus macaques. These parameters are essential for comparing the systemic exposure and persistence of the drug across different biological systems.
| Species | Dose (Amodiaquine) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (days) | Clearance (CL/F) |
| Human (Adults) | 10 mg/kg/day for 3 days | ~250 | - | - | ~9-18 | - |
| Rat | 60 mg/kg (single oral dose) | 1,532 ± 138 | 12 | 68,918 ± 5,213 | - | - |
| Rhesus Macaque | 20 mg/kg/day for 3 days | ~1,000 (Day 3) | ~8 (Day 3) | - | - | - |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The methodologies employed in the pharmacokinetic studies cited are crucial for the interpretation of the data. Below are detailed descriptions of the key experimental protocols used to generate the pharmacokinetic profiles of this compound.
Human Studies
-
Drug Administration: In a study involving adult patients with uncomplicated malaria, amodiaquine was administered orally at a dose of 10 mg base/kg/day for 3 days.[4]
-
Sample Collection: Venous blood samples were collected at multiple time points post-administration to characterize the plasma concentration-time profile of DEAQ.[5]
-
Bioanalytical Method: Plasma concentrations of amodiaquine and DEAQ were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] This method offers high sensitivity and specificity for the simultaneous determination of the parent drug and its metabolite.[8]
Rat Studies
-
Drug Administration: In a pharmacokinetic study in rats, a single oral dose of amodiaquine at 60 mg/kg was administered.[2]
-
Sample Collection: Blood samples were collected from the retro-orbital plexus at various time points post-administration to determine the plasma concentrations of amodiaquine and DEAQ.
-
Bioanalytical Method: The plasma samples were analyzed using a validated high-performance liquid chromatography (HPLC) method to quantify the concentrations of amodiaquine and DEAQ.[2]
Rhesus Macaque Studies
-
Drug Administration: Healthy rhesus macaques received oral doses of amodiaquine at 20 mg/kg for three consecutive days.[3]
-
Sample Collection: Blood samples were collected at 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours following the first and third doses to monitor the plasma concentrations of amodiaquine and its active metabolite, DEAQ.[3]
-
Bioanalytical Method: Plasma concentrations of amodiaquine and DEAQ were determined using an appropriate analytical method, likely LC-MS/MS, to ensure accurate quantification.
Metabolic Pathway of Amodiaquine to this compound
Amodiaquine is extensively metabolized in the liver to its pharmacologically active metabolite, this compound. This biotransformation is a critical step that dictates the therapeutic efficacy and potential toxicity of the drug.
Caption: Metabolic conversion of amodiaquine.
The primary metabolic pathway involves the N-de-ethylation of amodiaquine by the cytochrome P450 enzyme CYP2C8 to form DEAQ.[9][10][11] This metabolite is responsible for most of the antimalarial activity observed after amodiaquine administration.[9] DEAQ can be further metabolized to the inactive N-bis-desethylamodiaquine.[8] A secondary, minor pathway can lead to the formation of a reactive quinoneimine metabolite, which has been implicated in amodiaquine-related toxicity.[1] There is also evidence to suggest that the extrahepatic enzyme CYP1A1 may be involved in the further metabolism of DEAQ to other metabolites.[8]
Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting preclinical pharmacokinetic studies of a compound like this compound.
Caption: Preclinical pharmacokinetic study workflow.
This generalized workflow outlines the key stages of a preclinical pharmacokinetic study, from initial study design and species selection to the final analysis and calculation of critical pharmacokinetic parameters. Each step requires careful planning and execution to ensure the generation of reliable and reproducible data that can inform the subsequent stages of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular concentration-effect relationships of amodiaquine and its metabolite this compound: Clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular concentration–effect relationships of amodiaquine and its metabolite this compound: Clinical and preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Amodiaquine and this compound in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of amodiaquine and its active metabolite this compound in Ghanaian patients with uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. ClinPGx [clinpgx.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Guide to Validating Desethylamodiaquine Assays in the Presence of Amodiaquine
For researchers, scientists, and drug development professionals, the accurate quantification of the active metabolite Desethylamodiaquine (DEAQ) is critical for pharmacokinetic and pharmacodynamic studies of the antimalarial drug Amodiaquine (AQ). Given the structural similarity between the parent drug and its metabolite, ensuring the specificity of an assay for DEAQ is paramount. This guide provides a comparative overview of analytical methods, focusing on the validation of assay specificity and presenting supporting experimental data to aid in the selection of the most appropriate technique.
Comparison of Analytical Methodologies
The two primary methodologies for the quantification of this compound and Amodiaquine in biological matrices are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. LC-MS/MS is widely considered the gold standard due to its high selectivity and sensitivity.
| Feature | LC-MS/MS | Immunoassay (ELISA/LFIA) |
| Principle | Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. | Antigen-antibody binding with a detectable signal. |
| Specificity | Very High: Achieved through chromatographic retention time and unique mass fragmentation patterns. Minimal cross-reactivity. | Variable: Dependent on the specificity of the monoclonal antibody. Cross-reactivity with the parent drug can be significant. |
| Sensitivity | High: Lower limits of quantification (LLOQ) typically in the low ng/mL range.[1][2] | Moderate to High: LLOQ can be in the sub-ng/mL to ng/mL range.[3] |
| Sample Throughput | Moderate to High: Can be enhanced with automated sample preparation.[1] | High: Well-suited for screening large numbers of samples. |
| Development Time | Moderate: Method development and validation can be resource-intensive. | Long: Generation and screening of specific monoclonal antibodies is a lengthy process. |
| Cost per Sample | High | Low to Moderate |
Experimental Data: Validating Specificity
The specificity of an assay is its ability to unequivocally measure the analyte of interest in the presence of components that are expected to be present, such as metabolites, impurities, or co-administered drugs.
LC-MS/MS: The Gold Standard for Specificity
LC-MS/MS methods achieve specificity through two independent dimensions: chromatographic separation and mass spectrometric detection. The parent drug, Amodiaquine, and its metabolite, this compound, are first separated based on their differential interactions with the stationary phase of the liquid chromatography column. Subsequently, the mass spectrometer isolates the specific precursor ion for each compound and fragments it, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM), provides a unique signature for each analyte, ensuring that the signal detected for this compound is not influenced by the presence of Amodiaquine.
Validation studies for LC-MS/MS methods consistently demonstrate a lack of interference between Amodiaquine and this compound.[1][4][5][6] The validation process typically involves analyzing blank matrix samples spiked with only Amodiaquine to confirm no signal is detected at the retention time and SRM transition of this compound, and vice-versa.
Table 1: Representative LC-MS/MS Method Parameters for Amodiaquine and this compound Quantification
| Parameter | Amodiaquine | This compound | Reference |
| Precursor Ion (m/z) | 356.4 | 328.2 | [1] |
| Product Ion (m/z) | 283.2 | 283.1 | [1] |
| Retention Time | Varies by method | Varies by method | [1][4] |
| LLOQ (Plasma) | 1.08 ng/mL | 1.41 ng/mL | [1] |
| LLOQ (Dried Blood Spot) | 2.03 ng/mL | 3.13 ng/mL | [4] |
Immunoassays: The Challenge of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to the target analyte. However, due to the structural similarities between Amodiaquine and this compound, developing an antibody that can distinguish between the two with absolute specificity is challenging. The degree of interference from the parent drug is a critical validation parameter known as cross-reactivity.
A study detailing the development of monoclonal antibodies (mAbs) for an Amodiaquine immunoassay found varying levels of cross-reactivity with this compound.[3] One antibody, designated JUN7, exhibited 72.7% cross-reactivity with this compound, making it unsuitable for the specific quantification of the metabolite.[3] Another antibody, TE7, showed a much lower cross-reactivity of 9.5%.[3] While this represents a significant improvement, a 9.5% cross-reactivity can still lead to an overestimation of this compound concentrations, particularly when Amodiaquine levels are high.
Table 2: Cross-Reactivity of Monoclonal Antibodies in an Amodiaquine Immunoassay
| Monoclonal Antibody | Analyte | IC50 (ng/mL) | Cross-Reactivity (%) with this compound | Reference |
| JUN7 | Amodiaquine | 0.16 | 72.7 | [3] |
| TE7 | Amodiaquine | 0.38 | 9.5 | [3] |
Experimental Protocols
LC-MS/MS Method for Simultaneous Quantification
This protocol is a generalized example based on published methods.[1][4][6]
-
Sample Preparation (Supported Liquid Extraction):
-
To 100 µL of plasma, add an internal standard solution (deuterated analogs of AQ and DEAQ).
-
Load the sample onto a supported liquid extraction plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Specificity Validation Experiment (for Immunoassay)
-
Prepare a series of solutions containing a constant, low concentration of this compound (e.g., at the middle of the calibration curve range).
-
In separate series, spike in increasing concentrations of Amodiaquine, covering the expected physiological range.
-
Analyze these samples using the immunoassay.
-
Calculate the measured concentration of this compound at each concentration of Amodiaquine.
-
Determine the percentage of interference or cross-reactivity by comparing the measured concentration to the known concentration of this compound.
Visualizing the Workflow and Concepts
Metabolic pathway of Amodiaquine to this compound.
Workflow for LC-MS/MS based quantification.
Specificity challenge in immunoassay development.
Conclusion
For the definitive and specific quantification of this compound in the presence of its parent drug, Amodiaquine, LC-MS/MS remains the superior analytical choice. Its inherent principles of chromatographic separation and mass-based detection provide the necessary specificity for regulatory-compliant bioanalysis. While immunoassays offer advantages in terms of throughput and cost, the potential for cross-reactivity with the parent drug necessitates rigorous validation. The selection of a monoclonal antibody with minimal cross-reactivity is crucial, and even then, the potential for overestimation of this compound must be carefully considered in the context of the study's objectives. Researchers should carefully weigh the pros and cons of each method to select the most appropriate assay for their specific research needs.
References
- 1. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Development of single and multiplexing immunoassays for rapid detection and quantitation of amodiaquine in ACT drugs and rat serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC‐MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper — MORU Tropical Health Network [tropmedres.ac]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Desethylamodiaquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Desethylamodiaquine (DEAQ), the primary active metabolite of the antimalarial drug amodiaquine. The data and protocols presented here are collated from published single-laboratory validation studies, offering insights into the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This information is crucial for researchers involved in pharmacokinetic studies, therapeutic drug monitoring, and drug development.
Performance Comparison of Validated Methods
The following tables summarize the key performance parameters of two distinct LC-MS/MS methods for the quantification of this compound. Method 1 utilizes dried blood spots (DBS) as the matrix, a technique advantageous in resource-limited settings, while Method 2 employs plasma and a high-throughput supported liquid extraction (SLE) technique.
Table 1: Method Performance Parameters for this compound Quantification
| Parameter | Method 1 (DBS) | Method 2 (Plasma) |
| Lower Limit of Quantification (LLOQ) | 3.13 ng/mL[1][2] | 1.41 ng/mL[3] |
| Upper Limit of Quantification (ULOQ) | 1570 ng/mL[1][2] | 610 ng/mL[3] |
| Linearity Range | 3.13 - 1570 ng/mL[1][2] | 1.41 - 610 ng/mL[3] |
| Intra-batch Precision (% CV) | < 15%[1][2] | < 15%[3] |
| Inter-batch Precision (% CV) | < 15%[1][2] | < 15%[3] |
| Accuracy | 99% - 108%[1] | Within ± 15% of nominal values[3] |
| Recovery | Not explicitly stated | 66% - 76%[3] |
Table 2: Sample and Extraction Details
| Parameter | Method 1 (DBS) | Method 2 (Plasma) |
| Biological Matrix | Dried Blood Spot | Plasma |
| Sample Volume | Approx. 15 µL (from 5 x 3.2 mm punches of a 50 µL spot)[1][2] | 100 µL[3] |
| Extraction Method | Protein precipitation with 0.5% formic acid in water:acetonitrile (50:50, v/v)[1][2] | Supported Liquid Extraction (SLE+)[3] |
| Internal Standard | This compound-D5[1] | This compound-D5[3] |
Experimental Protocols
Below are the detailed methodologies for the two compared quantification methods.
Method 1: LC-MS/MS Quantification of this compound in Dried Blood Spots
This method is adapted from a study focused on providing a robust assay for resource-limited and pediatric field studies.[1][2]
1. Sample Preparation (DBS):
-
Five 3.2 mm punches are taken from a 50 µL dried blood spot, corresponding to approximately 15 µL of blood.[1][2]
-
The punches are placed in a 96-well plate.
-
An extraction solution consisting of 0.5% formic acid in a water:acetonitrile (50:50, v/v) mixture, containing the stable isotope-labeled internal standard (this compound-D5), is added to each well.[1][2]
-
The plate is agitated to facilitate the extraction of the analyte and internal standard from the filter paper.
-
Following extraction, the supernatant is separated for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Mobile Phase: Acetonitrile and 20 mM ammonium formate with 0.5% formic acid (15:85, v/v)[1][2]
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Selected Reaction Monitoring (SRM)[1]
-
SRM Transition for DEAQ: m/z 328.2 → 283.1[1]
-
SRM Transition for DEAQ-D5 (IS): m/z 333.3 → 283.2[1]
-
Collision Energy: 29 V for all transitions[1]
Method 2: High-Throughput LC-MS/MS Quantification of this compound in Plasma
This method is designed for rapid sample processing in large clinical trials using an automated liquid handler platform.[3]
1. Sample Preparation (Plasma):
-
100 µL of plasma is used for extraction.[3]
-
The samples are processed using a Supported Liquid Extraction (SLE+) technique on an automated liquid handler.[3] This technique involves the absorption of the aqueous sample onto a solid support, followed by elution of the analytes with an organic solvent.
-
This compound-D5 is used as the internal standard.[3]
2. Liquid Chromatography:
-
Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm[3]
-
Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) (15:85, v/v)[3]
-
Total Run Time: 6.5 minutes, including a washout gradient[3]
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition for DEAQ: m/z 328.2 → 283.1[3]
-
SRM Transition for DEAQ-D5 (IS): m/z 333.3 → 283.2[3]
Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound using LC-MS/MS, applicable to both plasma and DBS samples with minor variations in the sample preparation step.
Caption: General workflow for this compound quantification by LC-MS/MS.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. A LC-MS/MS Assay for Quantification of Amodiaquine and this compound in Dried Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput quantitation method for amodiaquine and this compound in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Desethylamodiaquine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of desethylamodiaquine, a primary metabolite of the antimalarial drug amodiaquine. Adherence to these guidelines is essential to protect personnel, the community, and the environment from potential harm.[1][2]
Hazard Profile and Safety Considerations
Before handling this compound, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) for this compound and its derivatives classify it as:
-
Harmful if swallowed [3]
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.[4] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations.[3][6] The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution and location.
-
Segregation: Properly segregate waste containing this compound from other laboratory waste streams.[6] It should be treated as hazardous pharmaceutical waste.[6]
-
Containerization:
-
Collection: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Treatment and Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.[8] Improper disposal can lead to environmental contamination and potential health risks.[1][2]
-
The recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a licensed facility.[6][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for the pickup and disposal of the waste.[9]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed | [3] |
| H315: Causes skin irritation | [4][5] | |
| H319: Causes serious eye irritation | [4][5] | |
| H335: May cause respiratory irritation | [4][5] | |
| Recommended PPE | Safety goggles, gloves, lab coat | [4] |
| Disposal Method | Incineration via licensed waste disposal service | [6][7] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and minimizes environmental impact, fostering a culture of safety and responsibility within the research community.
References
- 1. anentawaste.com [anentawaste.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. isotope.com [isotope.com]
- 5. This compound | C18H18ClN3O | CID 122068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Logistics for Handling Desethylamodiaquine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Desethylamodiaquine, a primary metabolite of the antimalarial drug amodiaquine. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Personal Protective Equipment (PPE) and Hazard Mitigation
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. The required PPE is determined by the potential hazards associated with this compound.
Hazard Summary:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment (Chronic) | May cause long lasting harmful effects to aquatic life.[2] |
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2][3] | To prevent skin contact and irritation.[2] |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.[2] | To protect eyes from splashes and dust, preventing serious irritation.[2] |
| Skin and Body Protection | Laboratory coat and, if necessary, protective clothing.[2][4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[2] | To prevent inhalation and respiratory tract irritation.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Handling Procedure
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]
-
Don Appropriate PPE: Put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: Ensure you are working in a well-ventilated area, preferably a chemical fume hood.[6] Keep the workspace clean and uncluttered.
-
Weighing and Solution Preparation:
-
Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation of dust or vapors.
-
Use appropriate tools to handle the solid compound, avoiding direct contact.
-
-
Conduct Experiment: Perform all experimental procedures with care to prevent splashes or the creation of aerosols.[4]
-
Decontamination: After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Segregation: Segregate all waste contaminated with this compound into a clearly labeled hazardous waste container.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
Disposal Plan for this compound
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the sink.[5]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After rinsing, deface the label on the original container to prevent misuse.[7]
-
Dispose of the rinsed container in accordance with institutional and local regulations.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through a licensed chemical waste management company.[8] Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, contributing to a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
